Product packaging for Ethyl 1-methylpyrrolidine-3-carboxylate(Cat. No.:CAS No. 14398-95-9)

Ethyl 1-methylpyrrolidine-3-carboxylate

Cat. No.: B180873
CAS No.: 14398-95-9
M. Wt: 157.21 g/mol
InChI Key: DHWKOWPDAGMVOD-UHFFFAOYSA-N
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Description

Ethyl 1-methylpyrrolidine-3-carboxylate is a versatile heterocyclic building block extensively utilized as a critical intermediate in organic synthesis and the development of active pharmaceutical ingredients (APIs) . Its primary research value lies in the synthesis of compounds that target the central nervous system, aiding in the creation of potential therapeutics for neurological conditions such as Parkinson's disease and depression . The scaffold's significance is underscored by the broader role of heterocyclic compounds in medicinal chemistry; over 85% of all FDA-approved drug molecules contain heterocyclic moieties, which are pivotal for their ability to engage in diverse intermolecular interactions with biological targets . The presence of the ester functional group on the pyrrolidine ring makes this compound a particularly versatile synthon, enabling facile further chemical modifications and rendering it an essential tool for medicinal chemists in the discovery and development of novel bioactive molecules . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B180873 Ethyl 1-methylpyrrolidine-3-carboxylate CAS No. 14398-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWKOWPDAGMVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611370
Record name Ethyl 1-methylpyrrolidine-3-carboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14398-95-9
Record name Ethyl 1-methylpyrrolidine-3-carboxylate
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Record name 2-methyl-2-propanyl 4-hydroxy-1-piperidine carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 1-methylpyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details several plausible synthetic pathways, including the N-methylation of ethyl pyrrolidine-3-carboxylate, reductive amination of ethyl 4-oxobutanoate, and the esterification of 1-methylpyrrolidine-3-carboxylic acid. For each key transformation, this guide presents detailed experimental protocols, quantitative data where available, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting. The information is curated for an audience with a strong background in organic chemistry and is intended to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 14398-95-9) is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents.[1][2][3][4] Its pyrrolidine core is a common motif in a wide range of biologically active molecules. This guide outlines the most common and effective methods for its preparation, providing detailed procedural information to assist researchers in its synthesis.

Chemical Profile:

PropertyValue
IUPAC Name This compound
CAS Number 14398-95-9
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 80-82 °C at 10 mmHg

Synthetic Pathways

Several strategic approaches can be employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and stereochemical considerations. The three primary routes discussed in this guide are:

  • Route A: N-methylation of Ethyl pyrrolidine-3-carboxylate

  • Route B: Reductive Amination of Ethyl 4-oxobutanoate

  • Route C: Esterification of 1-methylpyrrolidine-3-carboxylic acid

A logical diagram illustrating these synthetic approaches is provided below.

Synthesis_Pathways cluster_A Route A: N-methylation cluster_B Route B: Reductive Amination cluster_C Route C: Esterification Ethyl pyrrolidine-3-carboxylate Ethyl pyrrolidine-3-carboxylate Product_A This compound Ethyl pyrrolidine-3-carboxylate->Product_A N-methylation Methylating Agent Methylating Agent Methylating Agent->Product_A Ethyl 4-oxobutanoate Ethyl 4-oxobutanoate Product_B This compound Ethyl 4-oxobutanoate->Product_B Reductive Amination Methylamine Methylamine Methylamine->Product_B Reducing Agent Reducing Agent Reducing Agent->Product_B 1-methylpyrrolidine-3-carboxylic acid 1-methylpyrrolidine-3-carboxylic acid Product_C This compound 1-methylpyrrolidine-3-carboxylic acid->Product_C Esterification Ethanol Ethanol Ethanol->Product_C Acid Catalyst Acid Catalyst Acid Catalyst->Product_C

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Route A: N-methylation of Ethyl pyrrolidine-3-carboxylate

This is often the most direct route, starting from the commercially available ethyl pyrrolidine-3-carboxylate, which is typically supplied as its hydrochloride salt. The free base must first be generated before proceeding with the methylation.

Step 1: Liberation of the Free Base

Free_Base_Generation Start Ethyl pyrrolidine-3-carboxylate HCl Base Aqueous Base (e.g., Na2CO3) Start->Base Dissolve Extraction Extraction with Organic Solvent (e.g., Dichloromethane) Base->Extraction Drying Drying over Na2SO4 Extraction->Drying Filtration Filtration and Concentration Drying->Filtration Product Ethyl pyrrolidine-3-carboxylate (free base) Filtration->Product

Caption: Workflow for generating the free base of ethyl pyrrolidine-3-carboxylate.

Experimental Protocol:

  • Dissolve ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium carbonate or potassium carbonate, until the pH of the solution is between 9 and 10.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base of ethyl pyrrolidine-3-carboxylate as an oil. This is used in the next step without further purification.

Step 2: N-methylation

Experimental Protocol:

  • Dissolve the ethyl pyrrolidine-3-carboxylate free base (1.0 eq) in a suitable aprotic solvent such as acetonitrile or acetone.

  • Add a base, typically potassium carbonate (1.5-2.0 eq), to the solution.

  • To the stirred suspension, add a methylating agent such as methyl iodide (1.1-1.2 eq) or dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) overnight. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

ReagentMolar Eq.PurityYield
Ethyl pyrrolidine-3-carboxylate1.0>95%-
Methyl Iodide1.2>99%-
Potassium Carbonate2.0>99%-
Product ->95%85-95%
Route B: Reductive Amination of Ethyl 4-oxobutanoate

This one-pot reaction is an efficient method for constructing the N-methylpyrrolidine ring system directly.

Reductive_Amination_Workflow Start Ethyl 4-oxobutanoate + Methylamine Solvent Methanol or Ethanol Start->Solvent Dissolve Reducing_Agent Add Reducing Agent (e.g., NaBH3CN or H2/Pd-C) Solvent->Reducing_Agent Reaction Stir at Room Temperature Reducing_Agent->Reaction Workup Acidic/Basic Workup Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol:

  • To a solution of ethyl 4-oxobutanoate (1.0 eq) in a protic solvent such as methanol or ethanol, add an aqueous or methanolic solution of methylamine (1.1-1.5 eq) at 0 °C.[5]

  • Stir the mixture for 1-2 hours at room temperature to allow for the formation of the intermediate imine/enamine.

  • In a separate flask, prepare a solution or suspension of a reducing agent. Sodium cyanoborohydride (NaBH3CN) (1.2-1.5 eq) is a common choice. Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be employed.

  • Slowly add the reducing agent to the reaction mixture, maintaining the temperature below 20 °C.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or GC-MS.

  • For borohydride reductions, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). Stir for 30 minutes.

  • Make the solution basic (pH ~9-10) with an aqueous base like sodium hydroxide or potassium carbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Representative):

ReagentMolar Eq.PurityYield
Ethyl 4-oxobutanoate1.0>95%-
Methylamine (40% in H2O)1.2--
Sodium Cyanoborohydride1.5>95%-
Product ->95%70-85%
Route C: Esterification of 1-methylpyrrolidine-3-carboxylic acid

This route is viable if 1-methylpyrrolidine-3-carboxylic acid is readily available or synthesized. A common method for esterification is the Fischer-Speier esterification using an acid catalyst.

Experimental Protocol:

  • Suspend 1-methylpyrrolidine-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol, which acts as both the solvent and a reagent.

  • Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1-1.2 eq).[6]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Remove the bulk of the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts and concentrate to give the crude product.

  • Purify by vacuum distillation to obtain pure this compound.

Quantitative Data (Representative):

ReagentMolar Eq.PurityYield
1-methylpyrrolidine-3-carboxylic acid1.0>98%-
EthanolExcess>99.5%-
Sulfuric Acid0.1598%-
Product ->97%80-90%

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of the optimal synthetic route will be dictated by factors such as the cost and availability of starting materials, the required scale of the synthesis, and the capabilities of the laboratory. The protocols provided in this guide offer detailed and practical instructions for the successful preparation of this important synthetic intermediate. Researchers are encouraged to adapt and optimize these procedures to suit their specific needs.

References

Physical and chemical properties of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methylpyrrolidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often utilized as a building block in the synthesis of more complex biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental data and protocols. The information is intended to support researchers and professionals in its safe and effective handling, application, and further investigation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 14398-95-9[1]
Purity Typically ≥95%[1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available
Solubility No data available

Note: The lack of publicly available experimental data for some physical properties necessitates estimation based on related structures or computational predictions. Researchers should verify these properties experimentally for their specific applications.

Synthesis and Purification

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry.[2][3][4] While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, general methods for the synthesis of pyrrolidine derivatives can be adapted.

A plausible synthetic approach is visualized in the workflow diagram below. This generalized scheme illustrates a common strategy for constructing the pyrrolidine ring system and introducing the necessary functional groups.

G General Synthetic Workflow for Pyrrolidine Derivatives Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Intermediate Product Intermediate Product Cyclization Reaction->Intermediate Product Purification Purification Intermediate Product->Purification Final Product Final Product Purification->Final Product G Laboratory Safety Workflow Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Implement Controls Implement Controls Assess Hazards->Implement Controls Safe Handling Safe Handling Select PPE->Safe Handling Implement Controls->Safe Handling Proper Disposal Proper Disposal Safe Handling->Proper Disposal

References

Ethyl 1-methylpyrrolidine-3-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1-methylpyrrolidine-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and its role as a building block in synthetic chemistry.

Core Identifiers and Chemical Properties

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 14398-95-9
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.2 g/mol
IUPAC Name This compound

Table 2: Physicochemical Properties of Related Pyrrolidine Compounds

Property1-Methylpyrrolidine-3-carboxylic acidEthyl pyrrolidine-1-carboxylate
Molecular Weight 129.16 g/mol [1]143.18 g/mol [2]
XLogP3 -2.4[1]Not Available
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 12
Exact Mass 129.078978594 Da[1]143.094628657 Da[2]
Topological Polar Surface Area 40.5 Ų[1]29.5 Ų[2]

Synthesis and Experimental Protocols

The synthesis of pyrrolidine-3-carboxylic acid derivatives often involves methods such as asymmetric Michael addition reactions.[3][4] These reactions are valuable for creating enantiomerically enriched pyrrolidine structures, which are crucial for developing stereospecific pharmaceuticals.

A general approach to synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[3][4] This method can yield highly enantiomerically enriched products in a two-step process.[3][4]

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of related compounds. The following is a generalized experimental protocol for the synthesis of a substituted pyrrolidine, which can be adapted.

Generalized Experimental Protocol: Michael Addition for Pyrrolidine Ring Formation

  • Reaction Setup: To a solution of an appropriate enoate (1.0 mmol) in a suitable solvent (e.g., chloroform, 5 mL) at room temperature, add the Michael donor (e.g., an amine, 1.2 mmol) and a catalyst (e.g., an organocatalyst like a chiral amine or a base, 0.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrolidine.

Applications in Drug Discovery

The pyrrolidine scaffold is a key component in many biologically active compounds. Its derivatives are utilized as intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial and anti-inflammatory agents.[5][6] The stereochemistry of the pyrrolidine ring and its substituents is often critical for biological activity.

The logical workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.

G General Workflow for Pyrrolidine Building Block in Drug Discovery cluster_0 Synthesis & Characterization cluster_1 Lead Compound Development cluster_2 Preclinical & Clinical Development A Starting Materials B Synthesis of This compound A->B Reaction C Purification & Analysis (NMR, MS, IR) B->C Purification D Incorporation into Lead Scaffold C->D Chemical Building Block E Structure-Activity Relationship (SAR) Studies D->E F In vitro Biological Assays E->F G In vivo Animal Models F->G Testing H Clinical Trials G->H Evaluation

Caption: General Workflow for Pyrrolidine Building Block in Drug Discovery

Signaling Pathways

As a chemical building block, this compound is not directly involved in biological signaling pathways. Instead, it serves as a precursor for the synthesis of more complex molecules that may be designed to interact with specific biological targets, such as enzymes or receptors, within a signaling cascade. For example, pyrrolidine derivatives have been investigated as components of molecules targeting enzymes involved in inflammation or bacterial replication.[5][6]

The logical relationship for the role of this compound in the context of therapeutic development is illustrated below.

G Role of Building Block in Therapeutic Development A This compound (Building Block) B Synthetic Chemistry A->B C Novel Biologically Active Compound B->C D Biological Target (e.g., Enzyme, Receptor) C->D Interaction E Modulation of Signaling Pathway D->E Modulation F Therapeutic Effect E->F Leads to

Caption: Role of Building Block in Therapeutic Development

References

Spectroscopic Characterization of Ethyl 1-methylpyrrolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Ethyl 1-methylpyrrolidine-3-carboxylate (CAS No: 14398-95-9), a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents a compilation of data from structurally related molecules to offer valuable reference points for researchers. Standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed, alongside a generalized workflow for spectroscopic analysis.

Introduction

This compound is a substituted pyrrolidine derivative of interest in the synthesis of novel pharmaceutical compounds. Its structural elucidation and purity assessment are critically dependent on modern spectroscopic techniques. This guide aims to provide a centralized resource for its spectroscopic properties. While direct experimental data is scarce in public-access databases, analysis of analogous structures can provide strong predictive insights into its spectral characteristics.

Compound Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₅NO₂[1]

  • Molecular Weight: 157.21 g/mol [1]

  • CAS Number: 14398-95-9[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts are estimated based on typical values for similar structural motifs.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-O-CH₂ -CH₃ (Ethyl ester)~4.1Quartet (q)2H
-O-CH₂-CH₃ (Ethyl ester)~1.2Triplet (t)3H
Pyrrolidine Ring Protons (C2, C4, C5)2.0 - 3.5Multiplets6H
Pyrrolidine Ring Proton (C3)2.8 - 3.2Multiplet1H
N-CH₃ (N-Methyl)~2.3Singlet (s)3H

2.1.2 Predicted ¹³C NMR Spectral Data

The expected carbon signals for this compound are outlined below.

Carbon AtomPredicted Chemical Shift (ppm)
C =O (Ester carbonyl)~174
-O-C H₂-CH₃ (Ethyl ester)~60
Pyrrolidine Ring Carbons (C2, C5)45 - 60
Pyrrolidine Ring Carbon (C4)25 - 35
Pyrrolidine Ring Carbon (C3)35 - 45
N-C H₃ (N-Methyl)~42
-O-CH₂-C H₃ (Ethyl ester)~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ester)1730 - 1750Strong, sharp
C-O (Ester)1150 - 1250Strong
C-N (Amine)1020 - 1250Medium to weak
C-H (Aliphatic)2850 - 3000Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

IonExpected m/zNotes
[M]+•157.11Molecular ion
[M+H]+158.12Protonated molecular ion (ESI, CI)
[M-C₂H₅O]+112.07Loss of the ethoxy group
[M-COOC₂H₅]+84.08Loss of the ethyl carboxylate group
C₅H₁₀N+84.08Fragment corresponding to the N-methylpyrrolidine ring after fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer coupled with an appropriate ionization source is used. Common techniques include:

    • Electron Ionization (EI): Used with Gas Chromatography (GC-MS). The sample is vaporized and bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): Used with Liquid Chromatography (LC-MS). The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated.

  • Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification SamplePrep Sample Dissolution (e.g., CDCl3, MeOH) Synthesis->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry (EI, ESI) SamplePrep->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Picking) MS->ProcessMS Structure Structure Confirmation & Purity Assessment ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on data from analogous compounds. The detailed experimental protocols and the visualized workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and related molecules. The acquisition and publication of definitive experimental spectra for the title compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methylpyrrolidine-3-carboxylate is a heterocyclic compound belonging to the pyrrolidine class of molecules. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide array of biological activities. This technical guide provides a detailed overview of the molecular structure, stereochemistry, and physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document compiles predicted data based on closely related analogues and foundational chemical principles. It includes hypothesized spectroscopic data, a plausible synthetic route, and a discussion of potential biological significance, thereby serving as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine framework.

Molecular Structure and Physicochemical Properties

This compound possesses a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted at the nitrogen atom with a methyl group and at the 3-position with an ethyl carboxylate group.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 14398-95-9[1]
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point Predicted: ~180-200 °C-
Solubility Predicted: Soluble in organic solvents like ethanol, methanol, DMSO-

Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers: (R)-Ethyl 1-methylpyrrolidine-3-carboxylate and (S)-Ethyl 1-methylpyrrolidine-3-carboxylate. The specific stereoisomer can significantly influence the biological activity of the molecule due to the stereospecific nature of interactions with biological targets like enzymes and receptors.[2] The stereochemical configuration is a critical factor in drug design and development.[2]

stereoisomers racemic This compound (Racemic Mixture) R_enantiomer (R)-Ethyl 1-methylpyrrolidine-3-carboxylate racemic->R_enantiomer Contains S_enantiomer (S)-Ethyl 1-methylpyrrolidine-3-carboxylate racemic->S_enantiomer Contains

Figure 1: Enantiomers of this compound.

The puckered, non-planar conformation of the pyrrolidine ring also contributes to the molecule's three-dimensional shape, which is crucial for its interaction with biological macromolecules.[2]

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the N-methyl group, and the protons on the pyrrolidine ring.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethyl)~1.25Triplet
CH₂ (ethyl)~4.15Quartet
N-CH₃~2.30Singlet
Pyrrolidine Ring Protons2.00 - 3.50Multiplets
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~175
O-CH₂ (ethyl)~60
N-CH₂ (pyrrolidine)~55-60
N-CH₃~42
CH (pyrrolidine, C3)~40
CH₂ (pyrrolidine)~25-35
CH₃ (ethyl)~14
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester stretch)~1735Strong
C-O (ester stretch)~1180Strong
C-N (stretch)~1100-1200Medium
C-H (sp³ stretch)~2850-2960Medium-Strong
Predicted Mass Spectrometry (MS) Data

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
114[M - C₂H₅O]⁺
84[M - COOC₂H₅]⁺
57[C₄H₇]⁺

Proposed Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-methylation of a pyrrolidine-3-carboxylate precursor. A general procedure is outlined below.

synthesis_workflow start Ethyl pyrrolidine-3-carboxylate reagents Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) start->reagents Reacts with product This compound reagents->product Yields

Figure 2: Proposed synthesis workflow.

Protocol:

  • Reaction Setup: To a solution of ethyl pyrrolidine-3-carboxylate (1 equivalent) in formic acid (excess), add aqueous formaldehyde (1.1 equivalents).

  • Reaction: Heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity, comparing the obtained data with the predicted values.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the pyrrolidine scaffold is a privileged structure in medicinal chemistry.[2] Derivatives of pyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications.[3][4][5]

  • Anticancer Activity: Many substituted pyrrolidine derivatives have demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.[6]

  • Antimicrobial Activity: The pyrrolidine nucleus is also a component of several compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: N-methylpyrrolidine derivatives can interact with various receptors and transporters in the CNS, suggesting potential applications in neurological disorders.

Given these precedents, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. A hypothetical signaling pathway that could be modulated by a biologically active derivative is depicted below.

Figure 3: Hypothetical signaling pathway.

Conclusion

This compound is a molecule of interest due to its core pyrrolidine structure, a key pharmacophore in drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, stereochemistry, and predicted physicochemical and spectroscopic properties. The proposed synthetic protocol offers a viable route for its preparation. While direct biological data is limited, the known activities of related compounds suggest that this molecule and its derivatives are promising candidates for further investigation in various therapeutic areas. This guide serves as a foundational resource to stimulate and support future research into this and similar pyrrolidine-based compounds.

References

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 1-methylpyrrolidine-3-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and reaction pathways involved in the synthesis of this valuable pyrrolidine derivative.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of production, and stereochemical considerations. The three predominant methods discussed in this guide are:

  • The Dieckmann Condensation Route: A classical approach for the formation of five-membered rings, involving the intramolecular cyclization of a diester.

  • The N-Alkylation Route: A straightforward method that introduces the N-methyl group to a pre-existing pyrrolidine-3-carboxylate scaffold.

  • The Reductive Amination Route: A versatile method that constructs the pyrrolidine ring through the formation of carbon-nitrogen bonds via reductive cyclization.

The Dieckmann Condensation Route

The Dieckmann condensation provides a powerful tool for the synthesis of cyclic β-keto esters. In the context of this compound, this pathway involves the intramolecular cyclization of a suitably substituted amino diester.

Starting Materials and Key Intermediates

The primary starting materials for this route are readily available and commercially sourced. The key intermediate is an N,N-disubstituted amino diester, which is prepared through a two-step sequence starting from glycine ethyl ester.

Starting Material/IntermediateStructureKey Features
Glycine ethyl esterCommercially available amino acid ester.
Ethyl acrylateMichael acceptor for the formation of the diester intermediate.
N-methyl-N-(2-ethoxycarbonylethyl)glycine ethyl esterThe key acyclic precursor for the Dieckmann cyclization.
Experimental Protocol

Step 1: Synthesis of N-methyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

A mixture of glycine ethyl ester and ethyl acrylate undergoes a Michael addition reaction, followed by N-methylation to yield the diester precursor.

Step 2: Dieckmann Cyclization

The diester is treated with a strong base, such as sodium ethoxide, to induce intramolecular cyclization, forming the β-keto ester, ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate.

Step 3: Decarboxylation and Reduction (Not shown in detail)

Subsequent hydrolysis and decarboxylation of the β-keto ester, followed by reduction of the ketone, would be necessary to arrive at the target molecule. This guide focuses on the formation of the core pyrrolidine ring with the desired ester functionality.

Signaling Pathway Diagram

Dieckmann_Condensation cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Glycine_ethyl_ester Glycine ethyl ester Diester_intermediate N-(2-ethoxycarbonylethyl)glycine ethyl ester Glycine_ethyl_ester->Diester_intermediate Michael Addition Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Diester_intermediate Final_precursor N-methyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester Diester_intermediate->Final_precursor N-methylation Methyl_iodide Methyl iodide Methyl_iodide->Final_precursor Cyclization_product Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate Final_precursor->Cyclization_product Dieckmann Condensation (NaOEt)

Caption: Synthetic pathway via Dieckmann condensation.

The N-Alkylation Route

This approach is arguably the most direct method for the synthesis of this compound, provided that the starting pyrrolidine ester is available.

Starting Materials
Starting MaterialStructureKey Features
Ethyl pyrrolidine-3-carboxylateCommercially available or can be synthesized from pyrrolidine-3-carboxylic acid.
Methyl iodideA common and effective methylating agent.
Base (e.g., K₂CO₃, Et₃N)Used to facilitate the N-alkylation reaction.
Experimental Protocol

N-methylation of Ethyl pyrrolidine-3-carboxylate

To a solution of ethyl pyrrolidine-3-carboxylate in a suitable solvent such as acetone or acetonitrile, a base (e.g., potassium carbonate) is added, followed by the dropwise addition of methyl iodide. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Following the reaction, the mixture is worked up by filtration to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.

A similar procedure has been reported for the N-methylation of a quinoline derivative, where iodomethane was added to a mixture of the substrate and anhydrous potassium carbonate in dimethylformamide.[1]

Experimental Workflow Diagram

N_Alkylation_Workflow Start Start: Ethyl pyrrolidine-3-carboxylate, Methyl iodide, Base Reaction Reaction: - Dissolve starting materials in solvent - Stir at appropriate temperature Start->Reaction Workup Workup: - Filter to remove solids - Evaporate solvent Reaction->Workup Purification Purification: - Distillation or Column Chromatography Workup->Purification Product Product: this compound Purification->Product

Caption: Workflow for the N-alkylation synthesis.

The Reductive Amination Route

Reductive amination offers a versatile strategy for the synthesis of amines and can be adapted for the construction of the pyrrolidine ring system. This route typically involves the reaction of a keto-diester with methylamine, followed by a reduction step that leads to cyclization.

Starting Materials
Starting MaterialStructureKey Features
Diethyl 2-formyl-3-oxosuccinateA potential precursor containing the required carbon skeleton.
MethylamineSource of the nitrogen and the N-methyl group.
Reducing agent (e.g., NaBH₃CN, H₂/Pd)For the reduction of the intermediate imine/enamine.
Experimental Protocol

The synthesis would proceed via the formation of an enamine or imine intermediate from the reaction of the keto-diester with methylamine. This intermediate would then undergo an intramolecular cyclization and subsequent reduction to form the pyrrolidine ring. The choice of reducing agent is critical to control the stereoselectivity of the reaction.

Logical Relationship Diagram

Reductive_Amination_Logic Keto_diester Keto-diester Intermediate Imine/Enamine Intermediate Keto_diester->Intermediate Methylamine Methylamine Methylamine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Reduction Reduction Cyclization->Reduction Product This compound Reduction->Product

Caption: Logical steps in the reductive amination pathway.

Quantitative Data Summary

At present, specific quantitative data such as reaction yields, purity, and spectroscopic data for the direct synthesis of this compound are not extensively reported in readily available literature. The yields for analogous reactions, such as the N-methylation of other heterocyclic systems, are generally reported to be in the good to excellent range. Researchers undertaking these syntheses should expect to optimize reaction conditions to achieve high yields and purity, with characterization typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

References

Technical Guide: Ethyl 1-methylpyrrolidine-3-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and a detailed synthetic protocol for Ethyl 1-methylpyrrolidine-3-carboxylate (CAS No. 14398-95-9). This valuable building block is utilized in the synthesis of various biologically active molecules.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 14398-95-9
Molecular Formula C8H15NO2[1][2]
Molecular Weight 157.21 g/mol [1][2]
Typical Purity ≥95%
Storage Conditions Room temperature or refrigerated (2-8°C), sealed in a dry environment[1][2]

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The following table summarizes a selection of vendors, offering various quantities suitable for laboratory-scale research and development. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierPurityAvailable Quantities
CP Lab Safety min 95%1 gram[1]
BLD Pharm ≥95%Inquire for details[2]
Shanghai Bi De Pharmaceutical Technology Co., Ltd. 95+%Inquire for details
Shanghai Jizhi Biochemical Technology Co., Ltd. ≥95%Inquire for details

Proposed Synthesis Protocol

Reaction: N-methylation of Ethyl pyrrolidine-3-carboxylate

Reactants:

  • Ethyl pyrrolidine-3-carboxylate (or its hydrochloride salt)

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2/Pd/C).

  • A suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH), or water).

Detailed Methodology (using Sodium Triacetoxyborohydride):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl pyrrolidine-3-carboxylate (1 equivalent). If starting from the hydrochloride salt, add a non-nucleophilic base such as triethylamine (Et3N) (1.1 equivalents) to liberate the free amine. Dissolve the starting material in a suitable solvent like dichloromethane (DCM).

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) to the stirred solution at room temperature.

  • Formation of the Imine/Iminium Intermediate: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM. Add this slurry portion-wise to the reaction mixture. The addition is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow and Logic Diagrams

To facilitate the acquisition and use of this compound in a research setting, the following workflows are provided.

Acquisition Workflow for a Research Chemical A Identify Need for This compound B Search Supplier Databases (e.g., PubChem, eMolecules) A->B C Select Supplier Based on Purity, Quantity, and Price B->C D Request Quotation and Confirm Availability C->D E Generate Purchase Order D->E F Receive and Log Compound E->F G Verify Identity and Purity (e.g., NMR, LC-MS) F->G H Store Appropriately G->H I Use in Experiment H->I

Acquisition Workflow for a Research Chemical

Synthetic Pathway: Reductive Amination Start Ethyl pyrrolidine-3-carboxylate (Secondary Amine) Intermediate Iminium Ion Intermediate Start->Intermediate + Reagent1 Formaldehyde (HCHO) Reagent1->Intermediate + Product This compound (Tertiary Amine) Intermediate->Product Reduction Reagent2 Reducing Agent (e.g., NaBH(OAc)3) Reagent2->Product

Synthetic Pathway: Reductive Amination

References

An In-depth Technical Guide to the Key Intermediates in the Preparation of Premafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premafloxacin is a fluoroquinolone antibiotic that has been investigated for its potent antibacterial activity. The synthesis of this complex molecule relies on the preparation of two key intermediates: a functionalized quinolone core and a stereochemically defined pyrrolidine side chain. This technical guide provides a detailed overview of the synthesis of these crucial building blocks, including experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Key Intermediates

The successful synthesis of Premafloxacin hinges on the efficient preparation of two primary intermediates:

  • 1-Cyclopropyl-6-fluoro-7-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Quinolone Core) : This intermediate forms the bicyclic core structure essential for the antibacterial activity of fluoroquinolones.

  • N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine (Pyrrolidine Side Chain) : This chiral amine is introduced at the C-7 position of the quinolone core and plays a significant role in the drug's potency and pharmacokinetic profile.[1]

Synthesis of the Quinolone Core Intermediate

The synthesis of the quinolone core, 1-cyclopropyl-6-fluoro-7-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , is a multi-step process that begins with the construction of the fundamental quinolone ring system. A representative synthetic route involves the cyclization of an enamine precursor followed by hydrolysis.

Experimental Protocol: Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

A crucial step in forming a similar quinolone core involves the reaction of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester with potassium carbonate in dimethylformamide (DMF).

A solution of 26 g (0.075 mol) of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester in 110 ml of DMF is treated with 22 g (0.16 mol) of K₂CO₃. The mixture is then heated to 50°C with stirring for 1 hour. The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to yield the product.[2]

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

A related quinolone core can be synthesized from ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate.

To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions while cooling with ice and stirring. The mixture is stirred at room temperature for 30 minutes and then refluxed for 2 hours. The dioxane is removed in vacuo. The residue is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours. The warm solution is filtered and washed with water. The filtrate is then acidified to a pH of 1 to 2 with semi-concentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried in vacuo at 100°C.[3][4]

Quantitative Data for Quinolone Core Synthesis
ParameterValueReference
Starting Material 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester[2]
Reagents Potassium Carbonate, DMF[2]
Reaction Time 1 hour[2]
Reaction Temperature 50°C[2]
Yield 95% (for the ethyl ester)[2]
Product Appearance Crystalline solid[2]
ParameterValueReference
Starting Material ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate[3][4]
Reagents Sodium Hydride, Dioxane, Potassium Hydroxide, Hydrochloric Acid[3][4]
Reaction Time 3.5 hours (total)[3][4]
Reaction Temperature Room temperature to reflux[3][4]
Yield 27.7 g from 31.9 g starting material[3][4]
Melting Point 234-237°C[4]

Synthesis of the Pyrrolidine Side Chain Intermediate

The synthesis of the chiral side chain, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine , is a critical component of the overall Premafloxacin synthesis, requiring stereoselective methods to obtain the desired isomer. A practical and efficient process has been developed for its preparation.[1]

Experimental Protocol: Stereoselective Synthesis of the Pyrrolidine Side Chain

A key publication outlines a practical, efficient, and stereoselective process for preparing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The synthesis starts from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. The key transformations in this synthetic sequence are an asymmetric Michael addition and a stereoselective alkylation.[1] While the full detailed protocol from the primary literature is extensive, the general approach involves the formation of the pyrrolidine ring and subsequent functional group manipulations to achieve the target amine.

Quantitative Data for Pyrrolidine Side Chain Synthesis

Due to the proprietary nature of pharmaceutical process development, specific quantitative data for every step of the side chain synthesis is not always publicly available. However, the key is the stereoselective nature of the reactions to ensure the correct chirality of the final product.

Final Condensation Step: Assembly of Premafloxacin

The final step in the synthesis of Premafloxacin involves the nucleophilic aromatic substitution reaction between the quinolone core and the pyrrolidine side chain.

Experimental Protocol: General Procedure for Fluoroquinolone Synthesis

Typically, the chloro-substituted quinolone core is reacted with the amine side chain in a suitable solvent, often in the presence of a base.

The 7-chloro-quinolone carboxylic acid derivative is dissolved in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The pyrrolidine amine side chain is added, often in excess, along with a base like potassium carbonate or a non-nucleophilic amine base. The reaction mixture is heated to promote the substitution reaction. After completion, the product is isolated by precipitation, filtration, and subsequent purification.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams created using the DOT language depict the reaction workflows.

G cluster_0 Synthesis of Quinolone Core Enamine_Precursor Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate Cyclization Cyclization (NaH, Dioxane, Reflux) Enamine_Precursor->Cyclization Ester_Intermediate Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Ester_Intermediate Hydrolysis Hydrolysis (KOH, H2O, Reflux) Ester_Intermediate->Hydrolysis Quinolone_Core 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Hydrolysis->Quinolone_Core

Caption: Synthetic pathway for the quinolone core intermediate.

G cluster_1 Synthesis of Pyrrolidine Side Chain Starting_Material Isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate Asymmetric_Michael_Addition Asymmetric Michael Addition Starting_Material->Asymmetric_Michael_Addition Intermediate_1 Intermediate Ester Asymmetric_Michael_Addition->Intermediate_1 Stereoselective_Alkylation Stereoselective Alkylation Intermediate_1->Stereoselective_Alkylation Intermediate_2 Azetidinone Intermediate Stereoselective_Alkylation->Intermediate_2 Ring_Transformation Ring Transformation & Deprotection Intermediate_2->Ring_Transformation Pyrrolidine_Side_Chain N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine Ring_Transformation->Pyrrolidine_Side_Chain

Caption: Stereoselective synthesis of the pyrrolidine side chain.

G Quinolone_Core Quinolone Core Intermediate Condensation Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Quinolone_Core->Condensation Pyrrolidine_Side_Chain Pyrrolidine Side Chain Intermediate Pyrrolidine_Side_Chain->Condensation Premafloxacin Premafloxacin Condensation->Premafloxacin

Caption: Final condensation step to form Premafloxacin.

Conclusion

The synthesis of Premafloxacin is a testament to the strategic importance of key intermediates in the construction of complex pharmaceutical agents. The efficient and stereocontrolled preparation of the quinolone core and the pyrrolidine side chain are paramount to the overall success of the synthesis. This guide provides a foundational understanding of the chemical pathways and experimental considerations for researchers and professionals in the field of drug development. Further optimization of these synthetic steps can lead to more efficient and cost-effective production of this and other related fluoroquinolone antibiotics.

References

The Pyrrolidine Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a pivotal scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance as a "privileged" structure in drug design.[1][2][3] This guide explores the multifaceted role of the pyrrolidine ring, detailing its physicochemical properties, its incorporation into marketed drugs, synthesis strategies, and its critical function in shaping the pharmacological activity of therapeutic agents.

Physicochemical and Structural Properties: The Keys to Versatility

The therapeutic success of the pyrrolidine scaffold is rooted in its unique structural and chemical attributes. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of pyrrolidine create a non-planar, puckered structure.[3][4] This three-dimensionality is crucial for establishing specific interactions within the binding pockets of biological targets.

Key properties that make pyrrolidine a favored scaffold include:

  • Three-Dimensionality : The non-planar ring, which undergoes "pseudorotation," allows it to explore a wider conformational space, enhancing its ability to fit into complex protein binding sites.[3][4]

  • Basicity : The secondary amine nitrogen atom imparts basicity (pKa of conjugate acid ≈ 11.27), enabling it to act as a hydrogen bond acceptor and to form salt bridges, which are critical for drug-receptor interactions and improving aqueous solubility.[3][5]

  • Chirality : The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of stereoisomers.[3] This stereochemical diversity is paramount, as different enantiomers or diastereomers of a drug can exhibit vastly different biological activities and safety profiles.[3][4]

  • Synthetic Tractability : The nitrogen atom is a nucleophilic center, readily undergoing substitution, which allows for the straightforward introduction of various functional groups to modulate a compound's pharmacological profile.[3][5] Furthermore, natural amino acids like L-proline and hydroxyproline serve as abundant chiral starting materials for stereoselective syntheses.[6]

The Pyrrolidine Scaffold in FDA-Approved Pharmaceuticals

The pyrrolidine nucleus is a recurring motif in a wide array of drugs approved by the U.S. Food and Drug Administration (FDA), spanning numerous therapeutic areas.[1][3] Its presence highlights its ability to confer desirable pharmacokinetic and pharmacodynamic properties to a molecule.

Drug ClassDrug Name(s)Therapeutic UseRole of Pyrrolidine Ring
Antihypertensives Captopril, EnalaprilACE InhibitorsThe pyrrolidine's carboxylic acid mimics the C-terminal residue of angiotensin I, enabling potent binding to the ACE active site.[1][2]
Antivirals Telaprevir, OmbitasvirHepatitis C Virus (HCV) Protease InhibitorsThe pyrrolidine core forms a key part of the peptidomimetic structure, crucial for inhibiting viral proteases like NS3/4A and NS5A.[7]
Anticancer Agents Pacritinib, FutibatinibKinase Inhibitors (JAK2, FGFR4)Acts as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with the kinase hinge region.[1][2]
CNS Agents Aniracetam, Rolipram, EletriptanNootropic, Antidepressant, AntimigraineThe ring helps achieve the required conformation for receptor binding (e.g., serotonin receptors) and can improve blood-brain barrier penetration.[1][6]
Antibacterials Clindamycin, AnisomycinProtein Synthesis InhibitorsIntegral to the molecule's overall shape, facilitating binding to the bacterial ribosome.[1][2]
Anticholinergics Glycopyrronium, ProcyclidineCOPD, Parkinson's DiseaseThe quaternized nitrogen of the pyrrolidinium ion is essential for binding to muscarinic receptors.[1][2]

A selection of FDA-approved drugs featuring the pyrrolidine scaffold.

Synthesis Strategies: Building the Core

The construction and functionalization of the pyrrolidine ring are well-established fields in organic chemistry, offering a diverse toolkit for medicinal chemists. Methodologies can be broadly categorized into two main approaches: functionalization of a pre-existing ring and de novo ring construction.[3][6]

  • From Chiral Precursors : The most common strategy involves using readily available and optically pure cyclic precursors like L-proline and 4-hydroxyproline.[6] These building blocks provide a straightforward route to chiral pyrrolidine derivatives, preserving stereochemical integrity.

  • Cyclization of Acyclic Precursors : This approach involves forming the ring from a linear starting material. A prominent method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which allows for the creation of highly substituted pyrrolidines.

  • Reductive Amination : Intramolecular reductive amination of γ-amino ketones or aldehydes is another effective method for constructing the pyrrolidine ring.

  • C-H Amination : Modern synthetic methods, including transition-metal-catalyzed intramolecular C-H amination, provide direct access to pyrrolidines from linear alkyl chains, offering high atom economy.[8]

Below is a generalized workflow for the synthesis of a substituted pyrrolidine derivative starting from a chiral precursor like L-proline.

G cluster_0 Synthesis Workflow: Chiral Precursor Route Proline L-Proline (Chiral Pool) Protection N-Protection (e.g., Boc, Cbz) Proline->Protection Activation Carboxyl Activation (e.g., Esterification) Protection->Activation Reduction Selective Reduction (e.g., to Prolinol) Activation->Reduction Path A Coupling Nucleophilic Substitution or Coupling Reaction Activation->Coupling Path B Functionalization Functional Group Interconversion (e.g., OH to Leaving Group) Reduction->Functionalization Functionalization->Coupling Deprotection Final Deprotection Coupling->Deprotection Target Target Pyrrolidine Derivative Deprotection->Target

Caption: Generalized synthetic workflow for pyrrolidine derivatives.

Case Study: Pyrrolidine in Cancer Therapy - Kinase Inhibitors

The pyrrolidine ring is a key structural element in many small-molecule kinase inhibitors. Its rigid, three-dimensional structure is ideal for positioning functional groups to interact with the ATP-binding site of kinases, which are often implicated in cancer cell proliferation.

Signaling Pathway Involvement:

Many pyrrolidine-based drugs, such as Pacritinib, target the JAK-STAT pathway, which is crucial for cell growth and differentiation. Dysregulation of this pathway is a hallmark of various cancers.

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Pacritinib (Pyrrolidine-based JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrrolidine-based drug.

Quantitative Data and Structure-Activity Relationship (SAR):

The development of potent kinase inhibitors often involves extensive SAR studies. For instance, modifications to the pyrrolidine ring can significantly impact binding affinity and selectivity.

CompoundR1 SubstituentR2 SubstituentJAK2 IC₅₀ (nM)Notes
Lead Cmpd HPhenyl520Moderate activity
Analog A (S)-CH₃Phenyl150Methyl group improves hydrophobic interactions
Analog B H4-Fluorophenyl85Fluorine substitution enhances binding affinity
Pacritinib (complex)(complex)23Optimized substituents lead to high potency[1]

Illustrative SAR data for a hypothetical series of JAK2 inhibitors.

Experimental Protocols: A Glimpse into the Lab

The synthesis and evaluation of pyrrolidine-containing compounds involve standard but precise laboratory procedures.

Representative Synthetic Protocol: N-Arylation of Pyrrolidine

  • Setup : A round-bottom flask is charged with pyrrolidine (1.2 equiv.), an aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.) under an inert atmosphere (N₂ or Ar).

  • Solvent : Anhydrous toluene is added via syringe.

  • Reaction : The mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the N-aryl pyrrolidine.

Biological Assay Protocol: Kinase Inhibition Assay (Example)

  • Objective : To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK2).

  • Materials : Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate, and the test compound (dissolved in DMSO).

  • Procedure : The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound in a microplate well.

  • Detection : The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C). The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

  • Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The pyrrolidine ring is a testament to the power of privileged scaffolds in medicinal chemistry. Its combination of desirable physicochemical properties, stereochemical richness, and synthetic accessibility has cemented its role in a vast range of therapeutics.[1][2] Future research will likely focus on leveraging this scaffold in new modalities, such as PROTACs and covalent inhibitors, and exploring novel, more efficient synthetic routes to access increasingly complex and diverse pyrrolidine-based structures. The continued exploration of this versatile five-membered ring promises to yield the next generation of innovative medicines.

References

Stability and Storage of Ethyl 1-methylpyrrolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 1-methylpyrrolidine-3-carboxylate. The information presented herein is essential for ensuring the integrity and purity of this compound in research and development settings. This document outlines potential degradation pathways, proposes a robust experimental protocol for stability assessment through forced degradation studies, and details a suitable analytical methodology for monitoring the compound's stability.

Overview and Chemical Properties

This compound is a heterocyclic compound featuring a tertiary amine and an ester functional group. Its chemical structure dictates its stability profile and potential degradation pathways.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 195-197 °C
Solubility Soluble in most organic solvents.

Recommended Storage Conditions

To maintain the quality and prevent degradation of this compound, it is crucial to adhere to the following storage guidelines based on available safety data sheets and general chemical stability principles:

  • Temperature: Store in a cool, dry place. General recommendations often suggest room temperature.[1] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.

  • Container: Use a tightly sealed, light-resistant container to prevent exposure to moisture and light.

  • Ventilation: Ensure storage in a well-ventilated area.

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its ester and tertiary amine functionalities. These groups are susceptible to hydrolysis and oxidation, respectively. Forced degradation studies are instrumental in identifying potential degradants and establishing the intrinsic stability of the molecule.

Table 2: Summary of Potential Degradation Pathways under Forced Stress Conditions

Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic Hydrolysis Cleavage of the ethyl ester bond.1-methylpyrrolidine-3-carboxylic acid and Ethanol.
Basic Hydrolysis Saponification of the ethyl ester.Salt of 1-methylpyrrolidine-3-carboxylic acid and Ethanol.
Oxidation Oxidation of the tertiary amine.N-oxide derivative.
Thermal Potential for decomposition at elevated temperatures.Various decomposition products.
Photolytic Potential for degradation upon exposure to UV or visible light.Photodegradation products.

Below is a diagram illustrating the primary degradation pathways:

G Potential Degradation Pathways parent This compound acid 1-methylpyrrolidine-3-carboxylic acid + Ethanol parent->acid Acidic Hydrolysis base Salt of 1-methylpyrrolidine-3-carboxylic acid + Ethanol parent->base Basic Hydrolysis oxide This compound N-oxide parent->oxide Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component of assessing the stability of a drug substance.[2] The following protocol outlines a general procedure for conducting such a study on this compound.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for separating the parent compound from its degradation products.[3][4]

Table 3: Proposed RP-HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

Experimental Workflow and Data Presentation

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) prep->acid base Basic (0.1N NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (105°C solid, 60°C solution) prep->thermal photo Photolytic (UV/Vis light) prep->photo neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc quantify Quantify Degradation and Identify Products hplc->quantify pathways Elucidate Degradation Pathways quantify->pathways

Caption: A typical workflow for conducting a forced degradation study.

Conclusion

The stability of this compound is a critical factor for its use in research and drug development. Proper storage in a cool, dry, and inert environment is essential to prevent degradation. The primary degradation pathways are anticipated to be hydrolysis of the ester and oxidation of the tertiary amine. A well-designed forced degradation study, coupled with a validated stability-indicating HPLC method, is necessary to fully characterize the stability profile of this compound and ensure the reliability of experimental results. This guide provides a foundational framework for researchers to establish appropriate handling, storage, and stability testing protocols for this compound.

References

Literature review of Ethyl 1-methylpyrrolidine-3-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining Ethyl 1-methylpyrrolidine-3-carboxylate, a key building block in the development of various pharmaceutical agents. This document details established reaction pathways, provides experimental protocols for key reactions, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The three principal strategies discussed in this guide are:

  • N-methylation of a Pre-existing Pyrrolidine Ring: This is a straightforward approach that involves the methylation of the secondary amine of ethyl pyrrolidine-3-carboxylate. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

  • Reductive Amination followed by Cyclization: This pathway involves the formation of the pyrrolidine ring from acyclic precursors. A dicarbonyl compound or its equivalent can react with methylamine, and subsequent intramolecular reductive amination leads to the desired cyclic product.

  • Dieckmann Condensation: This intramolecular cyclization of a diester is a powerful tool for constructing five-membered rings. A suitably substituted N-methylated diamino diester can be cyclized to form a β-keto ester, which can then be converted to the target molecule.

This guide will provide a detailed exploration of these methods, with a focus on practical application and reproducibility.

Method 1: N-methylation of Ethyl Pyrrolidine-3-carboxylate via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] This reductive amination process is advantageous as it does not produce quaternary ammonium salts and typically proceeds with high yields.[1][2] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[1]

Experimental Protocol

Materials:

  • Ethyl pyrrolidine-3-carboxylate

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl pyrrolidine-3-carboxylate (1.0 eq).

  • Add an excess of aqueous formaldehyde solution (approximately 2.5 eq of formaldehyde).

  • Add an excess of formic acid (approximately 2.5 eq).

  • Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH of the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data
ParameterValue/RangeReference
Yield 85-95% (typical for Eschweiler-Clarke reactions)[1]
Reaction Time 2-6 hoursGeneral knowledge
Reaction Temperature ~100 °C (Reflux)[2]
Purity (after purification) >95%Assumed

Logical Workflow

Eschweiler_Clarke_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Ethyl pyrrolidine-3-carboxylate, formaldehyde, and formic acid reflux Heat to reflux (100 °C, 2-6h) start->reflux cool Cool to RT reflux->cool neutralize Neutralize with sat. NaHCO3 cool->neutralize extract Extract with Et2O or EtOAc neutralize->extract dry Dry over MgSO4 & Concentrate extract->dry purify Vacuum Distillation or Column Chromatography dry->purify product Ethyl 1-methylpyrrolidine- 3-carboxylate purify->product

Caption: Workflow for the synthesis of this compound via the Eschweiler-Clarke reaction.

Method 2: Reductive Amination of a Dicarbonyl Precursor followed by Cyclization

This approach builds the pyrrolidine ring from an acyclic precursor. A potential route involves the reaction of a γ-ketoester, such as ethyl 4-oxobutanoate, with methylamine to form an intermediate imine or enamine, which then undergoes intramolecular reductive cyclization.

General Experimental Protocol
  • Imine/Enamine Formation: Ethyl 4-oxobutanoate is dissolved in a suitable solvent (e.g., methanol, ethanol, or toluene) and treated with a solution of methylamine. The reaction may be facilitated by the use of a dehydrating agent or a Dean-Stark apparatus to remove the water formed.

  • Reductive Cyclization: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added to the reaction mixture. The reaction is typically stirred at room temperature until the starting materials are consumed. The use of hydrogen gas with a metal catalyst (e.g., Pd/C) is also a viable option.

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by distillation or chromatography.

Reaction Pathway

Reductive_Amination_Pathway Ethyl 4-oxobutanoate Ethyl 4-oxobutanoate Intermediate\n(Imine/Enamine) Intermediate (Imine/Enamine) Ethyl 4-oxobutanoate->Intermediate\n(Imine/Enamine) + Methylamine - H2O This compound This compound Intermediate\n(Imine/Enamine)->this compound + [H] (e.g., NaBH3CN)

Caption: Reductive amination pathway for the synthesis of this compound.

Method 3: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a valuable synthetic intermediate. For the synthesis of this compound, a suitable starting material would be an N-methylated amino diester, such as diethyl N-methyl-3,3'-iminodipropionate.

General Experimental Protocol
  • Cyclization: The diester is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF. This promotes an intramolecular condensation to form the cyclic β-keto ester, ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate.

  • Decarboxylation/Reduction: The resulting β-keto ester can be hydrolyzed and decarboxylated to yield 1-methylpyrrolidin-3-one. Subsequent reduction of the ketone would yield 1-methylpyrrolidin-3-ol.

  • Conversion to the Target Molecule: The hydroxyl group of 1-methylpyrrolidin-3-ol would then need to be converted to a carboxylic acid, for example, via oxidation, followed by esterification to yield the final product. Alternatively, the β-keto ester could potentially be reduced and the ester at the 4-position removed selectively, though this would require careful reaction design.

Reaction Pathway

Dieckmann_Condensation_Pathway Diethyl N-methyl-\n3,3'-iminodipropionate Diethyl N-methyl- 3,3'-iminodipropionate Ethyl 1-methyl-4-oxopyrrolidine-\n3-carboxylate Ethyl 1-methyl-4-oxopyrrolidine- 3-carboxylate Diethyl N-methyl-\n3,3'-iminodipropionate->Ethyl 1-methyl-4-oxopyrrolidine-\n3-carboxylate Dieckmann Condensation (Base) 1-Methylpyrrolidin-3-one 1-Methylpyrrolidin-3-one Ethyl 1-methyl-4-oxopyrrolidine-\n3-carboxylate->1-Methylpyrrolidin-3-one Hydrolysis & Decarboxylation 1-Methylpyrrolidin-3-ol 1-Methylpyrrolidin-3-ol 1-Methylpyrrolidin-3-one->1-Methylpyrrolidin-3-ol Reduction 1-Methylpyrrolidine-3-\ncarboxylic acid 1-Methylpyrrolidine-3- carboxylic acid 1-Methylpyrrolidin-3-ol->1-Methylpyrrolidine-3-\ncarboxylic acid Oxidation Ethyl 1-methylpyrrolidine-\n3-carboxylate Ethyl 1-methylpyrrolidine- 3-carboxylate 1-Methylpyrrolidine-3-\ncarboxylic acid->Ethyl 1-methylpyrrolidine-\n3-carboxylate Esterification

Caption: Dieckmann condensation pathway to this compound.

Conclusion

This technical guide has outlined three primary synthetic routes to this compound. The N-methylation of ethyl pyrrolidine-3-carboxylate via the Eschweiler-Clarke reaction stands out as a direct and high-yielding method. The reductive amination and Dieckmann condensation routes offer alternative strategies that build the core pyrrolidine ring, providing flexibility in the choice of starting materials. The selection of the most appropriate synthetic pathway will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocol and comparative data provided herein are intended to support the successful synthesis of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols: Ethyl 1-methylpyrrolidine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylpyrrolidine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, N-methylated pyrrolidine core serves as a valuable scaffold for introducing specific three-dimensional conformations into larger molecules. A primary application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The N-methylpyrrolidine moiety is a key structural element in certain VHL ligands, contributing to their binding affinity and pharmacokinetic properties.

These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its incorporation into VHL ligands for PROTACs. Detailed experimental protocols, based on established synthetic transformations, are provided to guide researchers in the practical application of this valuable building block.

Key Applications in Organic Synthesis

The primary application of this compound in contemporary organic synthesis is as a precursor for the construction of VHL E3 ligase ligands. The general synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a suitable amine-containing fragment. This resulting amide is a key intermediate that is further elaborated to the final VHL ligand and subsequently conjugated to a linker and a POI ligand to form the PROTAC.

Experimental Protocols

The following protocols describe a plausible synthetic route for the utilization of this compound in the synthesis of a VHL ligand precursor. These protocols are based on well-established synthetic methodologies in the field of medicinal chemistry.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield 1-methylpyrrolidine-3-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1 v/v), add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-methylpyrrolidine-3-carboxylic acid as a solid or oil, which can be used in the next step without further purification.

Quantitative Data Summary (Expected):

ReactantMolar Eq.Yield (%)Purity (%)
This compound1.0>95>95
Lithium hydroxide1.5
Protocol 2: Amide Coupling to form a VHL Ligand Precursor

This protocol details the coupling of 1-methylpyrrolidine-3-carboxylic acid with a representative amine fragment commonly used in VHL ligand synthesis.

Materials:

  • 1-methylpyrrolidine-3-carboxylic acid (from Protocol 1)

  • (S)-2-amino-N-(4-(4-methylthiazol-5-yl)benzyl)-3,3-dimethylbutanamide (or a similar amine fragment)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methylpyrrolidine-3-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine fragment (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring for completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired amide product.

Quantitative Data Summary (Expected):

ReactantMolar Eq.Yield (%)Purity (%)
1-methylpyrrolidine-3-carboxylic acid1.170-85>98
Amine Fragment1.0
HATU1.2
DIPEA3.0

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the overall workflow for the synthesis of a PROTAC, highlighting the incorporation of the N-methylpyrrolidine core.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product A Ethyl 1-methylpyrrolidine- 3-carboxylate S1 Hydrolysis A->S1 B Amine Fragment (VHL Precursor) S2 Amide Coupling B->S2 C Linker S4 Linker Conjugation C->S4 D POI Ligand S5 PROTAC Assembly D->S5 P1 1-Methylpyrrolidine- 3-carboxylic Acid S1->P1 P2 VHL Ligand Precursor S2->P2 S3 VHL Ligand Completion P3 Complete VHL Ligand S3->P3 P4 VHL Ligand-Linker S4->P4 P5 Final PROTAC S5->P5 P1->S2 P2->S3 P3->S4 P4->S5

Caption: Workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary VHL->Ternary Ub Ubiquitin Ternary->Ub Induces PolyUb Polyubiquitinated POI Ub->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades to

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Application Note: Synthesis of Pyrrolidine Scaffolds via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a vital heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its prevalence in drug discovery underscores the need for efficient and robust synthetic methodologies for its construction. The Dieckmann condensation, an intramolecular cyclization of a diester facilitated by a strong base, provides a powerful strategy for the synthesis of 5-membered rings, leading to functionalized pyrrolidinone derivatives.[2][3] This reaction forms a cyclic β-keto ester, a versatile intermediate that can be further elaborated to access diverse and complex molecular architectures.[1][4] This application note provides a detailed experimental protocol for the synthesis of a pyrrolidine derivative using the Dieckmann condensation and presents relevant data for researchers in the field.

General Reaction Mechanism

The Dieckmann condensation proceeds through a mechanism analogous to the intermolecular Claisen condensation.[3][5] The key steps involve the deprotonation of an α-carbon to form an enolate, followed by an intramolecular nucleophilic attack on the second ester carbonyl. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic α-proton of the product, forming a stabilized enolate.[5] An acidic workup is required to protonate this enolate and yield the final neutral product.[5]

G General Mechanism of Dieckmann Condensation Diester Diester Starting Material Enolate Enolate Formation Diester->Enolate - H+ Base1 Base (e.g., NaOR) Base1->Enolate Attack Intramolecular Nucleophilic Attack Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of -OR Intermediate->Elimination KetoEster β-Keto Ester Product Elimination->KetoEster FinalEnolate Stabilized Enolate (Driving Force) KetoEster->FinalEnolate - Hα Base2 Base (from reaction) Base2->FinalEnolate FinalProduct Final Neutral Product FinalEnolate->FinalProduct + H+ Workup Acidic Workup (H+) Workup->FinalProduct

Caption: Key steps of the Dieckmann condensation mechanism.

Experimental Protocol: Synthesis of a Pyrrolizidine Precursor

This protocol describes the intramolecular Dieckmann condensation of a diester to form a bicyclic pyrrolizidine ketoester, a key intermediate for the synthesis of various alkaloids. The procedure is adapted from methodologies reported for the synthesis of related heterocyclic systems.[4]

Materials and Equipment:

  • N-protected diester substrate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS or TMS2NNa), 1 M solution in THF[4]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, and stir bars

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Dry ice/acetone bath (-78 °C)

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Anhydrous solvents and strong bases like NaHMDS are highly reactive; handle with care under an inert atmosphere to prevent contact with moisture and air.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., argon).

    • Dissolve the diester substrate (1.0 eq) in anhydrous THF.

  • Cyclization Reaction:

    • Cool the solution of the diester to -78 °C using a dry ice/acetone bath.[4]

    • While maintaining the temperature at -78 °C, add the NaHMDS solution (1.0 M in THF, 1.1 eq) dropwise to the stirred solution over 15-20 minutes.

    • Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching:

    • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-keto ester product.

G Experimental Workflow for Dieckmann Condensation Start 1. Prepare Diester Solution in Anhydrous THF Cool 2. Cool Reaction Mixture to -78 °C Start->Cool AddBase 3. Add NaHMDS Solution (1.1 eq) Cool->AddBase React 4. Stir at -78 °C (Monitor by TLC) AddBase->React Quench 5. Quench with Sat. aq. NH4Cl React->Quench Workup 6. Aqueous Work-up & Extraction Quench->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Pyrrolidine Product Purify->Product

Caption: Step-by-step workflow for pyrrolidine synthesis.

Data Presentation

The Dieckmann condensation is a versatile method applicable to a range of substrates for synthesizing various pyrrolidine derivatives. The efficiency of the reaction can depend on the substrate, base, and reaction conditions. Below is a summary of representative examples from the literature.

Product Type / DerivativeKey Transformation DetailsReported YieldSource
Spirocyclic PyrrolidinesIntramolecular Dieckmann condensation of diesters derived from cyclic α-amino acids.Good to Excellent[1][6]
Pyrrolizidine KetoesterDieckmann cyclization employing sodium bis(trimethylsilyl)amide (TMS2NNa) as the base at -78°C.58%[4]
5-Oxopyrrolidine CarboxamidesSynthesis of 5-oxo-2-pyrrolidine carboxamide derivatives has been achieved under ultrasound irradiation.Not specified[7]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidReaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water.Not specified[8]
Pyrrole-fused RingsApplication of Dieckmann condensation to pyrrole diesters using AlCl₃ and Et₃N.Successful Synthesis[9]

References

Asymmetric Synthesis of Pyrrolidines Using 'Clip-Cycle' Methodology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines utilizing the innovative 'clip-cycle' methodology. This powerful strategy offers a modular and highly enantioselective route to these valuable heterocyclic scaffolds, which are prevalent in numerous FDA-approved drugs and biologically active natural products.

The 'clip-cycle' approach is a two-stage process that involves an initial alkene metathesis reaction to "clip" a nitrogen-containing substrate to an activating group, followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization to form the desired pyrrolidine ring with high stereocontrol.[1][2][3][4]

I. Overview of the 'Clip-Cycle' Methodology

The 'clip-cycle' methodology is a versatile and efficient strategy for the asymmetric synthesis of pyrrolidines.[4][5] It commences with a 'clip' step, where a Cbz-protected bis-homoallylic amine is coupled with a thioacrylate via a ruthenium-catalyzed cross-metathesis reaction. This is followed by the 'cycle' step, an enantioselective intramolecular aza-Michael addition catalyzed by a chiral Brønsted acid, typically a BINOL-derived phosphoric acid, to construct the pyrrolidine ring.[1][3][6] The thioester functionality in the resulting pyrrolidine serves as a versatile handle for further synthetic transformations.[1]

The general workflow for the asymmetric 'clip-cycle' synthesis of pyrrolidines is depicted below:

clip_cycle_workflow cluster_clip 'Clip' Step (Metathesis) cluster_intermediate Intermediate cluster_cycle 'Cycle' Step (Cyclization) cluster_product Product start1 Cbz-Protected Bis-homoallylic Amine clip Cross-Metathesis (Hoveyda-Grubbs II catalyst) start1->clip start2 Thioacrylate start2->clip intermediate α,β-Unsaturated Thioester clip->intermediate cycle Asymmetric aza-Michael Addition (Chiral Phosphoric Acid) intermediate->cycle product Enantioenriched Pyrrolidine cycle->product

Figure 1: General workflow of the 'clip-cycle' methodology.

II. Quantitative Data Summary

The 'clip-cycle' methodology has been successfully applied to a range of substrates, affording highly enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. The following tables summarize the yields and enantioselectivities achieved for representative substrates.

Table 1: Asymmetric Synthesis of 2,2-Disubstituted Pyrrolidines

EntryYield (%)e.r.
1HH7595:5
2MeMe7296:4
3PhH6594:6
4BnH7895:5
5-(CH₂)₅-6893:7

Yields are for the two-step 'clip-cycle' sequence. Enantiomeric ratios (e.r.) were determined by chiral HPLC analysis.

Table 2: Asymmetric Synthesis of 3,3-Disubstituted and Spiropyrrolidines

EntryR⁴Yield (%)e.r.
1MeMe7092:8
2-(CH₂)₄-6591:9
3-(CH₂)₅-7294:6
4-(CH₂)₂O(CH₂)₂-6890:10

Yields are for the two-step 'clip-cycle' sequence. Enantiomeric ratios (e.r.) were determined by chiral HPLC analysis.

III. Experimental Protocols

A. General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents should be used unless otherwise specified.

  • Reagents should be purified prior to use if necessary.

  • Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.

  • Flash column chromatography on silica gel is the standard method for purification.

Protocol 1: 'Clip' Step - Synthesis of α,β-Unsaturated Thioester Intermediate

This protocol describes the cross-metathesis reaction between a Cbz-protected bis-homoallylic amine and a thioacrylate.

Materials:

  • Cbz-protected bis-homoallylic amine (1.0 equiv)

  • Thioacrylate (e.g., p-tolyl thioacrylate) (1.2 equiv)

  • Hoveyda-Grubbs II catalyst (5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a dried flask under an inert atmosphere, add the Cbz-protected bis-homoallylic amine and anhydrous DCM.

  • Add the thioacrylate to the solution.

  • Add the Hoveyda-Grubbs II catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature (or gentle heating, e.g., 40 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated thioester.

clip_step_workflow reagents Combine: - Cbz-bis-homoallylic amine - Thioacrylate - Anhydrous DCM catalyst Add Hoveyda-Grubbs II (5 mol%) reagents->catalyst reaction Stir at RT (Monitor by TLC) catalyst->reaction workup Concentrate in vacuo reaction->workup purification Flash Column Chromatography workup->purification product α,β-Unsaturated Thioester purification->product

Figure 2: Workflow for the 'Clip' step (Cross-Metathesis).

Protocol 2: 'Cycle' Step - Asymmetric aza-Michael Addition

This protocol details the enantioselective intramolecular cyclization of the α,β-unsaturated thioester to form the pyrrolidine product.

Materials:

  • α,β-Unsaturated thioester (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10-20 mol%)

  • Anhydrous solvent (e.g., cyclohexane or toluene)

Procedure:

  • To a dried flask under an inert atmosphere, add the α,β-unsaturated thioester and the anhydrous solvent.

  • Add the chiral phosphoric acid catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) and monitor by TLC and chiral HPLC to determine conversion and enantiomeric ratio.

  • Upon reaching the desired conversion, quench the reaction by adding a small amount of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched pyrrolidine.

cycle_step_workflow substrate Dissolve α,β-Unsaturated Thioester in Anhydrous Solvent catalyst Add Chiral Phosphoric Acid (10-20 mol%) substrate->catalyst reaction Stir at specified temp. (Monitor by TLC/HPLC) catalyst->reaction quench Quench with Triethylamine reaction->quench workup Concentrate in vacuo quench->workup purification Flash Column Chromatography workup->purification product Enantioenriched Pyrrolidine purification->product

Figure 3: Workflow for the 'Cycle' step (aza-Michael Addition).

IV. Application in Natural Product Synthesis

The 'clip-cycle' methodology has been successfully employed in the total synthesis of N-methyl pyrrolidine alkaloids, such as (R)-irnidine and (R)-bgugaine, which exhibit DNA binding and antibacterial properties.[1][7] This highlights the utility of this method in accessing complex and biologically relevant molecules. The key pyrrolidine core of these natural products was constructed using the 'clip-cycle' protocol, followed by further functional group manipulations.[1]

V. Safety Precautions

  • Ruthenium Catalysts: Ruthenium-based metathesis catalysts are air and moisture sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Chiral Phosphoric Acids: These are acidic and corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Cyclohexane and toluene are flammable. All solvents should be handled in a fume hood.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

By following these detailed protocols and considering the provided data, researchers can effectively apply the 'clip-cycle' methodology for the efficient and highly enantioselective synthesis of a wide array of substituted pyrrolidines for applications in drug discovery and development.

References

Application of Ethyl 1-methylpyrrolidine-3-carboxylate in Medicinal Chemistry: A Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of Ethyl 1-methylpyrrolidine-3-carboxylate as a key building block in medicinal chemistry. The focus is on the synthesis of bioactive molecules, specifically a series of pyrrolidine carboxamides that have demonstrated inhibitory activity against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a validated target for antitubercular drugs.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[1][2] this compound is a versatile starting material, offering a readily functionalizable handle for the synthesis of diverse compound libraries. Its core structure is amenable to various chemical transformations, making it an attractive starting point for the development of novel therapeutic agents.

One notable application of this scaffold is in the development of inhibitors for InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[3] The FAS-II pathway is essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of this pathway disrupts cell wall formation, leading to bacterial death.

Application: Synthesis of Pyrrolidine Carboxamide-Based InhA Inhibitors

A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA.[3] The general structure of these inhibitors consists of a central 1-methylpyrrolidine-3-carboxamide core with substitutions on the amide nitrogen. The synthesis of these compounds from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a variety of anilines.

Experimental Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Biological Evaluation A This compound B 1-methylpyrrolidine-3-carboxylic acid A->B LiOH, THF/H2O C 1-methylpyrrolidine-3-carboxylic acid E Pyrrolidine Carboxamide Library C->E HATU, DIPEA, DMF D Substituted Aniline D->E F InhA Inhibition Assay E->F G SAR Analysis F->G

Caption: Synthetic workflow for the preparation and evaluation of pyrrolidine carboxamide-based InhA inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-methylpyrrolidine-3-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (2:1 v/v).

  • Add LiOH (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 5-6 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methylpyrrolidine-3-carboxylic acid as a solid. The product can be used in the next step without further purification.

Protocol 2: Parallel Synthesis of Pyrrolidine Carboxamides

This protocol is adapted for the parallel synthesis of a library of pyrrolidine carboxamides in a 96-well plate format.[3]

Materials:

  • 1-methylpyrrolidine-3-carboxylic acid

  • A diverse set of substituted anilines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 1-methylpyrrolidine-3-carboxylic acid (1 equivalent) in DMF.

  • Prepare stock solutions of the various substituted anilines (1.1 equivalents each) in DMF.

  • Prepare a stock solution of HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in DMF.

  • In each well of the 96-well reaction block, add the 1-methylpyrrolidine-3-carboxylic acid stock solution.

  • To each well, add a different substituted aniline stock solution.

  • Initiate the reaction by adding the HATU/DIPEA stock solution to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • After the reaction is complete, the crude products in DMF can be directly diluted for high-throughput screening in biological assays.

Quantitative Data

The following table summarizes the structure-activity relationship (SAR) data for a selection of synthesized pyrrolidine carboxamides against InhA.[3]

Compound IDR Group (Substitution on Aniline)IC₅₀ (µM)
1 H~10
2 4-Cl>50
3 4-F>50
4 4-Br>50
5 3-Cl5.2
6 3-F8.9
7 3-Br4.1
8 2-Cl25
9 2-F30
10 2-Br18
11 3,4-diCl1.2
12 3,5-diCl0.8
13 2,4-diCl15
14 2,5-diCl9.7
15 2,3-diCl3.5
16 3-Cl, 4-F1.1
17 3-Br, 4-F0.9
18 3-I, 4-F0.6

Data sourced from reference[3]

Mechanism of Action: Inhibition of the FAS-II Pathway

The synthesized pyrrolidine carboxamides exert their antitubercular activity by inhibiting InhA, a key enzyme in the FAS-II pathway of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of long-chain mycolic acids, which are essential components of the mycobacterial cell wall.

FASII_Pathway cluster_inhibition Inhibition Point Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP KasA/B β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadABC InhA InhA trans-2-enoyl-ACP->InhA Acyl-ACP (elongated) Acyl-ACP (elongated) InhA->Acyl-ACP (elongated) Mycolic Acids Mycolic Acids Acyl-ACP (elongated)->Mycolic Acids Pks13 Pyrrolidine Carboxamides Pyrrolidine Carboxamides Pyrrolidine Carboxamides->InhA Inhibition Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

Caption: The FAS-II pathway in M. tuberculosis and the point of inhibition by pyrrolidine carboxamides.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols and data presented herein demonstrate a clear pathway for the development of potent InhA inhibitors based on the pyrrolidine carboxamide scaffold. This approach, combining efficient synthesis with targeted biological evaluation, provides a solid foundation for further lead optimization and drug discovery efforts in the fight against tuberculosis.

References

Application Notes and Protocols: The Strategic Use of Ethyl 1-Methylpyrrolidine-3-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, three-dimensional structure allows for diverse substituent orientations, making it a valuable component in the design of novel therapeutics. Ethyl 1-methylpyrrolidine-3-carboxylate is a versatile building block for the synthesis of a variety of bioactive molecules, particularly through the generation of azomethine ylides for 1,3-dipolar cycloaddition reactions. This application note details the synthesis of bioactive spiropyrrolidine oxindoles, a class of compounds with significant pharmacological potential, using a synthetic strategy analogous to one that would employ this compound as a key precursor.

Core Application: Synthesis of Spiropyrrolidine Oxindoles

A prominent application of N-substituted pyrrolidine carboxylates is in the synthesis of complex heterocyclic systems such as spiropyrrolidine oxindoles. These compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The key synthetic strategy involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from the corresponding amino acid, and a suitable dipolarophile.

General Reaction Scheme:

The synthesis of spiropyrrolidine-oxindoles can be achieved via a one-pot, three-component reaction involving isatin, sarcosine (N-methylglycine, a close analog to the core of the title compound), and a dipolarophile. The azomethine ylide is generated from the condensation of isatin and sarcosine. This ylide then reacts with a dipolarophile to yield the desired spiropyrrolidine oxindole.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Azomethine_Ylide Azomethine Ylide (in situ generation) Isatin->Azomethine_Ylide Condensation Sarcosine Sarcosine (N-methylglycine) Sarcosine->Azomethine_Ylide Dipolarophile Dipolarophile (e.g., Chalcone) Spiro_Product Spiropyrrolidine Oxindole Dipolarophile->Spiro_Product Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition

Caption: General reaction pathway for the synthesis of spiropyrrolidine oxindoles.

Experimental Protocols

Protocol 1: Synthesis of Spirooxindole-spiropiperidinone-pyrrolidines

This protocol is adapted from a similar synthesis of bioactive spiropyrrolidines and illustrates a practical application of the core chemical transformation.[3][4]

Materials:

  • Isatin

  • Sarcosine

  • Ethyl 3,5-bis(phenylmethylidene)-4-oxopiperidine-N-carboxylate (dipolarophile)

  • Methanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A mixture of isatin (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol) is prepared in methanol (20 mL).

  • The reaction mixture is stirred at 60 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically after 2-3 hours), the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/dioxane) to afford the pure spiropyrrolidine derivative.

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Reactants Mixing of Reactants (Isatin, Sarcosine, Dipolarophile) Reaction Reaction at 60°C in Methanol Reactants->Reaction Workup Cooling, Filtration, and Washing Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Characterization Screening Antimicrobial/Anticancer Screening Characterization->Screening MIC_IC50 Determination of MIC/IC50 Screening->MIC_IC50

Caption: Experimental workflow from synthesis to biological evaluation.

Data Presentation

The following tables summarize representative data for a series of synthesized spiropyrrolidine oxindole derivatives, demonstrating the influence of substituents on reaction yield and biological activity.

Table 1: Synthesis Yields of Spiropyrrolidine Oxindoles

This table presents the yields for a series of synthesized spiropyrrolidine oxindoles with varying substituents on the aryl groups of the dipolarophile. Generally, electron-withdrawing groups on the dipolarophile lead to higher yields.[3]

CompoundAr (Substituent)Yield (%)
6a Phenyl85
6b 4-Nitrophenyl92
6c 4-Chlorophenyl90
6d 4-Bromophenyl88
6e 4-Methylphenyl82
6f 4-Methoxyphenyl80
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized compounds was evaluated against a panel of microorganisms. The data below represents the Minimum Inhibitory Concentration (MIC) in µg/mL.[4]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliCandida albicans
6a 12.5255025
6b 6.2512.52512.5
6c 3.126.2512.56.25
6d 6.2512.52512.5
6e 255010050
6f 255010050
Ampicillin 6.253.126.25-
Amphotericin B ---3.12

This compound and its analogs are valuable precursors for the synthesis of complex, bioactive molecules. The 1,3-dipolar cycloaddition reaction provides a powerful and efficient method for constructing diverse heterocyclic scaffolds, such as the spiropyrrolidine oxindoles highlighted in this note. The presented protocols and data underscore the potential of this synthetic strategy in drug discovery and development, offering a pathway to novel therapeutic agents with a range of biological activities. Further exploration of this chemical space is warranted to fully exploit the potential of pyrrolidine-based compounds in medicinal chemistry.

References

Application Notes and Protocols: Organocatalytic Enantioselective Michael Addition for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organocatalytic enantioselective Michael addition, a powerful strategy for the synthesis of chiral pyrrolidines. Pyrrolidine scaffolds are prevalent in numerous pharmaceuticals and natural products, making their stereoselective synthesis a critical endeavor in drug discovery and development. Organocatalysis offers a green and efficient alternative to traditional metal-based catalysis for constructing these valuable heterocyclic motifs.

Introduction

The enantioselective Michael addition is a cornerstone of asymmetric C-C bond formation. In the context of pyrrolidine synthesis, this reaction typically involves the conjugate addition of a nucleophile (e.g., an aldehyde or ketone) to a Michael acceptor (e.g., a nitroalkene), followed by an intramolecular cyclization. Chiral organocatalysts, such as proline and its derivatives, thioureas, and diarylprolinol silyl ethers, are instrumental in controlling the stereochemical outcome of this reaction, leading to the formation of highly enantioenriched pyrrolidine products.[1][2][3][4]

These organocatalysts operate through various activation modes, including enamine and iminium ion catalysis, as well as bifunctional activation involving hydrogen bonding to enhance the electrophilicity of the Michael acceptor.[4] The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields, diastereoselectivities, and enantioselectivities.

Data Presentation

The following tables summarize the quantitative data from key experiments in organocatalytic enantioselective Michael additions for the synthesis of pyrrolidine precursors.

Table 1: Proline-Derived Catalyst in the Michael Addition of Aldehydes to Nitroolefins
EntryAldehyde (R¹)Nitroolefin (R²)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1n-PrPh10Methylcyclohexane248792:885
2n-Pr4-MeC₆H₄10Methylcyclohexane4610089:1184
3n-Pr4-ClC₆H₄10Methylcyclohexane2410088:1285
4n-Pr4-BrC₆H₄10Methylcyclohexane229289:1182
5n-Pr3-BrC₆H₄10Methylcyclohexane3110093:784
6n-Pr2-BrC₆H₄10Methylcyclohexane3310092:882

Data sourced from a study utilizing a novel pyrrolidine-based organocatalyst.[2]

Table 2: Thiourea-Based Bifunctional Organocatalyst in the Michael Addition of Cyclohexanone to Nitroolefins
EntryNitroolefin (R)Catalyst Loading (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Ph20n-Butyric Acid (10)i-PrOH1295>95:596
24-MeC₆H₄20n-Butyric Acid (10)i-PrOH1293>95:595
34-ClC₆H₄20n-Butyric Acid (10)i-PrOH1296>95:597
44-BrC₆H₄20n-Butyric Acid (10)i-PrOH1294>95:596
52-ClC₆H₄20n-Butyric Acid (10)i-PrOH2491>95:594
6n-Pr20n-Butyric Acid (10)i-PrOH4872>95:588

Data sourced from a study on a pyrrolidine-thiourea bifunctional organocatalyst.[4]

Table 3: Diarylprolinol Silyl Ether-Catalyzed Michael Addition of Aldehydes to Nitroolefins in Water
EntryAldehydeNitroolefinCatalyst Loading (mol%)Additive (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
1n-Pentanalβ-Nitrostyrene3Benzoic Acid (3)248594:698
2n-Pentanalβ-Nitrostyrene3Benzoic Acid (30)249797:3>99
3Propanalβ-Nitrostyrene3Benzoic Acid (30)249596:4>99
4Isovaleraldehydeβ-Nitrostyrene3Benzoic Acid (30)369398:2>99
5n-Pentanal4-Chloro-β-nitrostyrene3Benzoic Acid (30)249698:2>99
6n-Pentanal2-Chloro-β-nitrostyrene3Benzoic Acid (30)369497:3>99

Data sourced from a study on a water-soluble diarylprolinol silyl ether salt catalyst.[5][6]

Experimental Protocols

Protocol 1: Michael Addition of Aldehydes to Nitroolefins using a Proline-Derived Organocatalyst

This protocol is adapted from a study by Cardona et al.[2]

Materials:

  • Pyrrolidine-based organocatalyst (OC4 in the cited paper)

  • Aldehyde (e.g., 3-phenylpropionaldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Methylcyclohexane (solvent)

  • 1,3,5-Trimethoxybenzene (internal standard for NMR)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • To a stirred solution of the nitroolefin (0.2 mmol) in methylcyclohexane (2 mL) at 0 °C, add the aldehyde (0.4 mmol, 2 equivalents).

  • Add the pyrrolidine-based organocatalyst (10 mol%, 0.02 mmol).

  • Stir the reaction mixture at 0 °C for the time specified in Table 1 (e.g., 24 hours).

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the major syn-adduct by chiral HPLC analysis.

Protocol 2: Michael Addition of Cyclohexanone to Nitroolefins using a Thiourea-Based Bifunctional Organocatalyst

This protocol is adapted from a study by Wang et al.[4]

Materials:

  • Pyrrolidine-thiourea organocatalyst

  • Cyclohexanone

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • n-Butyric acid (additive)

  • Isopropanol (solvent)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • To a solution of the pyrrolidine-thiourea organocatalyst (20 mol%) and n-butyric acid (10 mol%) in isopropanol (1 mL), add cyclohexanone (10 equivalents).

  • Stir the resulting mixture for 15 minutes at the required temperature (e.g., room temperature or 0 °C).

  • Add the nitroolefin (1 equivalent).

  • Stir the reaction until completion, as monitored by TLC.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield the Michael adduct.

Protocol 3: Michael Addition of Aldehydes to Nitroolefins in Water using a Diarylprolinol Silyl Ether Salt Catalyst

This protocol is adapted from a study by Ni et al.[5][6]

Materials:

  • Diarylprolinol silyl ether salt organocatalyst

  • Aldehyde (e.g., n-pentanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Benzoic acid (additive)

  • Water (solvent)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vessel, combine the diarylprolinol silyl ether salt catalyst (3 mol%) and benzoic acid (30 mol%).

  • Add water as the solvent.

  • Add the aldehyde (e.g., 1.5 equivalents) and the nitroolefin (1 equivalent).

  • Stir the mixture vigorously at room temperature for the specified time (e.g., 24-36 hours).

  • Upon completion, the product can be isolated by extraction with an organic solvent.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using standard analytical techniques (NMR and chiral HPLC).

  • The aqueous layer containing the catalyst can be recovered and reused for subsequent reactions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Analysis Reactants Michael Donor (Aldehyde/Ketone) + Michael Acceptor (Nitroolefin) Reaction_Vessel Stirring at Controlled Temperature Reactants->Reaction_Vessel Catalyst Organocatalyst (e.g., Proline derivative, Thiourea, Diarylprolinol silyl ether) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Organic or Water) Solvent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Analysis NMR (dr) HPLC (ee) Purification->Analysis Product Enantioenriched Pyrrolidine Precursor Analysis->Product

Caption: General workflow for the organocatalytic enantioselective Michael addition.

catalytic_cycle cluster_enamine Enamine Catalysis cluster_michael Michael Addition & Hydrolysis Catalyst_Free Chiral Secondary Amine Catalyst Ketone Ketone/ Aldehyde Enamine Chiral Enamine Intermediate Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Water H₂O Nitroalkene Nitroalkene (Michael Acceptor) Product Michael Adduct Iminium->Product + H₂O Product->Catalyst_Free - Michael Adduct (Catalyst Regeneration) Catalyst_FreeKetone Catalyst_FreeKetone Catalyst_FreeKetone->Enamine - H₂O

Caption: Simplified catalytic cycle for the enamine-mediated Michael addition.

References

Application Notes and Protocols: Reduction of Carboxylate Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the common methods and reaction conditions for the reduction of carboxylate groups to their corresponding primary alcohols. The information presented herein is intended to guide researchers in selecting the appropriate reagents and protocols for their specific applications, with a focus on efficiency, selectivity, and safety.

The reduction of carboxylic acids and their corresponding carboxylate salts is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules and pharmaceutical intermediates. The choice of reducing agent is paramount and depends on the substrate's complexity, the presence of other functional groups, and the desired scale of the reaction.

Overview of Common Reducing Agents

Several reagents are capable of reducing carboxylate groups. The most common and effective methods involve the use of metal hydrides such as lithium aluminum hydride (LiAlH₄) and borane (BH₃), as well as catalytic hydrogenation under specific conditions.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces a wide variety of functional groups, including carboxylic acids and their salts. It is highly reactive and must be handled with care in anhydrous conditions.

  • Borane (BH₃): Often used as a solution in tetrahydrofuran (THF), borane is a more selective reducing agent than LiAlH₄. It efficiently reduces carboxylic acids while being less reactive towards many other functional groups, making it a valuable tool in complex molecule synthesis.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. While effective for many functional groups, the reduction of carboxylic acids via hydrogenation typically requires harsh conditions (high pressures and temperatures) and specialized catalysts.

The general transformation is depicted below:

G cluster_0 Reduction of a Carboxylate Group RCOOH R-COOH / R-COO⁻ RCH2OH R-CH₂OH RCOOH->RCH2OH Reduction ReducingAgent [Reducing Agent] ReducingAgent->RCH2OH

Caption: General scheme for the reduction of a carboxylate group.

Comparative Data of Reducing Agents

The selection of a suitable reducing agent is a critical step in the experimental design. The following table summarizes key quantitative data for the most common methods.

Reducing AgentTypical Reaction ConditionsSolventTypical Yields (%)Substrate ScopeKey Considerations
Lithium Aluminum Hydride (LiAlH₄) 0 °C to refluxAnhydrous THF, Diethyl ether85-95%Broad: aliphatic, aromatic, α,β-unsaturatedHighly reactive, pyrophoric, reacts violently with water and protic solvents. Not chemoselective.
Borane (BH₃·THF) 0 °C to refluxAnhydrous THF80-95%Broad: aliphatic, aromatic. More chemoselective than LiAlH₄.More selective than LiAlH₄; does not reduce esters, amides, or nitro groups as readily. Requires careful handling.
Catalytic Hydrogenation (e.g., Ru-based catalysts) High pressure (50-200 atm), High temperature (100-200 °C)Protic solvents (e.g., water, alcohols)70-90%Tolerant of many functional groups, but can reduce alkenes and alkynes.Requires specialized high-pressure equipment. Catalyst can be expensive. Greener alternative.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the reduction of a generic carboxylic acid using LiAlH₄ and BH₃·THF.

Protocol for Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ in anhydrous THF.

G cluster_workflow Experimental Workflow: LiAlH₄ Reduction A 1. Setup - Dry glassware - Inert atmosphere (N₂/Ar) B 2. Reagent Prep - Suspend LiAlH₄ in anhydrous THF A->B C 3. Substrate Addition - Add carboxylic acid solution dropwise at 0 °C B->C D 4. Reaction - Stir at RT or reflux - Monitor by TLC/LC-MS C->D E 5. Quenching - Cool to 0 °C - Sequential addition of H₂O, NaOH (aq), H₂O D->E F 6. Workup - Filter solid - Extract with ether/EtOAc E->F G 7. Purification - Dry organic layer - Concentrate - Purify (e.g., chromatography) F->G G cluster_workflow Experimental Workflow: BH₃·THF Reduction A 1. Setup - Dry glassware - Inert atmosphere (N₂/Ar) B 2. Substrate Prep - Dissolve carboxylic acid in anhydrous THF A->B C 3. Reagent Addition - Add BH₃·THF solution dropwise at 0 °C B->C D 4. Reaction - Stir at RT or reflux - Monitor by TLC/LC-MS C->D E 5. Quenching - Cool to 0 °C - Slowly add methanol or water D->E F 6. Workup - Concentrate mixture - Extract with ether/EtOAc E->F G 7. Purification - Dry organic layer - Concentrate - Purify (e.g., chromatography) F->G G cluster_mechanism Mechanism: LiAlH₄ Reduction of a Carboxylate Carboxylate R-COO⁻ Intermediate1 Tetrahedral Intermediate Carboxylate->Intermediate1 + AlH₃ LiAlH4 Li⁺[AlH₄]⁻ Aldehyde R-CHO (transient) Intermediate1->Aldehyde - [OAlH₂]⁻ Intermediate2 Aluminum Alkoxide Aldehyde->Intermediate2 + [AlH₄]⁻ Alcohol R-CH₂OH Intermediate2->Alcohol Workup Aqueous Workup (H₃O⁺) G cluster_mechanism Mechanism: Borane Reduction of a Carboxylic Acid CarboxylicAcid R-COOH Acyloxyborane Acyloxyborane Intermediate (RCOO)₃B CarboxylicAcid->Acyloxyborane + BH₃ - H₂ BH3 BH₃ Tetrahedral Tetrahedral Intermediate Acyloxyborane->Tetrahedral Intramolecular Hydride Transfer BorylEster Boryl Ester Tetrahedral->BorylEster Alcohol R-CH₂OH BorylEster->Alcohol Workup Aqueous/Alcoholic Workup

Application Notes & Protocols for Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence is due to its ability to serve as a versatile pharmacophore, providing a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets.[1] Consequently, the development of robust and efficient stereoselective methods for synthesizing chiral pyrrolidine derivatives is a significant focus in synthetic organic chemistry and drug discovery.[3][4]

This document outlines key stereoselective strategies for the synthesis of pyrrolidine-containing pharmaceuticals, providing comparative data and detailed experimental protocols for researchers in the field. The methods are broadly classified into two categories: synthesis from the "chiral pool" using pre-existing chiral pyrrolidine rings, and de novo synthesis involving the stereoselective cyclization of acyclic precursors.[3]

Part 1: Major Stereoselective Strategies

Two primary strategic approaches dominate the synthesis of enantioenriched pyrrolidines. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the process.

G main Stereoselective Pyrrolidine Synthesis strategy1 Strategy 1: Chiral Pool Synthesis main->strategy1 strategy2 Strategy 2: Asymmetric De Novo Synthesis main->strategy2 proline L-Proline / Hydroxyproline strategy1->proline pyroglutamic Pyroglutamic Acid strategy1->pyroglutamic cycloaddition [3+2] Cycloadditions strategy2->cycloaddition ch_amination C-H Amination / Functionalization strategy2->ch_amination allylic Asymmetric Allylic Substitution strategy2->allylic

Caption: Overview of primary strategies for stereoselective pyrrolidine synthesis.

Strategy 1: Chiral Pool Synthesis

This classical and reliable approach utilizes readily available, inexpensive, and enantiomerically pure starting materials like L-proline, 4-hydroxy-L-proline, and pyroglutamic acid.[3][4] The synthesis involves the functionalization of this existing chiral scaffold, which ensures excellent stereocontrol. Many commercial drugs are synthesized using this strategy.[3]

A. Synthesis from Proline and its Derivatives

(S)-prolinol, obtained by the reduction of L-proline with reagents like LiAlH₄ or LiBH₄, is a common starting material for various drugs.[3][4]

  • Application Example: Avanafil Avanafil (Stendra®), a PDE5 inhibitor for erectile dysfunction, is synthesized via the condensation of a carboxylic acid with (S)-prolinol.[3]

  • Application Example: Daclatasvir The synthesis of the hepatitis C drug Daclatasvir involves the alkylation of an N-protected proline derivative as a key step to introduce the pyrrolidine moieties.[3]

Quantitative Data for Chiral Pool Starting Materials

Drug Precursor/DrugStarting MaterialKey TransformationYield (%)Stereochemical PurityReference
(S)-prolinolL-ProlineReduction with LiAlH₄High>99% ee[3]
Avanafil(S)-prolinolAmide couplingGood>99% ee[3]
Daclatasvir PrecursorN-Boc-L-prolineAlkylationN/A>99% ee[3]
Grazoprevir Precursortrans-4-Hydroxy-L-prolineMulti-step conversionGood>99% ee[3]

Protocol 1: General Procedure for the Reduction of N-Boc-L-Proline to N-Boc-L-Prolinol

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add a solution of N-Boc-L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq.) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield N-Boc-L-prolinol.

Strategy 2: Asymmetric De Novo Synthesis (Cyclization of Acyclic Precursors)

This strategy involves constructing the chiral pyrrolidine ring from acyclic starting materials using a stereoselective cyclization reaction.[3] These methods are highly versatile and allow for the synthesis of complex substitution patterns not easily accessible from the chiral pool.

A. Catalytic Asymmetric [3+2] Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for constructing substituted pyrrolidines, with the potential to create up to four stereocenters in a single step.[5][6]

G cluster_workflow Experimental Workflow: Catalytic [3+2] Cycloaddition start Start setup Assemble Flame-Dried Glassware under N2 start->setup reagents Add Solvent, Imine, Alkene, and Chiral Catalyst setup->reagents cool Cool to Reaction Temperature (e.g., 0°C) reagents->cool initiate Initiate Reaction (e.g., Add TMM Precursor) cool->initiate monitor Monitor Reaction (TLC / LC-MS) initiate->monitor monitor->monitor Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, Chiral HPLC) purify->analyze end_node End analyze->end_node

Caption: Typical experimental workflow for a catalytic asymmetric cycloaddition.

Quantitative Data for Asymmetric [3+2] Cycloadditions

Catalyst / LigandDipolarophileYield (%)dree (%)Reference
Pd(0) / Phosphoramidite L12N-Boc-imine99>20:197[7]
Iridium / Vaska's ComplexN-Enoyl oxazolidinone50Single isomerN/A (racemic)[8]
Copper / Ruthenium RelayAllylic alcohol95>95:598[9]
MnCoCuFe₂O₄@L-proline5-Arylidene thiazolidine91>99:1 (endo)N/A[5]

Protocol 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) [7]

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and a chiral phosphoramidite ligand (6.0 mol%) to a flame-dried Schlenk flask. Add anhydrous, degassed solvent (e.g., THF or Toluene). Stir at room temperature for 30 minutes.

  • Reaction Setup: To a separate flame-dried flask, add the imine substrate (1.0 eq.).

  • Initiation: Add the pre-formed catalyst solution to the imine. Add the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, ~1.5 eq.).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 25 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture. Redissolve in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the chiral pyrrolidine.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

B. Catalytic Asymmetric C-H Functionalization

Directly functionalizing C-H bonds is a highly atom-economical strategy. Rhodium(II) and Iridium(III) catalysts are particularly effective for stereoselective C-H amination and insertion reactions to form pyrrolidines.[1][10]

  • Rh(II)-Catalyzed C-H Insertion: Davies et al. developed a method using rhodium catalysts for consecutive C-H insertions into N-Boc-pyrrolidine with donor-acceptor diazo compounds, yielding C₂-symmetrical 2,5-disubstituted pyrrolidines with high stereocontrol.[1][10]

  • Ir(III)-Catalyzed Annulation: Zhao and coworkers reported an iridacycle-catalyzed "borrowing hydrogen" annulation of racemic diols and primary amines to give a wide range of enantioenriched pyrrolidines.[9]

Quantitative Data for Asymmetric C-H Functionalization

Catalyst SystemSubstrate TypeYield (%)dree (%)Reference
Rh₂(S-DOSP)₄N-Boc-pyrrolidine + Diazo85>20:197[1]
Chiral IridacycleRacemic 1,4-diol + Amine98N/A99[9]
Rh₂(esp)₂1,4-Diarylbutane + Sulfonimidamide82>20:196[1]

Protocol 3: Rhodium-Catalyzed Asymmetric C-H Insertion [1]

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-Boc-pyrrolidine (1.0 eq.) and the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., dichloromethane). Begin dropwise addition of a solution of the donor-acceptor diazo compound (~1.1 eq.) in the same solvent over a period of 4-8 hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature for the duration of the addition and for an additional 1-2 hours after completion.

  • Work-up: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography to isolate the 2-substituted pyrrolidine product.

Part 2: Application in Specific Drug Synthesis

The following examples illustrate the application of these stereoselective strategies in the synthesis of marketed drugs.

Case Study 1: Varenicline (Chantix®)

Varenicline is a complex, polycyclic partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[11][12] Its synthesis requires careful control of stereochemistry. An improved synthesis involves the stereoselective reduction of a dinitro precursor followed by cyclization.[13]

G start Trifluoroacetamide Precursor (120) step1 Dinitration (TfOH, HNO3) start->step1 intermediate1 Dinitro Compound (121) step1->intermediate1 step2 Hydrogenation (H2, 5% Pd/C) intermediate1->step2 intermediate2 Diamine Intermediate (122) step2->intermediate2 step3 Cyclization with Glyoxal intermediate2->step3 product Pyrazine-fused Intermediate (123) step3->product step4 Hydrolysis & Salt Formation product->step4 final Varenicline Tartrate step4->final

Caption: Key synthetic steps for Varenicline construction.[13]

Protocol 4: Key Steps in Varenicline Synthesis [13]

  • Dinitration: The starting trifluoroacetamide (120) is added to a pre-mixed solution of trifluoromethanesulfonic acid and nitric acid in dichloromethane at 0 °C to yield the dinitro compound (121).

  • Stereoselective Reduction: The dinitro compound is reduced via hydrogenation (40-50 psi H₂) using 5% Pd/C as a catalyst in an isopropanol/water mixture. This step produces the key diamine intermediate (122).

  • Cyclization: The resulting diamine is immediately reacted with glyoxal in water at room temperature for ~18 hours to form the pyrazine-fused ring system (123) in 85% overall yield from the dinitro compound.

  • Final Steps: The trifluoroacetamide protecting group is hydrolyzed with NaOH, and the final product is isolated as the tartrate salt to yield Varenicline tartrate.

Case Study 2: Ezetimibe (Zetia®)

Ezetimibe is a cholesterol absorption inhibitor that features a β-lactam ring. While not a pyrrolidine, its synthesis often involves stereoselective methods that are broadly applicable to nitrogen heterocycle synthesis. One asymmetric synthesis of a key β-lactam intermediate starts from a Baylis-Hillman adduct and involves a stereoselective Ireland-Claisen rearrangement and an asymmetric Michael addition.[14][15] This domino process establishes the required stereocenters with high control.[14]

Protocol 5: Domino Reaction for Ezetimibe β-Lactam Core [14][15]

  • Setup: A solution of the Baylis-Hillman-derived allylic acetate (1.0 eq.) in anhydrous THF is prepared in a flame-dried flask under nitrogen.

  • Enolate Formation: The solution is cooled to -78 °C, and a strong base such as lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise to generate the ester enolate.

  • Ireland-Claisen Rearrangement: After stirring for 30 minutes, TMSCl (1.2 eq.) is added to trap the enolate as a silyl ketene acetal. The mixture is then allowed to warm to room temperature and stirred for 2-3 hours to effect the[9][9]-sigmatropic rearrangement.

  • Asymmetric Michael Addition: The reaction is cooled again to -78 °C. A chiral lithium amide, prepared separately from a chiral amine (e.g., (R)-N-benzyl-1-phenylethylamine) and n-BuLi, is added to the reaction mixture. This initiates the intramolecular Michael addition, which proceeds with high diastereoselectivity to form the δ-amino acid derivative after an acidic work-up.

  • Cyclization: Subsequent functional group manipulation and cyclization under standard peptide coupling conditions yield the desired β-lactam core of Ezetimibe.

References

The Architect's Toolkit: Building Blocks for Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, hinges on the strategic selection and integration of key molecular building blocks. These components—a target-binding ligand (warhead), an E3 ubiquitin ligase binder, and a connecting linker—form the fundamental architecture of these powerful therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of these building blocks and outlines detailed protocols for the essential experiments that underpin the development of novel protein degraders.

Protein degraders represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism that leads to the complete removal of a disease-causing protein.[1] This approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[2][3] The modular nature of degraders, particularly PROTACs, allows for a systematic optimization process, where each building block is carefully selected and refined to achieve the desired therapeutic effect.[4][5]

The Core Components: A Modular Approach to Degrader Design

The construction of a protein degrader is a modular process involving the careful selection and chemical linkage of three principal components:

  • The Warhead: This component is responsible for binding to the protein of interest (POI). Often derived from known inhibitors of the target, the warhead's affinity and selectivity are crucial for the degrader's specificity.[6][7] The warhead can be reversible or covalent, with covalent warheads offering the potential for enhanced potency and prolonged duration of action.[8][9][10]

  • The E3 Ligase Binder: This moiety recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS).[11] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, potent small molecule binders.[12][13] The choice of E3 ligase can significantly influence the degrader's efficiency, tissue specificity, and potential for off-target effects.[14][15]

  • The Linker: Connecting the warhead and the E3 ligase binder, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][16] Linker optimization is often a key step in developing an effective degrader, impacting its physicochemical properties, cell permeability, and overall efficacy.[17][18][19]

Quantitative Data Summary

The selection and combination of these building blocks have a profound impact on the physicochemical properties and degradation efficacy of the resulting PROTAC. The following tables provide a summary of key quantitative data to guide the design and development process.

Table 1: Physicochemical Properties of Common PROTAC Building Blocks

Building BlockClassExampleMolecular Weight ( g/mol )cLogP
E3 Ligase Binder CRBN LigandPomalidomide273.241.3
VHL LigandVH032451.53.5
IAP LigandLCL161481.64.2
Warhead BTK InhibitorIbrutinib440.54.9
BRD4 InhibitorJQ1456.93.2
Kinase InhibitorDasatinib488.04.5
Linker PEG4-unit PEG194.2-1.3
Alkyl6-carbon alkyl chain84.23.0

Note: cLogP values are estimations and can vary based on the calculation method.

Table 2: Comparative Analysis of PROTACs with Different E3 Ligase Ligands Targeting BRD4

PROTACE3 Ligase LigandWarheadDC50 (nM)Dmax (%)Cell Line
dBET1 CRBN (Pomalidomide-based)JQ18>9522Rv1
MZ1 VHL (VH032-based)JQ125>90HeLa
ARV-771 VHL (VH032-based)JQ1-analog<5>9022Rv1

Data is illustrative and compiled from published literature. DC50 and Dmax values can vary depending on the experimental conditions and cell line used.[14]

Visualizing the Path to Degradation

To facilitate a deeper understanding of the mechanisms and workflows involved in protein degrader development, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental processes.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recycling Recycling Ub->Recycling Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Peptides->Recycling Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Characterization cluster_cellular 3. Cellular Assays cluster_optimization 4. Lead Optimization Warhead Select Warhead Synthesis Synthesize PROTAC Library Warhead->Synthesis E3_Ligand Select E3 Ligand E3_Ligand->Synthesis Linker Design Linker Linker->Synthesis Binding Binary & Ternary Binding Assays (SPR, TR-FRET) Synthesis->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation Degradation Assay (Western Blot, HiBiT) Ubiquitination->Degradation DC50 Determine DC50 & Dmax Degradation->DC50 Selectivity Selectivity Profiling (Proteomics) DC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Synthesis Iterative Design PK_PD Pharmacokinetics & Pharmacodynamics SAR->PK_PD

References

Troubleshooting & Optimization

Navigating the Synthesis of Ethyl 1-methylpyrrolidine-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Ethyl 1-methylpyrrolidine-3-carboxylate, a key intermediate in pharmaceutical development. This guide focuses on improving yield and purity by addressing common challenges encountered during its synthesis, primarily through the N-methylation of ethyl 3-pyrrolidinecarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Eschweiler-Clarke reaction or similar reductive amination methods.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
EY-01 Low to No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of formaldehyde or formic acid. 3. Incorrect pH: The reaction medium is not acidic enough to facilitate iminium ion formation.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature to reflux (typically near 100°C for aqueous solutions) and extending the reaction time.[1] 2. Reagent Quality: Use freshly opened or properly stored reagents. Formaldehyde solutions can polymerize over time, and formic acid can absorb water. 3. Ensure Acidity: While formic acid is the acid source, ensure a sufficient excess is used to drive the reaction.
EY-02 Presence of Unreacted Starting Material (Ethyl 3-pyrrolidinecarboxylate) 1. Insufficient methylating agent: Not enough formaldehyde or formic acid to fully convert the starting material. 2. Suboptimal temperature: Reaction temperature is too low for efficient conversion.1. Stoichiometry Adjustment: The Eschweiler-Clarke reaction typically uses an excess of both formaldehyde and formic acid.[1] A molar ratio of at least 2 equivalents of formaldehyde and formic acid to the amine is a good starting point. 2. Temperature Increase: Gradually increase the reaction temperature towards reflux while monitoring the reaction progress.
EY-03 Formation of Side Products/Impurities 1. N-formylation: Reaction of the amine with formic acid can lead to the formation of an N-formyl impurity, especially if the reduction of the iminium ion is slow. 2. Over-alkylation (Quaternary Salt Formation): While less common with the Eschweiler-Clarke reaction, prolonged reaction times or the use of alternative alkylating agents could potentially lead to the formation of a quaternary ammonium salt.[1] 3. Polymerization of formaldehyde. 1. Control Reaction Conditions: Ensure a sufficient excess of formic acid (the reducing agent) is present relative to formaldehyde. Maintaining a higher temperature can favor the desired methylation over formylation. 2. Reaction Time: Monitor the reaction and stop it once the starting material is consumed to minimize the risk of side reactions. The Eschweiler-Clarke reaction is generally self-limiting at the tertiary amine stage.[1] 3. Fresh Reagents: Use fresh formaldehyde solution to minimize the presence of paraformaldehyde.
EY-04 Difficult Product Isolation/Purification 1. Emulsion during workup: The basic workup to neutralize formic acid can lead to the formation of stable emulsions. 2. Co-distillation with impurities: Impurities with boiling points close to the product can make purification by distillation challenging.1. Workup Optimization: Add the basifying agent (e.g., saturated sodium bicarbonate or sodium hydroxide solution) slowly with vigorous stirring. The addition of brine can help to break emulsions. 2. Purification Strategy: If simple distillation is insufficient, consider vacuum distillation to lower the boiling point and potentially improve separation. Alternatively, column chromatography on silica gel may be necessary for high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed method is the N-methylation of ethyl 3-pyrrolidinecarboxylate. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is a classic and effective method for this transformation.[1]

Q2: What are the typical reaction conditions for the Eschweiler-Clarke synthesis of this compound?

A2: Generally, the reaction is conducted by heating a mixture of ethyl 3-pyrrolidinecarboxylate with an excess of aqueous formaldehyde and formic acid. The temperature is typically raised to near boiling (reflux), and the reaction is monitored until completion.[1]

Q3: Can I use other reagents for the methylation?

A3: Yes, alternative methods for N-methylation exist. For instance, paraformaldehyde can be used as a source of formaldehyde, and other reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be employed in reductive amination protocols. A solvent-free approach using paraformaldehyde and oxalic acid dihydrate has also been reported, which generates formic acid in situ at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.

Q5: What is the expected yield for this synthesis?

A5: While the yield can vary depending on the specific conditions and scale, well-optimized Eschweiler-Clarke reactions can provide good to excellent yields, often exceeding 80%. For example, a synthesis of methyl pyrrolidine-3-carboxylate via a multi-step route that includes a methylation step reported a high overall yield.

Experimental Protocols

General Protocol for Eschweiler-Clarke N-Methylation of Ethyl 3-pyrrolidinecarboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-pyrrolidinecarboxylate (1 equivalent) and formic acid (e.g., 3-5 equivalents).

  • Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (e.g., 37 wt. % in water, 3-5 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for Synthesis start Start reagents Combine Ethyl 3-pyrrolidinecarboxylate, Formic Acid, and Formaldehyde start->reagents reaction Heat to Reflux (100-110°C) reagents->reaction monitoring Monitor Reaction by TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: Neutralization & Extraction monitoring->workup Reaction Complete purification Purification: Vacuum Distillation or Chromatography workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Yield start Low Yield Observed check_sm Unreacted Starting Material? start->check_sm check_impurities Significant Impurities Present? check_sm->check_impurities No add_reagents Add More Formaldehyde/Formic Acid check_sm->add_reagents Yes increase_temp_time Increase Reaction Temperature/Time check_impurities->increase_temp_time No optimize_workup Optimize Workup (e.g., break emulsions) check_impurities->optimize_workup Yes end Improved Yield increase_temp_time->end add_reagents->end improve_purification Improve Purification (e.g., vacuum distillation) optimize_workup->improve_purification improve_purification->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 1-methylpyrrolidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My crude product has a low purity after synthesis. What is the best initial purification strategy?

A1: For a compound containing both a basic tertiary amine and an ester functional group, a liquid-liquid acid-base extraction is the most effective initial purification step. This technique separates your target compound from non-basic organic impurities and acidic starting materials. It is crucial to use a mild base, such as sodium bicarbonate, during the workup to prevent hydrolysis of the ethyl ester group.[1][2]

Q2: I performed an acid-base extraction, but I'm still seeing impurities. What are they likely to be and how can I remove them?

A2: Persistent impurities after extraction could include:

  • Unreacted Starting Materials: Such as pyrrolidine precursors.

  • Over-alkylated Byproducts: Formation of a quaternary ammonium salt.

  • Hydrolyzed Product: The corresponding carboxylic acid may form if harsh basic conditions were used.[3][4]

To remove these, column chromatography or vacuum distillation are the recommended next steps. For chromatography, special considerations are needed for basic amines.[5]

Q3: How can I prevent the hydrolysis of the ester group during workup and purification?

A3: Ester hydrolysis is a primary concern, especially under basic conditions. To minimize this risk:

  • Use Mild Bases: During extraction, use aqueous sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide.[3]

  • Control pH: When liberating the free amine from its salt, carefully control the pH to be between 7 and 8.[6][7]

  • Low Temperature: Perform extractions and neutralizations at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.[3]

  • Minimize Water Contact: Reduce the time the organic product is in contact with the aqueous phase.[6]

Q4: I'm having trouble with column chromatography. My product is streaking and the separation is poor. What can I do?

A4: The basicity of the tertiary amine in your product leads to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor resolution.[5] To resolve this:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with an eluent containing a small amount of a volatile tertiary amine, like triethylamine (TEA) (typically 0.1-1%).[8]

  • Use a Modified Stationary Phase: Employ amine-functionalized silica gel, which is designed to minimize these acid-base interactions.[5]

  • Consider Alumina: Neutral or basic alumina can be a suitable alternative to silica gel for purifying basic compounds.[3]

Q5: What are the ideal conditions for purifying my product by vacuum distillation?

A5: Vacuum distillation is an excellent method for purifying liquid products that are thermally stable. Since the related methyl ester hydrochloride has a boiling point of 213.6°C at atmospheric pressure, the free base ethyl ester will have a lower boiling point, but will likely require reduced pressure to prevent decomposition.[9] It is critical to first perform an acid-base workup to remove any non-volatile salts, which would not distill.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₅NO₂[10]
Molecular Weight 157.2 g/mol [10]
Purity (Commercial) ≥95%[10]
CAS Number 14398-95-9[10]

Table 2: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica gel (pre-treated with TEA) or Amine-functionalized silicaNeutralizes acidic sites on silica to prevent peak tailing.[8]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%) + 0.1% TriethylamineStart with low polarity to elute non-polar impurities first. The added TEA competes with the product for acidic sites.[5]
Alternative Eluent Dichloromethane/Methanol (e.g., 9:1) + 0.1% TriethylamineFor more polar impurities, a methanol gradient can be effective.[11]
Monitoring Thin-Layer Chromatography (TLC)Visualize fractions using potassium permanganate stain, which is effective for amines.

Experimental Protocols

Protocol 1: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving neutral organic impurities behind. Collect the aqueous layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH is ~8.[4] This deprotonates the amine salt back to the free base.

  • Re-extraction: Extract the free amine from the aqueous layer multiple times with fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified, but potentially still crude, product.

Protocol 2: Flash Column Chromatography with Triethylamine (TEA)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 0.1-1% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no cracks form.

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the eluent and load it onto the top of the silica gel column.[8]

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TEA.

Troubleshooting Workflow

Purification_Troubleshooting start Crude Product (this compound) extraction Perform Acid-Base Extraction (mild base, e.g., NaHCO3) start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 is_pure1 Is Purity >95%? check_purity1->is_pure1 pure_product Pure Product is_pure1->pure_product Yes troubleshoot Identify Problem is_pure1->troubleshoot No streaking Streaking/Tailing on TLC? troubleshoot->streaking Impurity Profile low_recovery Low Recovery? troubleshoot->low_recovery Yield Issue chromatography Column Chromatography (add TEA or use Amine-Silica) streaking->chromatography Yes distillation Vacuum Distillation streaking->distillation No (Non-volatile impurity) check_ph Check pH of Aqueous Layer during extraction (ensure pH > 8) low_recovery->check_ph check_purity2 Check Purity chromatography->check_purity2 distillation->check_purity2 check_purity2->pure_product re_extract Re-extract aqueous layers check_ph->re_extract re_extract->check_purity1

Figure 1. Troubleshooting workflow for the purification of this compound.

References

Common side products in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side products encountered during the synthesis of substituted pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products observed in substituted pyrrolidine synthesis?

A1: During the synthesis of substituted pyrrolidines, several classes of side products can emerge depending on the synthetic route. The most frequently encountered include over-alkylated products, especially in reductive amination routes; dehydrogenated products leading to pyrrole formation; and byproducts from competing cyclization pathways, such as furans in Paal-Knorr type syntheses. Other common issues include the formation of enamines as undesired stable products, dimerization of reactive intermediates, and poor stereoselectivity leading to mixtures of diastereomers or enantiomers.

Q2: How can I control stereoselectivity in [3+2] cycloaddition reactions to synthesize pyrrolidines?

A2: Achieving high stereoselectivity in [3+2] cycloaddition reactions is a common challenge. The formation of undesired diastereomers or a racemic mixture can be addressed by several strategies. The choice of catalyst system is critical, with silver-based catalysts often used to control enantioselectivity.[1] Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity, thereby improving diastereoselectivity.[1] Additionally, optimizing reaction conditions, such as lowering the temperature, can favor the formation of the thermodynamically more stable diastereomer.[1]

Q3: What leads to the formation of pyrrole byproducts, and how can this be prevented?

A3: The formation of pyrrole byproducts occurs through the dehydrogenation of the pyrrolidine ring or its precursors. This is often promoted by the use of certain transition metal catalysts like palladium at elevated temperatures or the presence of oxidizing agents.[2][3] To minimize the formation of these aromatic byproducts, it is crucial to carefully select the catalyst, opting for one less prone to promoting dehydrogenation if possible.[2] Conducting the reaction at the lowest effective temperature and for the minimum time necessary can also significantly reduce pyrrole formation.[2] Furthermore, maintaining an inert atmosphere during the reaction can prevent oxidation.[2]

Troubleshooting Guides

Issue 1: Formation of Over-Alkylated Byproducts in Reductive Amination

Symptoms:

  • Mass spectrometry data indicates the presence of products with masses corresponding to the addition of more than one alkyl group to the nitrogen atom.

  • ¹H NMR spectra show complex multiplets and a decrease in the integration of N-H protons.

Root Causes and Solutions:

In reductive amination reactions, the initially formed primary or secondary amine product can compete with the starting amine for reaction with the carbonyl compound, leading to undesired over-alkylation.[1]

Potential Cause Troubleshooting Step Rationale
Product amine competes with starting amine Use a large excess of the starting amine (e.g., ammonium formate).This increases the probability of the carbonyl compound reacting with the intended amine rather than the product amine.[1]
High concentration of the imine/enamine intermediate Add the reducing agent slowly to the reaction mixture.This keeps the concentration of the reactive intermediate low, favoring its immediate reduction over further reaction with another carbonyl compound.[1]
Non-selective reducing agent Use a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).These reagents are more selective for the reduction of the protonated imine intermediate over the carbonyl starting material, thus minimizing side reactions.[1]

Experimental Protocol to Minimize Over-Alkylation:

A preparative scale synthesis of (R)-2-phenylpyrrolidine tosylate salt involves dissolving 1-chloro-4-phenylbutan-2-one in DMSO, followed by the addition of a 2 M stock solution of isopropylamine in a potassium phosphate buffer (pH 8).[1] This buffered system and controlled addition can help minimize over-alkylation by maintaining a favorable pH for the desired reaction and controlling the concentration of reactants.[1]

Issue 2: Unwanted Formation of Enamine Side Products

Symptoms:

  • The appearance of vinylic proton signals in the ¹H NMR spectrum.

  • The final product is unstable and may polymerize upon standing, often indicated by the formation of a white precipitate.[4]

Root Causes and Solutions:

Enamines are often key intermediates in pyrrolidine synthesis. However, they can become an unwanted side product if they are too stable or if the subsequent reaction step to form the pyrrolidine fails.

| Potential Cause | Troubleshooting Step | Rationale | | :--- | :--- | | Incomplete reaction of the enamine intermediate | Ensure complete conversion by monitoring the reaction closely (e.g., by TLC or LC-MS) and adjusting reaction time or temperature accordingly. | The enamine must react further to form the desired pyrrolidine. Incomplete reaction leaves the enamine as a byproduct. | | High stability of the enamine | Choose a different secondary amine for the synthesis that forms a less stable enamine. | The stability of the enamine can influence its reactivity in the subsequent steps. | | Polymerization of the enamine | Use morpholine instead of pyrrolidine for enamine formation in certain cases. | Morpholine enamines are often less prone to polymerization.[4] |

Logical Workflow for Troubleshooting Enamine Formation:

enamine_troubleshooting start Enamine Side Product Detected check_conversion Check for Complete Conversion of Enamine start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete adjust_conditions Adjust Reaction Time/ Temperature incomplete->adjust_conditions No complete Reaction is Complete incomplete->complete Yes adjust_conditions->check_conversion enamine_stability Consider Enamine Stability complete->enamine_stability polymerization Polymerization Observed? enamine_stability->polymerization High Stability end Problem Resolved enamine_stability->end Low Stability change_amine Change Secondary Amine (e.g., to Morpholine) change_amine->end polymerization->change_amine Yes polymerization->end No

Troubleshooting workflow for enamine side products.
Issue 3: Formation of Furan Byproducts in Paal-Knorr Synthesis

Symptoms:

  • Presence of characteristic furan signals in ¹H and ¹³C NMR spectra.

  • Mass spectrometry data shows a molecular ion corresponding to the furan analog of the desired pyrrole/pyrrolidine.

Root Causes and Solutions:

The Paal-Knorr synthesis can yield furans as a major byproduct through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[5][6]

Potential Cause Troubleshooting Step Rationale
Highly acidic reaction conditions Maintain a pH between 3 and 7. Use of a weak acid like acetic acid is recommended.Strongly acidic conditions (pH < 3) favor the formation of furans.[6]
Use of amine hydrochloride salts Use the free amine or ammonia instead of their hydrochloride salts.Amine hydrochloride salts can create a highly acidic environment, promoting furan formation.[6]

Reaction Pathway Visualization:

paal_knorr start 1,4-Dicarbonyl Compound pyrrolidine Substituted Pyrrolidine/Pyrrole start->pyrrolidine Condensation furan Furan Byproduct start->furan Intramolecular Cyclization amine Primary Amine/ Ammonia amine->pyrrolidine acid_high Strong Acid (pH < 3) acid_mild Weak Acid (pH 3-7) pyrrolidine->acid_mild furan->acid_high

Competing pathways in the Paal-Knorr synthesis.

References

Technical Support Center: Purification of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1-methylpyrrolidine-3-carboxylate. Our aim is to address specific issues encountered during experimental procedures and offer detailed methodologies for effective impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific impurities may consist of 1-methylpyrrolidine-3-carboxylic acid (from hydrolysis of the ester), N-ethyl-1-methylpyrrolidine-3-carboxylate (from N-alkylation side reactions), and other pyrrolidine derivatives. The presence of primary or secondary amine impurities is also a possibility depending on the synthetic route.

Q2: How can I effectively monitor the progress of purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from its impurities. For more quantitative analysis and to confirm the final purity, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the final product and detect any remaining impurities.[1]

Q3: What are the most suitable large-scale purification methods for this compound?

A3: For large-scale purification, fractional distillation under reduced pressure is often the most economical and efficient method to separate the desired ester from less volatile impurities. Recrystallization of a salt form, such as the hydrochloride salt, can also be an effective method for achieving high purity on a larger scale.

Q4: My compound appears to be degrading on a silica gel column. What can I do?

A4: The basic nature of the tertiary amine in this compound can lead to strong interactions with the acidic silica gel, potentially causing streaking, poor separation, and even degradation.[2] To mitigate this, you can either use an amine-functionalized silica gel or add a small amount of a tertiary amine, like triethylamine, to your mobile phase to neutralize the acidic sites on the silica.[2][3] Alternatively, using a different stationary phase, such as alumina, may be beneficial.[3]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Low Yield After Purification
Possible Cause Troubleshooting Step Expected Outcome
Ester Hydrolysis During aqueous workup, prolonged contact with acidic or basic solutions can hydrolyze the ester back to the carboxylic acid. Use mild bases like sodium bicarbonate for neutralization and work at lower temperatures to minimize this.[3]Reduced loss of product to its carboxylic acid form, thereby increasing the yield of the desired ester.
Incomplete Extraction The product may have some solubility in the aqueous phase, leading to loss during extraction.Perform multiple extractions (back-extractions) of the aqueous layer with an organic solvent to recover the dissolved product.
Product Volatility The product might be lost during solvent removal under high vacuum or elevated temperatures.Use moderate temperatures and pressures during rotary evaporation. Consider using a cold trap to recover any volatilized product.
Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step Expected Outcome
Compound Streaking The basic tertiary amine is interacting strongly with the acidic silica gel.Add a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent to neutralize the silica surface.[2] Alternatively, use an amine-functionalized silica column.[2]
Co-elution of Impurities The chosen solvent system does not provide adequate resolution between the product and a specific impurity.Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may improve separation.
Compound is Insoluble in the Loading Solvent If the compound is not fully dissolved when loaded onto the column, it can lead to poor separation.Ensure the crude material is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading.
Issues with Recrystallization
Possible Cause Troubleshooting Step Expected Outcome
"Oiling Out" The compound separates as an oil instead of crystals. This can happen if the solution is supersaturated or cools too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce proper crystallization.
No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture. Adding a less polar "anti-solvent" dropwise to a solution of the compound in a polar solvent can induce crystallization.
Impure Crystals The crystals are contaminated with impurities.Ensure the initial dissolution is complete at the boiling point of the solvent, and that insoluble impurities are removed by hot filtration. A second recrystallization may be necessary to achieve higher purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing acidic impurities like 1-methylpyrrolidine-3-carboxylic acid and basic impurities such as unreacted amines.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the desired tertiary amine and other basic impurities, moving them to the aqueous layer.

  • Basification: Separate the aqueous layer and basify it with a suitable base (e.g., saturated sodium bicarbonate solution) to deprotonate the amine and make it soluble in the organic phase again.

  • Extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating the product from non-volatile or less volatile impurities.

  • Apparatus Setup: Set up a fractional distillation apparatus with a vacuum source. Ensure all joints are properly sealed.

  • Distillation: Heat the crude oil under reduced pressure. The boiling point will depend on the pressure. For analogous compounds like ethyl nipecotate, a boiling point of 102-104 °C at 7 mmHg has been reported.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Monitor the purity of the fractions using TLC or GC.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for achieving high purity, especially when dealing with closely related impurities.

  • Stationary Phase and Eluent Selection: For a silica gel column, use a non-polar solvent system with a gradient of a more polar solvent (e.g., hexane/ethyl acetate). To prevent streaking, add 0.1-1% triethylamine to the eluent.[2]

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the eluent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrrolidine Derivatives

Purification Method Typical Impurities Removed Potential Purity Achieved Advantages Disadvantages
Acid-Base Extraction Acidic and basic impurities>95%Simple, scalable, and cost-effective.May not remove neutral impurities; risk of ester hydrolysis.
Fractional Distillation Non-volatile or less volatile impurities>98%Highly effective for large quantities; can be very efficient.Requires the compound to be thermally stable; may not separate isomers.
Column Chromatography A wide range of impurities, including isomers>99%High resolution and versatility.Can be time-consuming and expensive, especially for large scales; potential for product degradation on silica.[2]
Recrystallization (of salt) Impurities with different solubility profiles>99%Can yield very high purity; cost-effective for crystalline solids.Requires the product to be a solid or form a stable crystalline salt; yield can be variable.

Visualization

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate purification method based on the nature of the impurities present in the crude this compound.

PurificationWorkflow start Crude this compound check_impurities Identify Major Impurities (TLC, GC-MS, NMR) start->check_impurities acid_base_impurities Acidic/Basic Impurities Present? check_impurities->acid_base_impurities non_volatile_impurities Non-Volatile Impurities Present? acid_base_impurities->non_volatile_impurities No extraction Perform Acid-Base Extraction acid_base_impurities->extraction Yes isomeric_impurities Isomeric/Closely Related Impurities? non_volatile_impurities->isomeric_impurities No distillation Perform Fractional Distillation non_volatile_impurities->distillation Yes chromatography Perform Column Chromatography isomeric_impurities->chromatography Yes recrystallization Consider Recrystallization of Salt isomeric_impurities->recrystallization No extraction->non_volatile_impurities distillation->isomeric_impurities end_product Pure Product chromatography->end_product recrystallization->end_product

Caption: Decision tree for selecting a purification method.

References

Optimizing reaction time and temperature for pyrrolidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for the synthesis of pyrrolidine rings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the pyrrolidine ring?

A1: The most common and versatile strategies for constructing the pyrrolidine scaffold include:

  • [3+2] Cycloaddition Reactions: This method, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes, is highly effective for building the pyrrolidine ring with multiple stereocenters in a single step.[1][2]

  • Cyclization of Acyclic Precursors: This approach involves the formation of the pyrrolidine ring from a linear starting material.[2][3] Common techniques include intramolecular aza-Michael additions and reductive cyclizations.[1][2] This strategy offers significant flexibility in creating diverse substitution patterns.

  • Functionalization of a Pre-existing Ring: Utilizing readily available chiral molecules like proline or 4-hydroxyproline allows for the introduction of a pre-formed pyrrolidine ring with established stereochemistry.[1][3]

Q2: How do reaction time and temperature impact the yield and stereoselectivity of pyrrolidine synthesis?

A2: Reaction time and temperature are critical parameters that can significantly influence the outcome of a pyrrolidine synthesis. Generally, higher temperatures can lead to faster reaction rates and higher conversion, but may negatively impact stereoselectivity.[1] Conversely, lower temperatures often enhance stereoselectivity by favoring the transition state of the desired stereoisomer, though this may require longer reaction times.[1] It is crucial to empirically determine the optimal balance for each specific reaction.

Q3: What are the key factors to consider for optimizing stereocontrol?

A3: Achieving high stereocontrol is a primary objective in many pyrrolidine syntheses, especially for pharmaceutical applications. Key factors to consider include:

  • Catalyst Selection: The choice of catalyst, whether a metal complex or an organocatalyst, is crucial for inducing stereoselectivity.[1]

  • Solvent Polarity: The solvent can influence the transition state geometry and thus the stereochemical outcome. A range of solvents with varying polarities should be screened.

  • Temperature: As mentioned, lower temperatures often lead to higher stereoselectivity.[1]

  • Substrate Control: The inherent chirality of the starting materials can direct the stereochemistry of the newly formed stereocenters.[1]

Troubleshooting Guides

Below are common issues encountered during pyrrolidine ring formation and potential solutions.

Problem Possible Causes Solutions
Low or No Product Yield Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[1]Systematically optimize the reaction conditions. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.
Catalyst Deactivation: The catalyst may be poisoned by impurities or degraded by side reactions.[1]Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Low Diastereoselectivity Suboptimal Temperature: The reaction temperature may not be low enough to sufficiently differentiate between the diastereomeric transition states.[1]Optimize the reaction temperature by running the reaction at a lower temperature, which may require a longer reaction time.[1]
Inappropriate Solvent: The solvent may not be optimal for favoring the desired transition state.Screen a variety of solvents with different polarities.
Poor Enantioselectivity Ineffective Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific substrate.Screen a range of chiral catalysts and ligands.
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, this ratio is critical for achieving high enantioselectivity.[1]Systematically vary the metal-to-ligand ratio.
Presence of Impurities: Water or other impurities can interfere with the catalyst and reduce enantioselectivity.[1]Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.

Data on Reaction Conditions

The following tables summarize typical reaction conditions for the [3+2] cycloaddition synthesis of pyrrolidines, illustrating the trade-offs between temperature, reaction time, and outcomes.

Table 1: Effect of Temperature on [3+2] Cycloaddition Reactions

Reaction Type Temperature (°C) Typical Reaction Time Observations Reference Example
High Stereoselectivity0 - Room Temperature12 - 48 hoursLower temperatures generally favor higher diastereoselectivity and enantioselectivity.An organocatalyzed Michael addition of an aldehyde to a nitroolefin was optimized at 0°C to achieve high diastereoselectivity (92:8) and enantioselectivity (85% ee).
High Conversion60 - 1001 - 12 hoursHigher temperatures can significantly reduce reaction times and improve yields, but may compromise stereoselectivity.A three-component 1,3-dipolar cycloaddition to form spirooxindole-pyrrolidines was carried out at 100°C.[1]
Reflux ConditionsVaries with solvent1 - 24 hoursRefluxing is often necessary to drive the reaction to completion, particularly with less reactive substrates.Synthesis of spiro-pyrrolidine/pyrrolizines via 1,3-dipolar cycloaddition was performed under reflux in isopropanol for 2 hours.

Experimental Protocols

Below is a general experimental protocol for a [3+2] cycloaddition reaction to synthesize a substituted pyrrolidine. This should be adapted based on the specific substrates and catalysts used.

General Protocol for a Three-Component 1,3-Dipolar Cycloaddition

  • To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), the α-amino acid (e.g., sarcosine, 1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).[1]

  • Add the catalyst (e.g., 4 mol%) to the mixture.[1]

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]

Visualizations

The following diagrams illustrate key concepts and workflows in pyrrolidine synthesis.

experimental_workflow reagents 1. Add Reactants & Solvent catalyst 2. Add Catalyst reagents->catalyst reaction 3. Stir at Optimized Temperature catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Workup/Catalyst Removal monitoring->workup purification 6. Purify Product workup->purification product Final Pyrrolidine Product purification->product

Caption: A generalized experimental workflow for pyrrolidine synthesis.

troubleshooting_logic start Low Yield or Selectivity? check_temp Optimize Temperature start->check_temp check_solvent Screen Solvents start->check_solvent check_catalyst Screen Catalysts/Ligands start->check_catalyst check_purity Check Reagent Purity start->check_purity check_time Optimize Reaction Time check_temp->check_time success Improved Outcome check_time->success check_solvent->success check_catalyst->success check_purity->success

Caption: A logical flowchart for troubleshooting pyrrolidine synthesis.

References

Technical Support Center: Troubleshooting 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloaddition reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Reaction Yields

Low product yield is one of the most frequent issues encountered in 1,3-dipolar cycloadditions. The following question-and-answer guide addresses specific problems and offers targeted solutions.

Question 1: My reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the potential causes and how can I improve the conversion?

Answer:

Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is often the most effective.

Initial Checks:

  • Reagent Purity: Ensure the purity of both the 1,3-dipole precursor and the dipolarophile. Contaminants can inhibit the reaction. For 1,3-dipoles generated in situ, the purity of the starting materials is critical.[1]

  • 1,3-Dipole Stability: Many 1,3-dipoles are highly reactive and can be unstable.[1] It is often preferable to generate them in situ to ensure maximum reactivity. If you are using an isolated 1,3-dipole, verify its integrity and proper storage.

Reaction Parameter Optimization:

  • Temperature: The reaction rate is highly dependent on temperature. If the reaction is slow at room temperature, gentle heating may be necessary.[1][2] Conversely, excessive heat can lead to the decomposition of reactants or the desired product. A systematic screen of temperatures is recommended. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration might be beneficial.[1]

  • Concentration: Low concentrations of reactants can lead to slow reaction rates. Consider increasing the concentration of the limiting reagent to facilitate more frequent molecular interactions.[1]

  • Solvent: While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show a marked dependence.[1][3] Polar solvents can accelerate reactions that proceed through a polar transition state.[1] It is advisable to screen a range of solvents with varying polarities.

Advanced Troubleshooting:

  • Catalysis: The addition of a catalyst can significantly enhance the reaction rate.

    • Lewis Acid Catalysis: For many 1,3-dipolar cycloadditions, Lewis acid catalysts such as Cu(OTf)₂, Zn(OTf)₂, and Ag(I) complexes can increase the reaction rate by lowering the LUMO energy of the dipolarophile.[1]

    • Organocatalysis: Chiral organocatalysts can be employed for asymmetric reactions, often providing high enantioselectivity.[1]

  • Side Reactions: Monitor your reaction by TLC or LC-MS to check for the formation of side products.

    • Dimerization: The 1,3-dipole may dimerize, particularly at higher concentrations. This can often be mitigated by the slow addition of the 1,3-dipole precursor to the reaction mixture containing the dipolarophile.[1]

    • Decomposition: Reactants or the product may be unstable under the reaction conditions. If decomposition is observed, consider adjusting the temperature or reaction time.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the yield and selectivity of a 1,3-dipolar cycloaddition?

A1: The effect of solvent polarity on 1,3-dipolar cycloadditions can vary. While some reactions show little dependence on the solvent, others are significantly influenced.[1][3] Polar solvents may accelerate reactions with polar transition states.[1] For instance, some reactions show higher yields and shorter reaction times in polar solvents like DMF or in "green" solvents like ionic liquids or water.[1][2] A solvent screen is often a crucial step in optimizing a new 1,3-dipolar cycloaddition.

Q2: What are common side reactions in 1,3-dipolar cycloadditions and how can they be minimized?

A2: A primary side reaction is the dimerization of the 1,3-dipole, especially when it is present at high concentrations.[1] This can be minimized by generating the dipole in situ in the presence of the dipolarophile or by slowly adding the dipole precursor to the reaction. Decomposition of the starting materials, intermediates, or the final product can also occur, particularly at elevated temperatures.[1] Monitoring the reaction progress helps in identifying the optimal reaction time to maximize product formation and minimize degradation.

Q3: Can catalysis be used to improve the yield of my reaction?

A3: Yes, catalysis is a powerful tool for improving both the rate and selectivity of 1,3-dipolar cycloadditions. Lewis acids are commonly used to activate the dipolarophile, thereby accelerating the reaction.[1] The well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of how catalysis can make a reaction highly efficient and regioselective.[2] Organocatalysts are also employed, particularly for achieving high stereoselectivity in asymmetric cycloadditions.[1]

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors, as described by Frontier Molecular Orbital (FMO) theory.[1] The predominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. To improve regioselectivity, you can:

  • Modify the electronic properties of the dipole or dipolarophile with electron-donating or electron-withdrawing groups.

  • Employ a catalyst that can selectively lower the energy of one of the frontier orbitals, thus favoring one regioisomeric outcome.

  • Adjust the solvent or temperature , as these can sometimes influence the transition state energies of the different pathways.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of 1,3-dipolar cycloadditions.

Table 1: Effect of Solvent on Yield

1,3-DipoleDipolarophileSolventTemperature (°C)Time (h)Yield (%)Reference
Azomethine Ylide(E)-2-oxoindolino-3-ylidene acetophenoneMethanolReflux-Low[2]
Azomethine Ylide(E)-2-oxoindolino-3-ylidene acetophenone[bmim][BF4]RT-High[2]
NitroneOlefinTolueneReflux-Varies[1]
Nitrile OxideAlkene2,2,2-trifluoroethanol-0.592[4]
Nitrile OxideAlkeneEthanol->0.5<92[4]

Table 2: Effect of Catalyst on Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AzideAlkyneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylazidePhenylacetylenePolymer-stabilized Cu(I)Methanol--99[2]
Aryl AzideTerminal AlkyneCuSO₄/Na Ascorbatet-BuOH/H₂O503-4up to 98[5][6]
Aryl AzideTerminal AlkyneAg₂CO₃t-BuOH/H₂O501265-82[5]
Aryl AzideTerminal AlkyneNo CatalystH₂O50-Trace[6]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (2-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O, 1:1)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triazole.

Protocol 2: General Procedure for a Nitrone-Olefin Cycloaddition

This protocol describes a general method for the synthesis of isoxazolidines.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • N-substituted hydroxylamine (1.0-1.1 eq)

  • Olefin (dipolarophile) (1.0-1.5 eq)

  • Solvent (e.g., toluene, dichloromethane)

  • Dehydrating agent (e.g., anhydrous MgSO₄) for in situ generation

Procedure:

  • For in situ nitrone generation, dissolve the aldehyde/ketone and N-substituted hydroxylamine in the chosen solvent.

  • Add a dehydrating agent like anhydrous MgSO₄ and stir at room temperature for 1-4 hours to form the nitrone.

  • Add the olefin to the reaction mixture containing the nitrone.

  • Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter to remove the dehydrating agent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the isoxazolidine.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_reagents Check Reagent Purity & Stability start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions (Temp, Conc, Solvent) reagents_ok->optimize_conditions Yes purify_reagents->check_reagents conditions_ok Yield Improved? optimize_conditions->conditions_ok consider_catalyst Consider Catalysis (Lewis Acid, Organocatalyst) conditions_ok->consider_catalyst No success Successful Optimization conditions_ok->success Yes catalyst_ok Yield Improved? consider_catalyst->catalyst_ok check_side_reactions Investigate Side Reactions (Dimerization, Decomposition) catalyst_ok->check_side_reactions No catalyst_ok->success Yes reassess Reassess Substrate Suitability check_side_reactions->reassess

Caption: A workflow for systematically troubleshooting low yields in 1,3-dipolar cycloadditions.

Experimental_Workflow General Experimental Workflow prep Prepare Reactants & Solvents setup Set up Reaction Vessel (Inert atmosphere if needed) prep->setup in_situ In Situ Generation of Dipole? setup->in_situ generate_dipole Generate 1,3-Dipole in_situ->generate_dipole Yes combine_reactants Combine Dipole & Dipolarophile in_situ->combine_reactants No add_dipolarophile Add Dipolarophile generate_dipole->add_dipolarophile reaction Run Reaction (Stirring, Heating) add_dipolarophile->reaction combine_reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A step-by-step experimental workflow for a typical 1,3-dipolar cycloaddition reaction.

Selectivity_Diagnosis Diagnosing Selectivity Issues issue Poor Regio- or Stereoselectivity fmo Analyze FMO Theory (HOMO-LUMO interactions) issue->fmo sterics Consider Steric Hindrance issue->sterics catalysis Introduce Catalyst issue->catalysis conditions Vary Reaction Conditions issue->conditions electronics Modify Electronics (EWG/EDG on substrates) fmo->electronics outcome Improved Selectivity electronics->outcome modify_sterics Modify Substrate Sterics sterics->modify_sterics modify_sterics->outcome lewis_acid Lewis Acid (Alters LUMO) catalysis->lewis_acid organocatalyst Chiral Organocatalyst (Stereo) catalysis->organocatalyst lewis_acid->outcome organocatalyst->outcome solvent_temp Screen Solvents & Temperatures conditions->solvent_temp solvent_temp->outcome

Caption: A logical diagram for diagnosing and addressing selectivity issues in cycloadditions.

References

Preventing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral pyrrolidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent racemization and maintain stereochemical integrity during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of chiral pyrrolidines, offering potential causes and actionable solutions.

Question 1: My final pyrrolidine product shows low enantiomeric excess (ee). What are the potential causes and solutions?

Answer: Low enantiomeric excess is a common problem that can arise from issues in the reaction setup, workup, or purification stages. Below is a systematic guide to identifying and resolving the issue.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the undesired enantiomer, leading to racemization.[1]

      • Solution: Lower the reaction temperature. Performing the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance enantioselectivity. It is advisable to conduct a temperature optimization study to find the best balance between reaction rate and ee.[1]

    • Solvent: The polarity and nature of the solvent can influence the stability of the transition state, directly impacting stereoselectivity.[2]

      • Solution: Screen a variety of solvents. Polar aprotic solvents (e.g., DMF, CH3CN) or non-polar solvents (e.g., toluene, DCM) can have a significant effect. Sometimes, a mixture of solvents provides the optimal balance.[1]

  • Inappropriate Reagents or Catalysts:

    • Catalyst/Ligand Choice: The chiral catalyst or ligand is the primary source of stereochemical control. Its effectiveness can be highly substrate-dependent.

      • Solution: Screen a range of chiral ligands or catalysts. For metal-catalyzed reactions like the [3+2] cycloaddition of azomethine ylides, varying the metal (e.g., Ag(I), Cu(I)) and the chiral ligand is crucial for optimizing stereoselectivity.[3][4]

    • Reagent Purity: Impurities in starting materials or reagents can interfere with the catalytic cycle or promote side reactions that erode enantiopurity.

      • Solution: Ensure all starting materials and reagents are of high purity. Recrystallize or distill starting materials if necessary.

  • Racemization During Workup or Purification:

    • Acidic/Basic Conditions: The stereocenter, particularly if adjacent to a carbonyl group or other acidifying functionality, can be sensitive to acidic or basic conditions encountered during aqueous workup or chromatography.

      • Solution: Use buffered aqueous solutions for workup. During purification, opt for neutral stationary phases like neutral alumina or deactivated silica gel. Standard silica gel can be acidic and cause racemization of sensitive products.[1] To neutralize silica gel, you can pre-treat the column by flushing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine.[1]

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low ee% Observed reaction 1. Analyze Reaction Conditions start->reaction workup 2. Analyze Workup & Purification start->workup reagents 3. Re-evaluate Reagents start->reagents temp Temperature Too High? -> Lower Temp (-20 to -78 °C) reaction->temp solvent Suboptimal Solvent? -> Screen Solvents (Polar/Non-polar) reaction->solvent time Reaction Time Too Long? -> Monitor by TLC/LCMS, Optimize Time reaction->time ph Harsh pH during Workup? -> Use Buffered Solutions workup->ph silica Acidic Silica Gel? -> Use Neutralized Silica or Alumina workup->silica ligand Ineffective Ligand/Catalyst? -> Screen Different Chiral Ligands reagents->ligand purity Impure Starting Materials? -> Purify/Verify Starting Materials reagents->purity

Caption: A workflow diagram for diagnosing and resolving low enantiomeric excess.

Question 2: I'm observing epimerization at the α-carbon (C2 or C5 position) of my pyrrolidine ring. How can I prevent this?

Answer: Epimerization at the α-carbon often occurs through the formation of a planar, achiral intermediate, such as an enol, enolate, or enamine. This is especially common if the α-carbon has an acidic proton and is adjacent to an electron-withdrawing group (e.g., ester, ketone).

Common Causes and Prevention Strategies:

  • Mechanism: Exposure to base (or sometimes acid) can abstract the α-proton, forming a planar enolate. Subsequent re-protonation can occur from either face, leading to a mixture of epimers.[5]

  • Prevention during Reaction:

    • Use Non-Nucleophilic/Hindered Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®) at low temperatures to minimize proton abstraction at the sensitive center.

    • Protecting Groups: The choice of the nitrogen protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are generally preferred as they decrease the acidity of the α-proton compared to acyl groups.[6]

  • Prevention during Purification:

    • Avoid Basic Alumina: While basic alumina can be an alternative to silica gel, it can cause epimerization of base-sensitive compounds. Neutral alumina is often a safer choice.

    • Minimize Exposure Time: Minimize the time the compound spends in solution or on a chromatography column to reduce the opportunity for equilibrium-driven epimerization.

Racemization Mechanism via Enolate Formation

G cluster_0 cluster_1 cluster_2 Chiral Pyrrolidine Enolate Chiral Pyrrolidine->Enolate  Base (B:) - H-B⁺ Racemic Mixture Enolate->Racemic Mixture  Protonation (H-B⁺) - B:

Caption: Racemization at an α-carbon via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable stereoselective methods for synthesizing chiral pyrrolidines?

There are several robust strategies, and the best choice depends on the desired substitution pattern and available starting materials.

  • Starting from the Chiral Pool: This is often the most straightforward approach. Commercially available, enantiopure precursors like L-proline, 4-hydroxy-L-proline, or pyroglutamic acid are functionalized to yield the target molecule.[7][8] This method ensures high optical purity from the outset.[8]

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for de novo synthesis. The reaction between an azomethine ylide and a dipolarophile, catalyzed by a chiral metal complex (e.g., Cu(I) or Ag(I) with chiral ligands), can create multiple stereocenters with high control.[3][9]

  • Intramolecular Cyclization: Stereoselective cyclization of acyclic precursors is another common strategy.[7][10] This can involve methods like hydroamination or reactions requiring a leaving group on the acyclic chain.[10]

  • Asymmetric C-H Amination: Modern methods, such as the copper-catalyzed enantioselective Hofmann-Löffler-Freytag reaction, allow for the direct conversion of C-H bonds to C-N bonds to form the pyrrolidine ring with high stereocontrol.[11]

Q2: How does the choice of N-protecting group affect stereoselectivity?

The nitrogen protecting group plays a crucial role in preventing racemization.

  • Urethane-Type Protections (Boc, Cbz, Fmoc): These are strongly recommended for substrates prone to α-epimerization. The lone pair on the nitrogen participates in resonance with the carbonyl of the protecting group, reducing its ability to stabilize an adjacent carbanion. This increases the pKa of the α-proton, making it less likely to be abstracted.[6]

  • Acyl-Type Protections (Acetyl, Benzoyl): These groups can increase the acidity of the α-proton and are more likely to promote racemization, especially under basic conditions.[6]

Q3: Which analytical techniques are best for determining the enantiomeric excess (ee) of my pyrrolidine product?

The most reliable and widely used method is chiral chromatography .

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with the two enantiomers, leading to different retention times. The ratio of the peak areas corresponds to the ratio of the enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable pyrrolidine derivatives.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers to resolve into distinct peaks in the NMR spectrum, allowing for integration and ee determination.

Synthetic Strategy Selection Guide

G start Desired Chiral Pyrrolidine q1 Is a suitable chiral precursor (e.g., L-proline) available? start->q1 chiral_pool Strategy: Chiral Pool Synthesis (Functionalization of Proline, Hydroxyproline, etc.) q1->chiral_pool Yes de_novo Strategy: De Novo Asymmetric Synthesis q1->de_novo No q2 Desired substitution pattern? de_novo->q2 cyclo [3+2] Cycloaddition (Azomethine Ylide + Alkene) q2->cyclo 2,3,4,5-Substituted intra Intramolecular Cyclization (e.g., Hydroamination) q2->intra 2,5-Disubstituted ch_amination Asymmetric C-H Amination (e.g., Hofmann-Löffler-Freytag) q2->ch_amination 2- or 2,5-Substituted

Caption: Decision tree for selecting a stereoselective pyrrolidine synthesis strategy.

Data Summary Tables

Table 1: Effect of Lewis Acid on a Diastereoselective Pyrrolidine Synthesis[10]

This table summarizes the effect of different Lewis acids on the diastereoselectivity of a tandem hydrozirconation-cyclization reaction to form a substituted pyrrolidine.

EntryLewis Acid (1 eq.)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)
1BF₃·OEt₂-2085>20:1
2BF₃·OEt₂09015:1
3BF₃·OEt₂-7043>20:1
4TMSOTf-20752:1
5AlCl₃-20702.7:1
6AlMe₃-20683:1
7ZnCl₂-20726:1
8TiCl₄-2080*10:1

*Product was the corresponding chloride, not the pyrrolidine.

Table 2: Comparison of Coupling Reagents and Additives for Preventing Racemization in Amide Bond Formation[6][12]

While not exclusive to pyrrolidine synthesis, this data is critical when coupling a chiral pyrrolidine carboxylic acid, a common step where racemization occurs.

Reagent/AdditiveTypeKey Characteristics
HATU/HBTU Aminium/Uronium SaltHighly reactive and very effective at suppressing racemization. HATU is often superior due to the anchimeric assistance from its HOAt moiety.[6]
PyBOP Phosphonium SaltA reliable alternative to aminium salts with low racemization potential.[6]
HOBt / HOAt AdditiveUsed with carbodiimides (e.g., EDC, DIC). They accelerate coupling and suppress racemization by forming less racemization-prone active esters. HOAt is generally more effective.[6][12]
OxymaPure AdditiveA non-explosive and highly effective alternative to HOBt/HOAt for suppressing racemization.[6]

Key Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric [3+2] Cycloaddition

This protocol provides a general guideline for the silver-catalyzed cycloaddition between an imino ester and a dipolarophile. Note: Specific substrates, ligands, and conditions require optimization.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphine ligand (0.055 mmol) and AgOAc (0.05 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Reactant Addition: Add the dipolarophile (e.g., an activated alkene, 1.2 mmol) followed by the imino ester (1.0 mmol).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on deactivated silica gel (pre-treated with Et₃N in the eluent system, e.g., 1% Et₃N in Hexane/EtOAc) to isolate the chiral pyrrolidine product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC.

Protocol 2: General Procedure for Determining Enantiomeric Excess by Chiral HPLC

This is a general guideline. The specific column, mobile phase, flow rate, and detection wavelength must be optimized for your specific compound.

  • Sample Preparation: Prepare a dilute solution of the purified pyrrolidine derivative (approx. 1 mg/mL) in the mobile phase solvent or another suitable solvent like isopropanol. Filter the sample through a 0.22 µm syringe filter.

  • System Setup:

    • Column: Install a suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, etc.).

    • Mobile Phase: Prepare the mobile phase (e.g., a mixture of n-Hexane and Isopropanol, often 90:10 or 80:20 v/v). Ensure the solvents are HPLC grade and are properly degassed.

    • Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).

    • Detector: Set the UV detector to a wavelength where the compound has strong absorbance.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Analysis: Record the chromatogram. If separation is successful, two distinct peaks corresponding to the two enantiomers will be observed.

  • Calculation: Calculate the enantiomeric excess using the areas of the two peaks (A1 and A2):

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100

  • Racemic Standard: To confirm peak identity, it is best practice to synthesize a racemic sample of the compound and inject it to observe two peaks of approximately equal area.

References

Technical Support Center: Scale-Up Production of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of pyrrolidine derivative synthesis, presented in a question-and-answer format.

Issue 1: Catalyst Performance and Deactivation

Q1: My catalytic reaction (e.g., hydrogenation, reductive amination) is showing low or no activity upon scale-up. What are the potential causes and how can I troubleshoot this?

A1: Low catalytic activity is a common issue in scaling up pyrrolidine synthesis. The primary causes are often related to catalyst poisoning, improper activation, or changes in reaction conditions.

  • Potential Cause 1: Catalyst Poisoning. Contaminants in the starting materials, solvents, or hydrogen gas can poison the catalyst.[1] Nitrogen-containing compounds, including the product itself, can act as poisons for precious metal catalysts like Palladium by strongly coordinating to the metal surface.[2]

    • Identification: Conduct an elemental analysis of the spent catalyst to detect traces of common poisons like sulfur or phosphorus.[1] A sudden or gradual loss of activity after introducing a new batch of reagents can also indicate contamination.[1]

    • Solution: Ensure all reactants and solvents are of high purity. Use a high-purity hydrogen source with an in-line purifier to remove trace contaminants.[1]

  • Potential Cause 2: Improper Catalyst Activation. The catalyst may not have been correctly activated before use.

    • Identification: Inconsistent results between batches or poor performance compared to a known active batch are indicators.[1]

    • Solution: Strictly follow the recommended activation protocol for your specific catalyst, such as pre-reduction for palladium catalysts.[1]

  • Potential Cause 3: "Gum Formation" or Fouling. The deposition of polymeric or tar-like substances on the catalyst's active sites can lead to a rapid decline in activity, a phenomenon particularly noted during the hydrogenation of nitromethylene pyrrolidine.[2]

    • Identification: Visual inspection of the catalyst may reveal a coating. A progressive drop in reaction rate is also a key indicator.

    • Solution: Optimize reaction conditions (temperature, pressure) to minimize side reactions leading to polymer formation. Modifying the solvent can also help to keep byproducts in solution.

Q2: My catalyst's performance is degrading over several runs. Can it be regenerated, and if so, how?

A2: Catalyst deactivation can sometimes be reversed through regeneration, depending on the mechanism of deactivation.

  • Deactivation by Coking/Fouling: This is often reversible. A general procedure for a carbon-supported Ruthenium catalyst involves:

    • Solvent Washing: Wash the catalyst with a solvent used in the reaction to remove adsorbed organic species.

    • Drying: Dry the catalyst under a vacuum at a moderate temperature.

    • Oxidation: Heat the catalyst in a controlled flow of air or diluted oxygen (e.g., 200-400 °C) to burn off carbon deposits. The temperature should be increased slowly to prevent catalyst sintering.[1]

  • Deactivation by Sintering or Leaching: These mechanisms, where the catalyst's metal particles agglomerate or dissolve into the reaction medium, are generally irreversible.[1]

Below is a workflow for troubleshooting catalyst deactivation.

start Low Catalyst Activity Detected check_poison Check for Catalyst Poisoning start->check_poison check_activation Verify Catalyst Activation Protocol start->check_activation check_fouling Inspect for Fouling/ 'Gum Formation' start->check_fouling purify_reagents Purify Reagents & Gas Source check_poison->purify_reagents Poisoning Suspected follow_protocol Strictly Adhere to Activation Protocol check_activation->follow_protocol Inconsistent Activation optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) check_fouling->optimize_conditions Fouling Observed regenerate Attempt Catalyst Regeneration purify_reagents->regenerate end_good Activity Restored follow_protocol->end_good optimize_conditions->regenerate regenerate->end_good end_bad Activity Not Restored regenerate->end_bad If irreversible (sintering) replace Replace Catalyst replace->end_good end_bad->replace

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: Yield, Purity, and Side Reactions

Q3: I am observing a decrease in yield and an increase in byproducts upon scaling up my pyrrolidine synthesis. Why is this happening?

A3: Scale-up can introduce challenges that affect reaction kinetics and selectivity.

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become problematic at a larger scale due to a lower surface-area-to-volume ratio, leading to poor heat dissipation.[3] This can cause temperature gradients, promoting side reactions and byproduct formation.

    • Solution: Implement controlled dosing of reactants to manage the rate of heat generation. Ensure the reactor has adequate cooling capacity.

  • Mixing Efficiency: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can favor the formation of impurities.

    • Solution: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogeneity.

  • Solvent Effects: The choice of solvent is critical and its effects can be more pronounced at scale. Solvent polarity and proticity can influence reaction rates and selectivity.[4][5]

    • Solution: Screen different solvents or solvent mixtures during process development. For instance, in some multi-component reactions for pyrrolidinone synthesis, ethanol was found to be a superior solvent to water, methanol, or acetonitrile.[5]

Q4: How can I control stereoselectivity in my [3+2] cycloaddition reaction at an industrial scale?

A4: Controlling stereoselectivity in [3+2] cycloaddition reactions, a powerful method for creating the pyrrolidine ring with multiple stereocenters, is a significant challenge.[6][7]

  • Catalyst/Reagent Control: The use of chiral catalysts or auxiliaries is a primary strategy. However, the performance of these systems can be sensitive to scale-up.[3]

    • Solution: Select robust chiral catalysts that have demonstrated effectiveness at a larger scale. Thoroughly screen reaction parameters, as small changes in temperature or concentration can impact enantiomeric excess.

  • Substrate Control: The steric and electronic properties of the azomethine ylide and the dipolarophile play a crucial role.

    • Solution: Modifications to the substrates, such as introducing bulky protecting groups, can enhance facial selectivity.

Issue 3: Downstream Processing and Purification

Q5: The purification of my pyrrolidine derivative is proving difficult and inefficient at a larger scale. What strategies can I employ?

A5: Purification is often a bottleneck in the manufacturing process.[8][9]

  • Problem: Column Chromatography is not scalable. While effective in the lab, large-scale chromatography is expensive and generates significant waste.

    • Solution 1: Crystallization. If the product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method. This requires screening various solvents and conditions to optimize yield and purity.

    • Solution 2: Distillation. For volatile liquid products, distillation (including fractional or azeotropic distillation) is a viable industrial-scale technique.[10]

    • Solution 3: Extraction. A well-designed liquid-liquid extraction protocol can effectively remove many impurities. For example, after a reaction, acidifying the mixture, washing with an organic solvent to remove non-basic impurities, and then basifying to extract the amine product is a common sequence.[6]

  • Problem: Product is a viscous oil or "gum". This can hinder handling and purification.

    • Solution: Attempt to form a solid salt (e.g., tosylate, hydrochloride) of the amine product, which is often crystalline and easier to handle and purify by filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of pyrrolidine and its derivatives? A1: Pyrrolidine is a flammable liquid with a low flash point (3°C), and its vapors can form explosive mixtures with air.[11][12][13][14] It is also corrosive and can cause severe skin burns and eye damage.[13] During reactions, toxic gases like nitrogen oxides can be produced, especially in fires.[11][12] A thorough safety review is crucial before any scale-up, including measures for static discharge prevention, use of explosion-proof equipment, and appropriate personal protective equipment (PPE).[14][15]

Q2: Which synthetic routes for pyrrolidines are most amenable to large-scale production? A2: The choice depends on factors like cost of starting materials, atom economy, and robustness of the reaction.

  • [3+2] Cycloaddition: This is a powerful method for creating complex pyrrolidines but can be challenging to control stereoselectivity at scale.[7]

  • Multicomponent Reactions (MCRs): These are highly efficient, offering high atom economy and a reduced number of purification steps, making them attractive for industrial applications.[7][16]

  • Intramolecular Cyclization: This strategy is often robust and high-yielding. Syntheses starting from readily available precursors like succinimides or through reductive cyclization are common.[6][7]

  • From Bulk Chemicals: The industrial synthesis of pyrrolidine itself often involves the reaction of 1,4-butanediol with ammonia over a catalyst at high temperature and pressure, demonstrating a route from simple, inexpensive starting materials.[10]

Below is a decision-making diagram for selecting a synthetic route for scale-up.

start Select Synthetic Route for Scale-Up q_complexity High Molecular Complexity Required? start->q_complexity q_stereo Multiple Stereocenters Needed? q_complexity->q_stereo Yes q_atom_econ High Atom Economy Critical? q_complexity->q_atom_econ No q_stereo->q_atom_econ No cyclo Consider [3+2] Cycloaddition q_stereo->cyclo Yes mcrs Consider Multicomponent Reactions (MCRs) q_atom_econ->mcrs Yes intramol Consider Intramolecular Cyclization q_atom_econ->intramol No end Final Route Selection cyclo->end mcrs->end bulk Consider Routes from Bulk Chemicals (e.g., Diols) intramol->bulk bulk->end

Caption: Decision tree for selecting a scalable synthetic route.

Q3: How significant is polymorphism in the final active pharmaceutical ingredient (API), and how can it be controlled during scale-up? A3: Polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a critical challenge in drug development.[3] Different polymorphs can have different solubilities, dissolution rates, and bioavailability, affecting the drug's efficacy and safety. The crystallization conditions (solvent, temperature, cooling rate, agitation) used during scale-up can influence which polymorphic form is produced. It is essential to identify the most stable polymorph and develop a robust crystallization process that consistently produces it.[3]

Data Presentation

Table 1: Comparison of Catalysts for Pyrrolidine Synthesis from Tetrahydrofuran and Ammonia

Catalyst TypeReaction Temperature (°C)Conversion of Tetrahydrofuran (%)Yield of Pyrrolidine (%)By-product FormationReference
Alpha Alumina360-365~40-50~30-40High (chiefly butadiene)[17]
Gamma Alumina305-31065-7170-72Relatively Low[17]
Gamma Alumina360-365~80-85~75-78Low[17]

Table 2: Typical Reaction Conditions for Hydrogenation of Nitromethylene Pyrrolidine

ParameterTypical RangeNotesReference
Catalyst Raney® Nickel, Palladium on Carbon (Pd/C)Raney Ni is often chosen for high activity; Pd/C can be prone to poisoning by N-containing products.[2]
Solvent Methanol, EthanolAlcohols are common.[2]
Hydrogen Pressure Atmospheric to 150 atmHigher pressure can increase reaction rate but must be managed for safety at scale.[2]
Temperature Room Temperature to 50°CHigher temperatures may increase side reactions leading to fouling.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyrrole Precursor This protocol is a general guide for the synthesis of a substituted pyrrolidine, such as (S)-1-Boc-2-(aminomethyl)pyrrolidine, via catalytic hydrogenation.[1]

  • Setup: In a suitable high-pressure autoclave, charge the pyrrole precursor substrate and a solvent (e.g., methanol, ethanol). The solvent should be high purity and degassed.

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., a chiral Ruthenium or Palladium catalyst on a carbon support). The catalyst loading is typically between 0.1 to 5 mol%.

  • Reaction: Seal the autoclave. Purge the system multiple times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-100 atm) and begin agitation. Heat the reaction to the target temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking samples (if the reactor setup allows) for analysis by HPLC or GC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with an inert gas. Filter the reaction mixture under an inert atmosphere to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization, distillation, or by forming a salt to facilitate isolation.[1]

Protocol 2: Preparative Scale Synthesis of (R)-2-phenylpyrrolidine Tosylate Salt This protocol is adapted from a documented synthesis involving a transaminase enzyme.[6]

  • Setup: In a suitable reactor equipped with a mechanical stirrer, dissolve 1-chloro-4-phenylbutan-2-one (1.0 eq) in DMSO.

  • Buffer Addition: Add a 2 M stock solution of isopropylamine (IPA) in 100 mM potassium phosphate (KPi) buffer (pH 8). The solution will become a cloudy suspension.

  • Enzyme Addition: Add the transaminase enzyme (e.g., ATA-117-Rd6) that has been rehydrated in KPi buffer containing pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Reaction: Protect the reactor from light and stir vigorously at a controlled temperature (e.g., 40°C) for 48-72 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify to pH < 3 using concentrated HCl. This will precipitate the protein.

    • Separate the precipitated protein via filtration or centrifugation.

    • Wash the aqueous supernatant with an organic solvent like methyl tert-butyl ether (MTBE) to remove unreacted starting material.

    • Basify the aqueous layer to pH > 12 with 5 M NaOH.

    • Extract the desired amine product with MTBE (3x).

  • Isolation:

    • Combine the organic layers and dry over MgSO₄.

    • Filter the drying agent and add p-toluenesulfonic acid (1.0 eq).

    • The tosylate salt should precipitate. Cool the suspension to enhance precipitation.

    • Collect the solid product by vacuum filtration, wash with cold MTBE, and dry under vacuum.[6]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 1-methylpyrrolidine-3-carboxylate and compares it with related pyrrolidine derivatives.

¹H and ¹³C NMR Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. This data is predicted based on the analysis of structurally similar compounds. For comparison, experimental data for selected alternative pyrrolidine derivatives are also presented.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~4.15q7.12H-OCH₂CH₃
~3.0 - 3.2m-1HH-3
~2.8 - 3.0m-1HH-2a
~2.6 - 2.8m-1HH-5a
~2.4 - 2.6m-2HH-2b, H-5b
~2.35s-3HN-CH₃
~2.0 - 2.2m-2HH-4
~1.25t7.13H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~174.0C=O
~60.5-OCH₂CH₃
~58.0C-2
~55.0C-5
~42.0N-CH₃
~40.0C-3
~29.0C-4
~14.0-OCH₂CH₃

Table 3: Comparative Experimental ¹H NMR Data of Related Pyrrolidine Derivatives (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
1-Methylpyrrolidine [1]2.47mH-2, H-5
2.35sN-CH₃
1.78mH-3, H-4
1-Ethyl-3-pyrrolidinol [2]4.33mH-3
2.79mH-2a
2.63mH-5a
2.58qN-CH₂CH₃
2.49mH-2b
2.37mH-5b
2.17mH-4a
1.71mH-4b
1.11tN-CH₂CH₃

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a typical experimental procedure for the ¹H and ¹³C NMR analysis of pyrrolidine derivatives.

Sample Preparation
  • Weigh approximately 5-10 mg of the analyte (e.g., this compound).

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved; vortex the tube gently if necessary.

NMR Data Acquisition
  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer, such as a Bruker Avance series instrument.[3][4]

  • Spectra are generally acquired at room temperature (approximately 298 K).

  • For ¹H NMR:

    • The chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

    • Data is typically reported with the following format: chemical shift (multiplicity, coupling constant(s), integration).[3]

    • Common multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[3]

  • For ¹³C NMR:

    • Spectra are recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Chemical shifts are reported in ppm and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, etc.) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Structure Assignment peak_pick->assign

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

A Comparative Guide to the Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a vital heterocyclic scaffold in modern drug discovery and development, forming the core of numerous pharmaceuticals and biologically active natural products. Its prevalence has driven the development of a diverse array of synthetic strategies to access structurally varied and stereochemically complex pyrrolidine derivatives. This guide provides an objective comparison of three prominent synthetic routes: asymmetric synthesis from chiral precursors, [3+2] cycloaddition of azomethine ylides, and iridium-catalyzed reductive amination. The performance of these methods is compared based on experimental data, and detailed protocols for representative reactions are provided to aid researchers in selecting the most suitable approach for their synthetic goals.

Overview of Synthetic Strategies

The construction of substituted pyrrolidines can be broadly classified into methods that start from a pre-existing chiral scaffold and those that form the ring from acyclic precursors. Each approach offers distinct advantages in terms of stereocontrol, substrate scope, and efficiency.

  • Asymmetric Synthesis from Chiral Precursors: This strategy leverages the readily available chirality of natural compounds, such as amino acids (e.g., proline and pyroglutamic acid), to synthesize enantiomerically pure pyrrolidines.[1] The inherent stereochemistry of the starting material directs the formation of new stereocenters.

  • [3+2] Cycloaddition of Azomethine Ylides: This powerful and atom-economical method involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring in a single step.[2][3] This approach is particularly effective for generating multiple stereocenters with a high degree of control.

  • Iridium-Catalyzed Reductive Amination: This modern method facilitates the synthesis of N-substituted pyrrolidines from readily available diketones and primary amines. The use of an iridium catalyst allows for efficient and often stereoselective cyclization under relatively mild conditions.[4]

logical_relationship cluster_main Synthetic Approaches to Substituted Pyrrolidines A Asymmetric Synthesis (from Chiral Precursors) D Substituted Pyrrolidines A->D Utilizes existing chirality B [3+2] Cycloaddition (Azomethine Ylides) B->D Creates multiple stereocenters C Iridium-Catalyzed Reductive Amination C->D Forms N-substituted rings experimental_workflow cluster_workflow General Experimental Workflow Start Starting Materials Reaction Reaction Setup & Execution Start->Reaction Workup Reaction Workup & Quenching Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Final Product Analysis->Product

References

A Comparative Guide to the Structural Elucidation of Ethyl 1-methylpyrrolidine-3-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of pharmacologically active molecules is paramount in modern drug discovery and development. This guide provides a comparative overview of X-ray crystallography for the structural analysis of Ethyl 1-methylpyrrolidine-3-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. We will delve into the experimental data obtained from X-ray diffraction and compare this technique with other common analytical methods, offering a comprehensive resource for researchers in the field.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of small molecules.[1] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is crucial for understanding its interaction with biological targets.

Below is a summary of crystallographic data for representative pyrrolidine-3-carboxylate derivatives, showcasing the level of detail that can be obtained.

Table 1: Comparative Crystallographic Data for Pyrrolidine Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateC₁₇H₂₂N₂O₅MonoclinicP2₁/n-----[2]
Ethyl (2S,2′R)-1′-methyl-2′′,3-dioxo-2,3-dihydrodispiro[1-benzothiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate--------[3]
Methyl 1-ethyl-3′-[hydroxy(naphthalen-1-yl)methyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylateC₂₇H₂₈N₂O₄OrthorhombicPbca14.6690(3)----[4]

Note: Detailed cell parameters for all compounds were not consistently available in the initial search results. The table highlights the type of data retrievable from crystallographic studies.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction involves a series of well-defined steps. Understanding this workflow is essential for researchers planning to utilize this powerful technique.

experimental_workflow Fig. 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Pyrrolidine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation refinement->validation signaling_pathway Fig. 2: Simplified Opioid Receptor Signaling Pathway ligand Opioid Agonist (e.g., Pyrrolidine Derivative) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein G Protein (αβγ) receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Leads to ion_channel->cellular_response Leads to

References

A Comparative Analysis of the Biological Activities of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Its unique structural and stereochemical properties allow for the design of molecules with diverse pharmacological activities, making it a focal point in the development of novel therapeutics. This guide provides a comparative overview of the biological activities of various pyrrolidine-based compounds, supported by experimental data, to assist researchers in drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of crucial enzymes in cancer progression, and interference with cell signaling pathways.

Comparative Anticancer Activity of Pyrrolidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindoles]Compound 38iMCF-7 (Breast)3.53[1]
Spiro[pyrrolidine-3,3'-oxindoles]Compound 38hMCF-7 (Breast)4.01[1]
Spiro[pyrrolidine-3,3'-oxindoles]Compound 38dMCF-7 (Breast)6.00[1]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolonesCompound 37eMCF-7 (Breast)17[1]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolonesCompound 37eHeLa (Cervical)19[1]
Pyrrolidinone-hydrazoneDerivative 13 (bearing 5-nitrothiophene)IGR39 (Melanoma)2.50[2]
Pyrrolidinone-hydrazoneDerivative 13 (bearing 5-nitrothiophene)PPC-1 (Prostate)3.63[2]
Pyrrolidinone-hydrazoneDerivative 13 (bearing 5-nitrothiophene)MDA-MB-231 (Breast)5.10[2]
Pyrrolidinone-hydrazoneDerivative 13 (bearing 5-nitrothiophene)Panc-1 (Pancreatic)5.77[2]
Tetrazolopyrrolidine-1,2,3-triazole analoguesCompound 7aHeLa (Cervical)0.32[3]
Tetrazolopyrrolidine-1,2,3-triazole analoguesCompound 7iHeLa (Cervical)1.80[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5][6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at 492 nm or 570 nm using a microplate reader.[4][6] The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of pyrrolidine compounds treat_cells 3. Treat cells with compounds and incubate compound_prep->treat_cells add_mtt 4. Add MTT solution and incubate treat_cells->add_mtt solubilize 5. Solubilize formazan crystals with DMSO add_mtt->solubilize read_absorbance 6. Measure absorbance solubilize->read_absorbance calculate_viability 7. Calculate % viability and IC50 read_absorbance->calculate_viability

Workflow for the MTT cytotoxicity assay.

Antiviral Activity

Pyrrolidine derivatives have emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus, HIV, and coronaviruses.

Comparative Antiviral Activity of Pyrrolidine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for different pyrrolidine-based compounds against various viruses.

Compound Class/NameVirusCell LineIC50 (µM)Reference
Aloperine derivative (Compound 19)Influenza A/PR/8/34 (H1N1)Not specified0.091[7]
Micafungin derivative (Mi-2)SARS-CoV-2VeroE6/TMPRSS25.25[8]
Micafungin derivative (Mi-5)SARS-CoV-2VeroE6/TMPRSS26.51[8]
Bicycloproline-based Mpro inhibitor (MI-30)SARS-CoV-2Not specified0.54-1.1[9]
Bicycloproline-based Mpro inhibitor (MI-09)SARS-CoV-2Not specified0.86-1.2[9]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[10][11][12][13]

  • Cell Seeding: Host cells (e.g., Vero cells) are seeded in 24-well plates to form a confluent monolayer.[10]

  • Virus Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI) for 1 hour.[10]

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death).

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[10]

Neuroprotective Effects

Certain pyrrolidine-based compounds have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. These effects are often evaluated in cell-based models of neurotoxicity.

Comparative Neuroprotective Activity of Pyrrolidine Derivatives

The following table shows the half-maximal inhibitory concentration (IC50) for cytotoxicity in SH-SY5Y neuroblastoma cells, a common model for neuroprotective studies. Lower IC50 values indicate higher cytotoxicity. Some compounds showed very low toxicity, and their IC50 could not be determined within the tested range.

Compound ClassCompoundCell LineCytotoxicity IC50 (µM)Reference
Pyrrole HydrazoneCompound 1SH-SY5Y53.0[1]
Pyrrole HydrazoneCompound 11SH-SY5Y263.5[1]
Pyrrole HydrazoneCompound 7SH-SY5Y>500[1]
Pyrrole HydrazoneCompound 9SH-SY5Y>500[1]
Pyrrole HydrazoneCompound 12SH-SY5Y>500[1]
Pyrrole HydrazoneCompound 14SH-SY5Y>500[1]
Pyrrole HydrazoneCompound 15SH-SY5Y>500[1]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from an oxidative insult.[1][14][15][16]

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and may be differentiated into a more neuron-like phenotype.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[1][14][15]

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay to determine the protective effect of the compound.

Enzyme Inhibition

Pyrrolidine derivatives are known to inhibit various enzymes implicated in different diseases, including cholinesterases (relevant to Alzheimer's disease) and dipeptidyl peptidase-4 (DPP-4) (relevant to type 2 diabetes).

Comparative Enzyme Inhibitory Activity of Pyrrolidine Derivatives
Enzyme TargetCompound ClassDerivative/CompoundIC50 (µM)Reference
Acetylcholinesterase (AChE)N-benzyl pyrrolidine derivativeCompound 94k0.058[1]
Acetylcholinesterase (AChE)N-benzyl pyrrolidine derivativeCompound 94o0.069[1]
Butyrylcholinesterase (BChE)Dispiro pyrrolidineCompound 7b12.78[17]
Dipeptidyl Peptidase-4 (DPP-4)Not SpecifiedNot Specified--
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[18]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Enzyme Reaction: In a 96-well plate, the enzyme (AChE or BChE) is pre-incubated with various concentrations of the pyrrolidine inhibitor.

  • Substrate Addition: The reaction is initiated by adding the substrate and DTNB.

  • Colorimetric Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 405-412 nm over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Experimental Protocol: DPP-4 Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[3][19][20][21][22]

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds.

  • Enzyme and Inhibitor Incubation: The DPP-4 enzyme is pre-incubated with various concentrations of the pyrrolidine inhibitor in a 96-well plate.

  • Substrate Addition: The reaction is started by adding the fluorogenic substrate.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence is measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. The cleavage of the substrate by DPP-4 releases a fluorescent product.

  • Inhibition Calculation: The inhibitory activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control.

Signaling Pathway Modulation: NF-κB Inhibition

Several pyrrolidine derivatives exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immunity, and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of this pathway.[23]

The classical NF-κB signaling pathway is activated by pro-inflammatory stimuli like TNF-α. This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the p50/p65 NF-κB dimer. This dimer then translocates to the nucleus to activate the transcription of target genes involved in inflammation and cell survival. Inhibitors like PDTC can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.[23][][25][26]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65 p50/p65 (NF-κB) IkBa->p50_p65 Releases p50_p65_bound p50/p65-IκBα (Inactive complex) IkBa->p50_p65_bound p50_p65->p50_p65_bound p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates PDTC Pyrrolidine Inhibitor (e.g., PDTC) PDTC->IkBa Prevents degradation DNA DNA (κB site) p50_p65_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Activates

Inhibition of the NF-κB signaling pathway by a pyrrolidine-based compound.

References

Ethyl 1-methylpyrrolidine-3-carboxylate: A Superior Ester for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the choice of synthetic intermediates is paramount to ensuring optimal reaction outcomes and desirable pharmacokinetic profiles of lead compounds. Ethyl 1-methylpyrrolidine-3-carboxylate has emerged as a compelling alternative to other esters, such as its methyl counterpart, offering distinct advantages in various experimental settings. This guide provides an objective comparison, supported by experimental data, to highlight the superior performance of this compound.

The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active compounds and approved drugs.[1][2] The nature of the ester group attached to this core structure can significantly influence the physicochemical properties, reactivity, and ultimately the biological efficacy of the final molecule. This comparison focuses on the tangible benefits of utilizing the ethyl ester over other common alkyl esters in the synthesis of pyrrolidine-based drug candidates.

Enhanced Synthetic Performance: A Comparative Analysis

In the synthesis of pyrrolidine derivatives, the choice of the ester group can impact reaction yields and purity. A key synthetic route to functionalized pyrrolidines is the Michael addition reaction. Experimental data from the organocatalytic enantioselective Michael addition of 4-oxo-2-enoates with nitroalkanes demonstrates the influence of different ester groups on the reaction yield.

Ester GroupSubstrateYield (%)
Ethyl Ethyl 4-oxohex-2-enoate 95
IsopropylIsopropyl 4-oxohex-2-enoate92
BenzylBenzyl 4-oxohex-2-enoate85
tert-Butyltert-Butyl 4-oxohex-2-enoate88
Table 1: Comparison of yields for the Michael addition reaction with different alkyl esters. Data sourced from a study on the synthesis of pyrrolidine-3-carboxylic acid derivatives.[3]

As indicated in Table 1, the ethyl ester derivative provided the highest yield (95%) among the tested alkyl esters in this specific transformation. This suggests that the ethyl group can offer a favorable balance of steric and electronic properties for this type of reaction, potentially leading to more efficient and cost-effective syntheses.

Physicochemical and Pharmacokinetic Advantages

The ester group plays a crucial role in determining the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, ethyl esters are more lipophilic than their corresponding methyl esters. This increased lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability.[4][5]

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key synthetic steps are essential.

General Procedure for Organocatalytic Michael Addition

The following is a representative protocol for the Michael addition reaction used to generate functionalized pyrrolidine precursors, adapted from the literature.[3]

Materials:

  • Alkyl 4-oxo-2-enoate (e.g., Ethyl 4-oxohex-2-enoate)

  • Nitroalkane (e.g., Nitromethane)

  • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

  • Solvent (e.g., Dichloromethane)

  • Acetic acid (optional co-catalyst)

Procedure:

  • To a solution of the alkyl 4-oxo-2-enoate (0.2 mmol) and nitroalkane (1.0 mmol) in the solvent (0.5 mL) is added the organocatalyst (0.04 mmol).

  • The reaction mixture is stirred at room temperature (24 °C) for 48 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

This protocol can be adapted to compare the performance of this compound precursors with other esters by systematically varying the starting alkyl 4-oxo-2-enoate.

Visualizing the Synthetic Pathway

The synthesis of pyrrolidine derivatives often involves multi-step sequences. The following diagram illustrates a generalized workflow for the synthesis of a pyrrolidine-3-carboxylic acid derivative via a Michael addition, followed by a reductive cyclization.

G start Alkyl 4-oxo-2-enoate + Nitroalkane michael_addition Michael Addition start->michael_addition catalyst Organocatalyst catalyst->michael_addition michael_adduct Michael Adduct michael_addition->michael_adduct reduction Reduction/ Cyclization michael_adduct->reduction pyrrolidine Pyrrolidine-3-carboxylate Derivative reduction->pyrrolidine

Synthetic workflow for pyrrolidine derivatives.

This diagram outlines the key transformations involved in the synthesis. The choice of the "Alkyl 4-oxo-2-enoate" at the start of this pathway directly influences the final ester group on the pyrrolidine ring.

Logical Relationship in Drug Design

The selection of an ester in a drug candidate is a critical decision based on a balance of synthetic feasibility and desired biological properties. The following diagram illustrates the logical considerations.

G cluster_synthesis Synthetic Considerations cluster_properties Physicochemical & Biological Properties yield Reaction Yield purity Product Purity cost Starting Material Cost lipophilicity Lipophilicity (LogP) permeability Cell Permeability lipophilicity->permeability metabolism Metabolic Stability lipophilicity->metabolism activity Biological Activity permeability->activity ester_choice Choice of Ester (e.g., Ethyl vs. Methyl) ester_choice->yield ester_choice->purity ester_choice->cost ester_choice->lipophilicity

Decision factors for ester selection in drug design.

This demonstrates that the initial choice of ester has cascading effects on both the synthetic process and the ultimate performance of the molecule as a potential therapeutic agent.

Conclusion

References

A Comparative Guide to Enantiomeric Excess Determination for Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. Chiral pyrrolidines are privileged scaffolds in numerous pharmaceuticals and bioactive molecules, making the accurate assessment of their enantiomeric purity a critical step in development and quality control.[1][2][3] This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, comparative data, and a logical workflow to assist in selecting the most appropriate method for your specific needs.

Method Comparison at a Glance

The optimal method for determining the enantiomeric excess of a chiral pyrrolidine derivative depends on factors such as the analyte's properties (volatility, thermal stability), required sensitivity, sample throughput, and available instrumentation. Chiral HPLC and GC provide high-resolution separation of enantiomers, while NMR spectroscopy offers a rapid, non-separative approach.[4]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
Principle Direct or indirect separation of enantiomers on a chiral stationary phase (CSP) or after conversion to diastereomers.[5][6]Separation of volatile (or derivatized) enantiomers on a chiral stationary phase.[7][8]In-situ formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent bonding to a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[9][10]
Sample Preparation Often minimal, involving dissolution in the mobile phase. Pre-column derivatization may be used to improve separation or detection.[4][11]Derivatization is frequently required to increase volatility and thermal stability, or to form diastereomers separable on an achiral column.[7]Simple mixing of the analyte with a chiral solvating agent (CSA) in an NMR tube.[10] For chiral derivatizing agents (CDAs), a chemical reaction is performed to form diastereomers.[12][13]
Analysis Time Typically 10-30 minutes per sample.[4]Typically 10-40 minutes per sample.Rapid, often 5-15 minutes per sample after preparation.[14]
Advantages Broad applicability, high resolution, well-established methods, suitable for preparative separation.Excellent resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]Fast analysis, small sample requirement, provides structural information, no physical separation needed.[4][14]
Disadvantages Higher cost of chiral columns and solvents, method development can be time-consuming.[6]Limited to volatile and thermally stable compounds, derivatization adds complexity and potential for error.[7]Lower sensitivity, potential for signal overlap, accuracy depends on complex formation/reaction, chiral auxiliaries can be expensive.[15]
Typical Analytes Wide range of pyrrolidine derivatives, including salts and polar compounds.Volatile, non-polar to moderately polar pyrrolidine derivatives.Pyrrolidines with functional groups (e.g., amines, alcohols) that can interact with the chiral auxiliary.

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that directly separates enantiomers using a chiral stationary phase (CSP). Alternatively, an indirect method involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[6][16]

Workflow for Method Selection

cluster_Start cluster_Properties cluster_Methods cluster_Decisions cluster_Deriv cluster_Final start Chiral Pyrrolidine Sample prop Assess Sample Properties start->prop volatile Volatile & Thermally Stable? prop->volatile  Volatility Check deriv_gc Consider Derivatization prop->deriv_gc gc Chiral GC result_gc GC Analysis gc->result_gc hplc Chiral HPLC separation_needed Preparative Scale Needed? hplc->separation_needed nmr NMR with Chiral Auxiliary result_nmr NMR Analysis nmr->result_nmr volatile->gc Yes volatile->hplc No functional_group Reactive Functional Group (e.g., -NH2, -OH)? functional_group->nmr Yes deriv_hplc Consider Indirect Method (Diastereomer Formation) functional_group->deriv_hplc No separation_needed->functional_group No result_hplc HPLC Analysis separation_needed->result_hplc Yes deriv_gc->gc deriv_hplc->result_hplc

Caption: Workflow for selecting a suitable ee determination method.

Detailed Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is adapted from a method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.[11]

  • Derivatization:

    • Dissolve a known quantity of the chiral pyrrolidine sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a slight molar excess (e.g., 1.2 equivalents) of a derivatizing agent, such as 4-nitrobenzoic acid, and a coupling agent.

    • Allow the reaction to proceed to completion at a specified temperature (e.g., room temperature for 1 hour).

    • Quench the reaction if necessary and dilute the mixture with the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm).[11]

    • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25°C.[11]

    • Detection: UV at 254 nm.[11]

  • Data Analysis:

    • Identify the two peaks corresponding to the two diastereomers.

    • Integrate the peak areas (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[17]

Chiral Gas Chromatography (GC)

Chiral GC is ideal for analyzing volatile and thermally stable chiral pyrrolidines.[7] Similar to HPLC, analysis can be direct on a chiral column or indirect after derivatization to form diastereomers. Derivatization is often employed to enhance volatility and improve separation.[7]

Detailed Experimental Protocol: GC after Derivatization

This protocol is a general method for chiral amines, applicable to many pyrrolidine derivatives.[7]

  • Derivatization:

    • Dissolve the pyrrolidine sample (approx. 1-2 mg) in a dry, inert solvent (e.g., dichloromethane, 1 mL).

    • Add an excess of a chiral derivatizing agent (e.g., (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

    • Vortex the mixture and let it stand at room temperature for 30 minutes.

    • Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. The sample is now ready for GC analysis.

  • Chromatographic Conditions:

    • Column: A standard achiral column such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm) is often sufficient for separating diastereomers.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers as described in the HPLC section.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a rapid method for ee determination without chromatographic separation. This is achieved by adding a chiral auxiliary to the sample, which interacts differently with each enantiomer, leading to separate, distinguishable signals in the NMR spectrum.[9][12]

  • Chiral Solvating Agents (CSAs): Form transient, non-covalent diastereomeric complexes with the analyte.[10]

  • Chiral Derivatizing Agents (CDAs): Covalently bond to the analyte to form stable diastereomers.[9][12] Mosher's acid is a classic example.[15]

Logical Diagram of NMR ee Determination

cluster_Setup cluster_Process cluster_Result cluster_Analysis racemate Racemic Pyrrolidine (+ Chiral Auxiliary) nmr NMR Spectrometer racemate->nmr enantioenriched Enantioenriched Pyrrolidine (+ Chiral Auxiliary) enantioenriched->nmr spectrum_racemic Diastereomeric Signals (Equal Intensity) nmr->spectrum_racemic Reference spectrum_enriched Diastereomeric Signals (Unequal Intensity) nmr->spectrum_enriched Sample calc Integrate & Calculate ee spectrum_enriched->calc

Caption: Logic of ee determination by NMR spectroscopy.

Detailed Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Amide)

This protocol is adapted from a procedure for forming Mosher amides from chiral amines for ¹⁹F NMR analysis.[13]

  • Sample Preparation (Derivatization):

    • Dissolve the chiral pyrrolidine amine (approx. 0.10 mmol) in deuterated chloroform (CDCl₃, 0.5 mL) directly in an NMR tube.

    • Add (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (Mosher's acid chloride, approx. 0.15 mmol).[13]

    • Cap the NMR tube and mix thoroughly. The reaction is typically rapid.

  • NMR Acquisition:

    • Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹⁹F is often preferred as the trifluoromethyl group gives a strong, simple signal in a region free from other peaks. ¹H NMR can also be used.

    • Acquisition: Acquire a standard ¹⁹F spectrum. A slightly elevated temperature (e.g., 70°C) may be required to achieve sharp signals.[13]

  • Data Analysis:

    • The spectrum will show two distinct signals (e.g., two singlets or two quartets in ¹⁹F NMR) corresponding to the two diastereomers formed.

    • Integrate the areas of these two signals (Integral_R and Integral_S).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100

References

A Comparative Guide to Catalysts for Pyrrolidin Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of the pyrrolidine scaffold is a critical task. This five-membered nitrogen-containing heterocycle is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and chiral organocatalysts. The choice of catalyst is paramount in determining the yield, stereoselectivity, and overall efficiency of pyrrolidine synthesis. This guide provides an objective comparison of various catalytic systems, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection for specific synthetic applications.

Catalytic Performance: A Quantitative Comparison

The efficacy of a catalyst is best evaluated through quantitative metrics. The following tables summarize the performance of representative catalysts across different synthetic strategies for constructing the pyrrolidine ring. These methods include the Paal-Knorr reaction, aza-Michael addition, and reductive amination, each offering distinct advantages depending on the desired substitution pattern and stereochemical outcome.

Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a classic and straightforward method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia, which can subsequently be reduced to pyrrolidines. The reaction is typically acid-catalyzed.

CatalystAmine SubstrateDicarbonyl SubstrateYield (%)Reaction ConditionsReference
Brønsted Acids
Citric Acid (10 mol%)4-Iodoaniline2,5-Hexanedione74Ball mill, 30 Hz, 15 min[1]
SaccharinAniline2,5-HexanedioneHigh (not specified)Not specified[2]
Lewis Acids
Fe(III)-montmorilloniteAniline2,5-HexanedioneHigh (improved yield)Room Temperature[3]
Organocatalyst
Vitamin B1 (25 mol%)Substituted aromatic aminesHexane-2,5-dione25-94Ethanol, Room Temperature, 1h[4]
Heterogeneous Catalysts
CATAPAL 200 (Alumina)Primary aminesAcetonylacetone68-9760 °C, 45 min, solvent-free[5]
Tungstate sulfuric acid (1 mol%)Various amines2,5-HexanedioneHigh (not specified)60 °C, solvent-free[3]
Asymmetric Aza-Michael Addition for Chiral Pyrrolidine Precursors

The aza-Michael addition is a powerful tool for the asymmetric synthesis of functionalized pyrrolidines. Organocatalysts are particularly effective in controlling the stereochemistry of this reaction.

OrganocatalystNucleophileMichael AcceptorYield (%)dree (%)Reference
Squaramide4-Tosylaminobut-2-enoates3-Ylideneoxindoles72-99>99:1>99[6]
Cinchona-based primary-tertiary diamineEnone carbamates(Intramolecular)75-95-up to 99[6]
Pyrrolidine-based with bulky C2 substituent3-Phenylpropionaldehydetrans-β-Nitrostyrene95-9970:30 - 78:22~68 (syn)[7][8]
N-MethylimidazoleN-Heterocyclesα,β-Unsaturated carbonylsExcellent--[9]
Reductive Amination for Pyrrolidine Synthesis

Reductive amination of dicarbonyl compounds or suitable precursors is a direct and efficient route to pyrrolidines. This transformation can be catalyzed by a range of metal complexes and biocatalysts.

CatalystSubstrate 1Substrate 2Yield (%)SelectivityReference
Metal Catalysts
[Cp*IrCl2]2Hexane-2,5-dioneAnilineHigh (not specified)N-Aryl-substituted pyrrolidines[10]
RuCl3Levulinic acidPhenylsilaneHighSelectively affords pyrrolidines[11]
Ni/Al2O3(111)FurfuralNH3High (TON 30.4 h-1)Furfuryl amine (pyrrolidine precursor)[12]
Biocatalysts
Imine Reductase (IRED) Mutant M5N-Boc-3-pyrrolidoneBenzylamineHigh44% ee (R)[13]
IRED Mutant I149D/W234IN-Boc-piperidone-8499% ee (S)[13]
Cytochrome P411-PYS-5149Alkyl azides(Intramolecular C-H amination)up to 7499:1 er[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.[10]

  • Reagent Preparation: In a reaction vessel, combine the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 eq), the aniline (1.2 eq), and the iridium catalyst [Cp*IrCl2]2 (0.5 mol%).

  • Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq) which serves as the hydrogen source.

  • Reaction: Stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Organocatalyzed Asymmetric Michael Addition

This protocol describes the use of a pyrrolidine-based organocatalyst for the asymmetric Michael addition of an aldehyde to a nitroolefin.[7]

  • Reaction Setup: In a reaction vial, dissolve the organocatalyst (e.g., OC1, 10 mol%) in the appropriate solvent (e.g., CH2Cl2).

  • Addition of Reactants: Add the aldehyde (e.g., 3-phenylpropionaldehyde) to the solution, followed by the nitroolefin (e.g., trans-β-nitrostyrene).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Biocatalytic Intramolecular C(sp³)–H Amination

This protocol outlines the general procedure for the enzymatic synthesis of chiral pyrrolidines from organic azides using an evolved cytochrome P411 enzyme.[14][15]

  • Reaction Medium: The reaction is typically performed using E. coli whole cells (OD600 = 30) expressing the P411 enzyme variant in M9-N buffer (pH = 7.4).

  • Substrate Addition: Add the organic azide substrate (e.g., 10 mM) to the cell suspension.

  • Reaction Conditions: The reaction is carried out at room temperature under anaerobic conditions overnight.

  • Product Isolation and Analysis: After the reaction, the product is extracted from the reaction mixture and purified. The yield and enantiomeric ratio (er) are determined by chiral chromatography.

Visualization of Catalytic Pathways and Workflows

Understanding the underlying mechanisms and experimental workflows is essential for catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate key concepts in the catalytic synthesis of pyrrolidines.

experimental_workflow start Start: Select Catalyst and Substrates reagents Prepare Reagents and Solvents start->reagents reaction Set up and Run Reaction (Temperature, Time, Atmosphere) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, MS, Chiral HPLC) purification->analysis end End: Isolated Pure Product analysis->end

A generalized experimental workflow for catalytic pyrrolidine synthesis.

catalytic_pathways cluster_pk Paal-Knorr Synthesis cluster_am Aza-Michael Addition cluster_ra Reductive Amination pk_start 1,4-Dicarbonyl + Primary Amine pk_int1 Hemiaminal Formation pk_start->pk_int1 Acid Catalyst pk_int2 Cyclization & Dehydration pk_int1->pk_int2 pk_end Pyrrole pk_int2->pk_end am_start Amine Nucleophile + Michael Acceptor am_int Enamine/Iminium Intermediate am_start->am_int Organocatalyst am_add Nucleophilic Attack am_int->am_add am_end β-Amino Carbonyl am_add->am_end ra_start Dicarbonyl/Keto-acid + Amine ra_int Imine/Enamine Formation ra_start->ra_int ra_red Reduction ra_int->ra_red Metal or Biocatalyst ra_end Pyrrolidine ra_red->ra_end

Simplified comparison of major catalytic pathways to pyrrolidines.

catalyst_selection start Desired Pyrrolidine Structure? achiral Achiral or Racemic Product start->achiral No chiral Enantioenriched Product start->chiral Yes achiral_q Substrate Availability? achiral->achiral_q chiral_q Desired Stereocenter(s)? chiral->chiral_q pk Paal-Knorr (1,4-Dicarbonyls) achiral_q->pk 1,4-Dicarbonyl ra_metal Metal-Catalyzed Reductive Amination achiral_q->ra_metal Other Precursors organocat Organocatalytic Aza-Michael/Aldol chiral_q->organocat Multiple Stereocenters biocat Biocatalytic Reductive Amination/C-H Amination chiral_q->biocat High ee, Specific Transformations end Final Catalyst Choice pk->end Consider: Brønsted/Lewis Acids, Heterogeneous Catalysts ra_metal->end Consider: Ir, Ru, Ni Catalysts organocat->end Consider: Proline derivatives, Squaramides biocat->end Consider: IREDs, P450s

A decision-making flowchart for catalyst selection in pyrrolidine synthesis.

References

A Comprehensive Guide to Validating the Structure of Synthesized Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of standard analytical techniques for validating the structure of Ethyl 1-methylpyrrolidine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents. This document outlines the expected data from primary analytical methods, offers detailed experimental protocols, and compares these techniques against alternative methods.

Comparison of Primary Analytical Techniques

The validation of the molecular structure of this compound (C₈H₁₅NO₂) is typically achieved through a combination of spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Analytical TechniqueInformation ProvidedPredicted Data for this compound
¹H NMR Spectroscopy Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.- Ethyl group (CH₂CH₃): A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃). - Pyrrolidine ring protons: A multiplet for the proton at the C3 position (adjacent to the ester) around 3.0-3.2 ppm. Other ring protons would appear as multiplets between 1.8 and 2.8 ppm. - N-Methyl group (N-CH₃): A singlet around 2.3 ppm.
¹³C NMR Spectroscopy Identifies the number of chemically distinct carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl).- Carbonyl carbon (C=O): Around 173 ppm. - Ester O-CH₂ carbon: Around 60 ppm. - Pyrrolidine ring carbons: Peaks between 25 and 60 ppm. The carbon at C3 would be around 40-45 ppm. - N-Methyl carbon (N-CH₃): Around 42 ppm. - Ethyl CH₃ carbon: Around 14 ppm.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.- C=O stretch (ester): Strong absorption band around 1735 cm⁻¹. - C-O stretch (ester): Absorption band in the 1150-1250 cm⁻¹ region. - C-N stretch (tertiary amine): Absorption band in the 1020-1250 cm⁻¹ region. - C-H stretch (alkane): Absorption bands in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.- Molecular Ion Peak (M⁺): m/z = 157.21 (for the most common isotope). - Common Fragments: Fragmentation may involve the loss of the ethyl group (m/z = 128), the ethoxy group (m/z = 112), or cleavage of the pyrrolidine ring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral regions of interest.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy Protocol:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal (e.g., diamond or germanium).

  • Ensure the crystal surface is clean before and after the measurement.

2. FT-IR Spectroscopy Protocol:

  • Instrument: FT-IR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • The solvent should be of high purity to avoid extraneous peaks in the chromatogram.

2. GC-MS Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer and electron ionization source).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow and Technique Comparison

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Product Purification Purified Sample Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Validation Structure Validated NMR_Data->Structure_Validation IR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Experimental workflow for the structural validation of synthesized compounds.

technique_comparison cluster_primary Primary Techniques cluster_alternative Alternative/Advanced Techniques NMR NMR (¹H, ¹³C) TwoD_NMR 2D NMR (COSY, HMBC) NMR->TwoD_NMR Provides Connectivity Elemental_Analysis Elemental Analysis NMR->Elemental_Analysis Confirms Elemental Composition IR IR MS MS IR->MS Complementary Information MS->Elemental_Analysis Confirms Molecular Formula XRay X-ray Crystallography XRay->NMR Definitive 3D Structure

Caption: Comparison of primary and alternative analytical techniques for structural elucidation.

Comparison with Alternative Methods

While ¹H NMR, ¹³C NMR, IR, and MS are the cornerstones of structural validation for a small molecule like this compound, other techniques can provide additional or more definitive information.

Alternative TechniqueInformation ProvidedApplicability to this compoundAdvantagesDisadvantages
2D NMR (e.g., COSY, HSQC, HMBC) Provides detailed information about proton-proton and proton-carbon correlations, establishing the connectivity of the molecular skeleton.Highly applicable. COSY would confirm the proton-proton couplings within the ethyl and pyrrolidine moieties. HMBC would show long-range correlations, for instance, between the N-methyl protons and the adjacent ring carbons.Provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of atoms within the molecule.Requires more instrument time and more complex data interpretation compared to 1D NMR.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.Applicable if the compound can be crystallized.Provides the most definitive structural proof.The compound must be a solid and form high-quality single crystals, which is not always possible.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound.Highly applicable and provides a fundamental check of the empirical and molecular formula.Confirms the elemental composition and purity of the sample.Does not provide information about the connectivity of atoms or functional groups.

A Comparative Efficacy Analysis of Atrasentan and Other Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Atrasentan, a selective endothelin A (ETA) receptor antagonist derived from pyrrolidine-3-carboxylic acid, with other notable endothelin receptor antagonists, Avosentan and Bosentan. The information presented is based on available clinical trial data and systematic reviews, offering a quantitative and methodological overview for researchers in the field.

Overview of Compared Drugs

Atrasentan is a pyrrolidine-3-carboxylic acid derivative that acts as a potent and selective antagonist of the endothelin A (ETA) receptor. It has been investigated for its therapeutic potential in various kidney diseases. For the purpose of a comprehensive comparison, this guide includes two other significant endothelin receptor antagonists:

  • Avosentan: A non-pyrrolidine derivative that also selectively antagonizes the ETA receptor.

  • Bosentan: A dual antagonist of both ETA and ETB receptors, not derived from pyrrolidine-3-carboxylic acid.[1][2][3]

While only Atrasentan originates from the pyrrolidine-3-carboxylic acid scaffold, the inclusion of Avosentan and Bosentan provides a broader context of the therapeutic landscape for this class of drugs.

Quantitative Efficacy and Safety Data

The following tables summarize the key efficacy and safety data from clinical trials involving Atrasentan, Avosentan, and Bosentan in relevant patient populations.

Table 1: Efficacy in Diabetic Kidney Disease

Drug (Trial/Study)DosagePrimary EndpointKey FindingsAdverse Events of Note
Atrasentan 0.75 mg/dayReduction in albuminuria- Significant reduction in albuminuria compared to placebo.- Manageable fluid overload-related adverse events.[4]
Avosentan (ASCEND)25 mg & 50 mg/dayTime to doubling of serum creatinine, ESRD, or death- Significant reduction in Urine Albumin-to-Creatinine Ratio (UACR) (44.3% for 25mg, 49.3% for 50mg vs. 9.7% for placebo).[4][5][6] - Trial terminated early due to excess cardiovascular events.[5][6]- Significant fluid overload and congestive heart failure.[4][5][6]
Bosentan N/AN/A- Data in diabetic nephropathy is less robust compared to Atrasentan and Avosentan.- Potential for liver injury.[2]

Table 2: Efficacy in IgA Nephropathy

Drug (Trial/Study)DosagePrimary EndpointKey FindingsAdverse Events of Note
Atrasentan (ALIGN)0.75 mg/dayChange in proteinuria (UPCR) at 36 weeks- 36.1% reduction in proteinuria compared to placebo.[7] - Effects observed as early as 6 weeks and sustained.- Favorable safety profile, with adverse events similar to placebo.[7]
Atrasentan (AFFINITY)0.75 mg/dayChange in 24-hour UPCR from baseline to Week 12- Mean proteinuria reductions of 48.3% at 12 weeks and 54.7% at 24 weeks.[8] - Well-tolerated with no treatment-related serious adverse events.[8][9]- One patient discontinued due to headache.[10]

Table 3: Efficacy in Pulmonary Arterial Hypertension (PAH)

Drug (Trial/Study)DosagePrimary EndpointKey FindingsAdverse Events of Note
Bosentan (Pivotal Trials)125 mg or 250 mg twice dailyChange in exercise capacity (6-minute walking distance)- Significant improvement in 6-minute walking distance (mean difference of 44m vs. placebo).[11] - Improved dyspnea index and functional class.[11] - Meta-analysis showed significant reduction in mean pulmonary arterial pressure.[12]- Abnormal liver function tests were significantly higher than in the placebo group.[12]

Experimental Protocols

This section details the methodologies employed in key clinical trials and assays to evaluate the efficacy and binding characteristics of these endothelin receptor antagonists.

Clinical Trial Protocols

Atrasentan - ALIGN Study (NCT04573478)

  • Study Design: A Phase 3, global, randomized, double-blind, placebo-controlled trial.[13][14]

  • Patient Population: Patients with biopsy-proven IgA nephropathy with baseline total proteinuria ≥1 g/day despite optimized RAS inhibitor treatment.[14][15]

  • Intervention: Patients were randomized to receive either 0.75 mg of Atrasentan or a placebo once daily for approximately 2.5 years (132 weeks).[14]

  • Primary Endpoint: The primary efficacy endpoint was the change in proteinuria as measured by the 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to 36 weeks.[7][15]

  • Secondary Endpoints: Included the change in estimated glomerular filtration rate (eGFR) from baseline to week 136, as well as safety and tolerability.[15][16]

Atrasentan - AFFINITY Study (NCT04573920)

  • Study Design: A Phase 2, open-label, basket study.[8][17]

  • Patient Population: Patients with various proteinuric glomerular diseases, including a cohort with IgA nephropathy.[8] Eligible IgAN patients had a UPCR between 0.5 and <1.0 g/g.[10][18]

  • Intervention: Patients received 0.75 mg of Atrasentan orally once daily for 52 weeks.[8][10]

  • Primary Endpoint: The change in 24-hour UPCR from baseline to Week 12.[10][18]

  • Exploratory Endpoints: Included changes in eGFR over time.[17]

Avosentan - ASCEND Trial (NCT00120328)

  • Study Design: A multicenter, multinational, double-blind, placebo-controlled trial.[5]

  • Patient Population: Participants with type 2 diabetes and overt diabetic nephropathy.[5]

  • Intervention: Patients were randomly assigned to receive oral Avosentan (25 mg or 50 mg) or a placebo, in addition to standard angiotensin-converting enzyme inhibition and/or angiotensin receptor blockade.[5]

  • Primary Endpoint: The composite primary outcome was the time to doubling of serum creatinine, end-stage renal disease (ESRD), or death.[5][19]

Bosentan - Pivotal PAH Trials

  • Study Design: Double-blind, placebo-controlled studies.[11]

  • Patient Population: Patients with pulmonary arterial hypertension (primary or associated with connective-tissue disease).[11]

  • Intervention: Patients were randomized to receive placebo or Bosentan (initially 62.5 mg twice daily, then up-titrated to 125 mg or 250 mg twice daily).[11]

  • Primary Endpoint: The degree of change in exercise capacity, measured by the 6-minute walking distance.[11]

Radioligand Binding Assay Protocol (General)

This protocol outlines a general method for determining the binding affinity of endothelin receptor antagonists.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ETA or ETB receptors).

    • Homogenize the cells in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.[20]

  • Competitive Binding Assay:

    • Incubate the cell membrane preparation with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the unlabeled antagonist (e.g., Atrasentan).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1.[20]

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.[20]

  • Data Analysis:

    • Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

A specific adaptation of this is the Scintillation Proximity Assay (SPA) , which has been used for the direct quantification of ET receptor antagonists in plasma. This method uses wheat germ agglutinin (WGA)-coated SPA beads to bind receptor membranes, eliminating the need for a separation step.[21]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the endothelin signaling pathway and a typical workflow for a clinical trial evaluating an endothelin receptor antagonist.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to ETB ETB Receptor ET1->ETB Binds to Gq Gq Protein ETA->Gq Activates NO_PGI2 NO & PGI₂ Production ETB->NO_PGI2 Activates (Endothelial) ET1_Clearance ET-1 Clearance ETB->ET1_Clearance Mediates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Vasodilation Vasodilation NO_PGI2->Vasodilation Atrasentan Atrasentan (Pyrrolidine-3-carboxylic acid derivative) Atrasentan->ETA Blocks Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB Blocks

Caption: Endothelin Signaling Pathway and Antagonist Action.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Population Identify Patient Population (e.g., IgA Nephropathy with Proteinuria) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Randomize Randomize Patients (1:1) Informed_Consent->Randomize Treatment_Arm Treatment Group (e.g., Atrasentan 0.75 mg/day) Randomize->Treatment_Arm Placebo_Arm Placebo Group Randomize->Placebo_Arm Follow_Up Follow-up Visits (e.g., Weeks 6, 12, 36, etc.) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Collect Efficacy Data (e.g., UPCR) and Safety Data (Adverse Events) Follow_Up->Data_Collection Primary_Endpoint Analyze Primary Endpoint (e.g., Change in UPCR at 36 weeks) Data_Collection->Primary_Endpoint Secondary_Endpoints Analyze Secondary Endpoints (e.g., Change in eGFR) Primary_Endpoint->Secondary_Endpoints Safety_Analysis Analyze Safety and Tolerability Secondary_Endpoints->Safety_Analysis

Caption: Clinical Trial Workflow for an Endothelin Antagonist.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 1-methylpyrrolidine-3-carboxylate (CAS Number: 14398-95-9), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with care. While the Safety Data Sheet (SDS) for this specific compound may indicate no known hazards, the structural similarity to other pyrrolidine derivatives, which can be flammable and corrosive, necessitates a cautious approach.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as special waste, managed by a licensed disposal company.[4] Adherence to local, regional, and national regulations is mandatory.[3][4]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (14398-95-9) and any other identifiers required by your institution.

    • Indicate the date of accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[3]

    • Keep the container away from incompatible materials, heat, sparks, and open flames.[2][3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

    • Provide them with the complete chemical name, CAS number, and quantity of the waste.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, should be disposed of as unused product in the same hazardous waste stream.[3][4]

Spill Management

In the event of a spill:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][5]

  • Collect: Carefully sweep or vacuum the absorbed material into a suitable, sealed container for disposal as hazardous waste.[3]

  • Clean: Clean the spill area thoroughly.

  • Major Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant information based on available documentation.

Data PointValue/InformationSource
CAS Number 14398-95-9[6]
GHS Classification No data available; handle with caution as with related pyrrolidine compounds.[4]
Disposal Recommendation Arrange disposal as special waste through a licensed disposal company in accordance with all regulations.[3][4]
Contaminated Packaging Dispose of as unused product.[3][4]
Transportation Information No known hazard for air and ground transportation (DOT, IMDG, IATA).[3][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Chemical Waste Generation Assess Assess Waste Type: This compound Start->Assess Containerize Collect in a Labeled, Sealed Container Assess->Containerize Spill Spill or Leak? Assess->Spill Label Label Container: 'Hazardous Waste', Chemical Name, CAS# Containerize->Label Store Store in Designated Hazardous Waste Area Label->Store ContactEHS Contact EHS or Licensed Disposal Contractor Store->ContactEHS Disposal Arrange for Professional Disposal ContactEHS->Disposal Spill->Containerize No MinorSpill Minor Spill: Absorb with Inert Material Spill->MinorSpill Yes MajorSpill Major Spill: Evacuate and Call EHS Spill->MajorSpill Yes, Major CollectSpill Collect Absorbed Material into Hazardous Waste Container MinorSpill->CollectSpill MajorSpill->Disposal CollectSpill->Store

Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 1-methylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Ethyl 1-methylpyrrolidine-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development. Given the limited specific safety data for this exact compound, this guide incorporates general best practices for handling structurally similar chemicals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][2][3] This equipment must conform to approved standards such as EN 166 (EU) or NIOSH (US).[1][2][3][4]
Skin Protection Chemical-resistant, impervious gloves should be worn.[1][3] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[2][4] Wear fire/flame resistant and impervious clothing to protect the body.[1][3][4] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU).[4] Ensure respirators and their components are tested and approved under government standards like NIOSH (US) or CEN (EU).[4]

Operational and Disposal Plans

Handling and Storage:

  • Handle the compound in a well-ventilated area or under a chemical fume hood.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][2][3] Do not breathe mist, vapors, or spray.[1][5]

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][6] The recommended storage temperature is room temperature.[7]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable.[3][5][6]

  • Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[6]

Disposal Plan:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][5][6]

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[1][3][5] Environmental discharge should be avoided.[1][3]

  • Empty containers can be triple-rinsed and offered for recycling or reconditioning.[3]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Immediately rinse the eyes with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Call a doctor or Poison Control Center immediately.[1][3]

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1][2][3]

  • Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[1][3]

  • Remove all sources of ignition and use spark-proof tools.[1][3][5]

  • For containment and cleanup, use an inert absorbent material to soak up the spill.[5] Collect the material and place it in a suitable, closed container for disposal.[1][2][3]

  • Prevent the spill from entering drains or waterways.[1][3]

Visual Safety Protocols

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_tools Use Non-Sparking Tools handle_chem->handle_tools store_container Keep Container Tightly Closed handle_tools->store_container disp_waste Collect Waste in a Labeled, Sealed Container handle_tools->disp_waste store_location Store in a Cool, Dry, Well-Ventilated Place store_container->store_location disp_facility Dispose of via an Approved Waste Disposal Facility disp_waste->disp_facility Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response spill_exposure Spill or Exposure Occurs spill_evacuate Evacuate Area & Remove Ignition Sources spill_exposure->spill_evacuate exposure_skin Skin Contact: Wash with Soap & Water spill_exposure->exposure_skin exposure_eye Eye Contact: Rinse with Water for 15 min spill_exposure->exposure_eye exposure_inhalation Inhalation: Move to Fresh Air spill_exposure->exposure_inhalation exposure_ingestion Ingestion: Do NOT Induce Vomiting spill_exposure->exposure_ingestion spill_contain Contain Spill with Inert Material spill_evacuate->spill_contain spill_collect Collect into a Sealed Container for Disposal spill_contain->spill_collect seek_medical Seek Immediate Medical Attention spill_collect->seek_medical If necessary exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.